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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties and Aqueous Solubility of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Abstract This guide provides an in-depth analysis of the essential physicochemical properties of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, a key building block for various research applications. Understanding these character...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the essential physicochemical properties of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, a key building block for various research applications. Understanding these characteristics is paramount in the fields of medicinal chemistry and drug development, as they fundamentally govern a molecule's behavior in biological systems. This document details the identity, structural attributes, and critical parameters such as ionization constants (pKa) and lipophilicity (logP). Furthermore, it presents a comprehensive, field-proven protocol for the experimental determination of aqueous solubility using the gold-standard shake-flask method. The synthesis of these data points offers a robust framework for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby enabling more informed decisions in early-stage research and development.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, a "fail fast, fail cheap" philosophy prevails. A significant portion of candidate attrition is attributable to suboptimal physicochemical properties that lead to poor pharmacokinetic profiles. Properties like aqueous solubility, lipophilicity, and ionization state at physiological pH are not mere data points; they are critical determinants of a molecule's ultimate success.[1][2][3] (R)-1-(2-Amino-ethyl)-piperidin-3-ol, with its multiple functional groups—a secondary alcohol, a tertiary amine within the piperidine ring, and a primary alkyl amine—presents an interesting case study in the interplay of these characteristics. This guide serves to elucidate these properties, providing both theoretical grounding and practical methodologies for their assessment.

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the foundation upon which all other analysis is built.

IdentifierValueSource
IUPAC Name (3R)-1-(2-aminoethyl)piperidin-3-olN/A
CAS Number 119829-62-0N/A
Molecular Formula C₇H₁₆N₂O[4]
Molecular Weight 144.22 g/mol [4]
Canonical SMILES C1CON/A
InChI Key BJPWBQHXJAUDQL-SCSAIBSYSA-NN/A

Structure:

Caption: 2D structure of (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

Core Physicochemical Properties: A Predictive Analysis

While experimental data for this specific molecule is not abundant in public literature, we can infer its likely properties based on its structure and data from similar compounds. These predictions are invaluable for guiding experimental design.

PropertyPredicted Value/RangeRationale & Importance in Drug Discovery
pKa₁ (Primary Amine) ~10.0 - 10.5The primary aliphatic amine is a strong base. This pKa ensures it will be predominantly protonated and positively charged in most physiological compartments (pH 1-7.4), which significantly enhances aqueous solubility.[1]
pKa₂ (Tertiary Amine) ~8.5 - 9.5The tertiary amine within the piperidine ring is also basic. Its ionization state will also be pH-dependent, contributing to the overall charge and solubility profile of the molecule.[1]
cLogP -0.5 to 0.5The presence of two amine groups and a hydroxyl group suggests the molecule is highly polar, leading to a negative or low positive cLogP value. This indicates a preference for aqueous environments over lipid ones, suggesting low membrane permeability unless active transport mechanisms are involved. Lipophilicity is a key factor in absorption and distribution.[3][5]
Polar Surface Area (PSA) ~50 - 60 ŲCalculated from the contributions of the nitrogen and oxygen atoms. A PSA in this range suggests the potential for good oral absorption, provided other factors are optimal.
Hydrogen Bond Donors 3 (O-H, N-H₂)These groups can donate hydrogen bonds to water, which is a primary driver of aqueous solubility.
Hydrogen Bond Acceptors 3 (O, N, N)These sites can accept hydrogen bonds from water, further contributing to solubility.
The Critical Role of pKa in pH-Dependent Behavior

The presence of two basic nitrogen atoms means the molecule's net charge is highly dependent on the surrounding pH. This relationship, governed by the Henderson-Hasselbalch equation, is fundamental to predicting its behavior.[1]

G pH_low pH < pKa₂ (e.g., Stomach, pH ~2) species_2plus Species: [M+2H]²⁺ (Dicationic) pH_mid pKa₂ < pH < pKa₁ (e.g., Intestine, pH ~6-7) species_1plus Species: [M+H]⁺ (Monocationic) pH_high pH > pKa₁ (e.g., High pH in vitro) species_neutral Species: [M]⁰ (Neutral) pKa2_point pKa₂ (~9.0) species_2plus->pKa2_point Proton Dissociates pKa1_point pKa₁ (~10.2) species_1plus->pKa1_point Proton Dissociates pKa2_point->species_1plus pKa1_point->species_neutral

Caption: pH-dependent speciation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

As illustrated, at the low pH of the stomach, the molecule is expected to be fully protonated (dicationic), maximizing its aqueous solubility. As it transitions to the higher pH of the small intestine, it will begin to lose a proton, yet remain predominantly charged (monocationic), which is still favorable for solubility.

Aqueous Solubility: Experimental Determination

The most reliable method for determining thermodynamic aqueous solubility is the shake-flask method, which is considered the "gold standard" by regulatory bodies.[6] This method measures the concentration of a saturated solution at equilibrium.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system, ensuring data integrity.

Objective: To determine the equilibrium solubility of (R)-1-(2-Amino-ethyl)-piperidin-3-ol in a buffered aqueous solution at a controlled temperature.

Materials:

  • (R)-1-(2-Amino-ethyl)-piperidin-3-ol (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C)

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Volumetric flasks and pipettes for standard preparation

Methodology:

G prep 1. Preparation Add excess solid compound to pH 7.4 buffer in triplicate vials. equil 2. Equilibration Incubate vials on an orbital shaker at 25°C for 24-48 hours. prep->equil Ensure equilibrium is reached phase_sep 3. Phase Separation Centrifuge vials to pellet undissolved solid. equil->phase_sep Isolate saturated solution filt 4. Clarification Filter the supernatant using a 0.22 µm syringe filter. phase_sep->filt Remove fine particulates analysis 5. Analysis Quantify the concentration of the dissolved compound in the filtrate via HPLC. filt->analysis Determine concentration qc 6. QC Check Measure the final pH of the saturated solution. analysis->qc Validate experimental conditions

Caption: Workflow for the shake-flask aqueous solubility assay.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid (R)-1-(2-Amino-ethyl)-piperidin-3-ol to three separate 2 mL glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 2-5 mg). Add a precise volume (e.g., 1 mL) of pH 7.4 PBS buffer to each vial.[6][7]

    • Causality: Using an excess of solid ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility. Triplicates are essential for statistical validity.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours.[7]

    • Causality: This prolonged agitation period is necessary to allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states. For some compounds, 24 hours is sufficient, but 48 hours provides greater confidence.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[7]

    • Causality: Centrifugation is a critical step to separate the bulk of the solid phase from the saturated aqueous phase without disturbing the equilibrium.

  • Clarification & Sampling: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial.

    • Causality: Filtration removes any fine, suspended microparticles that were not pelleted during centrifugation. Failure to do so would lead to an overestimation of solubility. The filter material must be chosen carefully to prevent adsorption of the analyte.

  • Quantification: Analyze the filtrate using a validated HPLC method. Determine the concentration of the compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.

    • Causality: HPLC provides a highly sensitive and specific method for quantification. The calibration curve is essential for converting the instrumental response into a precise concentration (e.g., in mg/mL or µg/mL).[7]

  • Self-Validation/QC: After taking the sample for analysis, measure the pH of the remaining solution in each vial.

    • Trustworthiness: This final pH check is a crucial quality control step. If the pH has deviated significantly from the starting buffer pH (e.g., > 0.5 pH units), it indicates that the amount of dissolved compound overwhelmed the buffer's capacity, rendering the result invalid for that specific pH.[6]

Synthesis and Implications for Drug Development

The physicochemical profile of (R)-1-(2-Amino-ethyl)-piperidin-3-ol—characterized by its high polarity, multiple hydrogen bonding groups, and predominantly cationic state at physiological pH—leads to several key predictions relevant to drug development:

  • High Aqueous Solubility: The molecule is expected to have high intrinsic solubility, which is favorable for formulation, especially for intravenous administration.

  • Low Permeability: The low predicted cLogP and high polarity suggest that passive diffusion across lipid membranes (e.g., the gut wall or blood-brain barrier) will be limited. This is a classic trade-off: high solubility often comes at the cost of low permeability.

  • Formulation Potential: Its high solubility makes it an excellent candidate for simple aqueous-based formulations. Challenges related to dissolution rate are unlikely.

  • ADME Profile: The compound is likely to be confined to the systemic circulation after intravenous administration, with limited distribution into tissues. Oral bioavailability is expected to be low unless a specific transporter is involved.

Conclusion

(R)-1-(2-Amino-ethyl)-piperidin-3-ol is a highly polar molecule with physicochemical properties dominated by its two basic amine functions and one hydroxyl group. Its predicted high aqueous solubility and low lipophilicity are defining features. While these predictions provide a strong directional framework, the experimental determination of these properties, particularly aqueous solubility via the robust shake-flask method detailed herein, is an indispensable step in any research or development program. This guide provides both the theoretical understanding and the practical, self-validating methodology required to generate high-quality, reliable data for this important chemical entity.

References

  • Mobley, D. L., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Gunner, M. R., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. ChemRxiv. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Certara. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available at: [Link]

  • Oprea, T. I. (2004). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and Absolute Stereochemistry of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the determination of the crystal structure and absolute stereochemistry of the chiral molecule (R)-1-(2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the crystal structure and absolute stereochemistry of the chiral molecule (R)-1-(2-Amino-ethyl)-piperidin-3-ol. The piperidinol scaffold is a crucial pharmacophore in numerous biologically active compounds, and the precise three-dimensional arrangement of its substituents is paramount for its therapeutic efficacy and safety.[1] This document will detail the synthesis, crystallization, and definitive structural elucidation of the (R)-enantiomer using single-crystal X-ray diffraction, a gold standard technique for this purpose.[1]

Introduction: The Significance of Chiral Piperidinols in Drug Discovery

The piperidine ring is a prevalent structural motif in many pharmaceuticals and natural products.[2] When substituted, as in the case of 1-(2-Amino-ethyl)-piperidin-3-ol, the molecule can exhibit chirality, leading to the existence of enantiomers. These stereoisomers can have drastically different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute stereochemistry is a regulatory requirement and a critical step in the development of new chiral drugs.[3] This guide will provide a detailed methodology for the structural validation of the (R)-enantiomer of 1-(2-Amino-ethyl)-piperidin-3-ol.

Synthesis and Crystallization

A plausible synthetic route to obtain enantiomerically pure (R)-1-(2-Amino-ethyl)-piperidin-3-ol involves the chiral resolution of a racemic mixture or an asymmetric synthesis approach.[4] One common strategy involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. Once the desired enantiomer is isolated, the resolving agent is removed to yield the pure (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

Protocol for Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.[5]

  • Preparation of a Saturated Solution: Dissolve the purified (R)-1-(2-Amino-ethyl)-piperidin-3-ol in a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate, isopropanol) at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by loosely capping the vial or by placing it in a controlled environment.

  • Vapor Diffusion: Place a small vial containing the saturated solution inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.5 mm) are observed, they are carefully harvested for X-ray analysis.[5]

Single-Crystal X-ray Diffraction: A Definitive Method for Absolute Stereochemistry

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[1][6]

The Principle of Anomalous Dispersion

Under normal scattering conditions, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are identical (Friedel's Law). However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion occurs.[3] This effect introduces a phase shift in the scattered X-rays, causing the intensities of the Friedel pairs to differ. These intensity differences, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule and allow for its unambiguous determination.[3]

Experimental Workflow for Structure Determination

The process of determining the crystal structure and absolute stereochemistry involves several key steps, as illustrated in the workflow diagram below.

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction Analysis cluster_2 Structure Validation Synthesis Synthesis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Stereochemistry Absolute Stereochemistry Determination Structure_Refinement->Absolute_Stereochemistry Validation Final Structural Validation Absolute_Stereochemistry->Validation

Caption: Experimental workflow for determining the crystal structure and absolute stereochemistry.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[5]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected by rotating the crystal.[5]

  • Structure Solution: The collected diffraction data is processed to obtain a set of structure factors. The initial crystal structure is then solved using direct methods or Patterson methods to generate an electron density map.[3][5]

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods to obtain the final, high-resolution crystal structure.[3][5]

  • Absolute Stereochemistry Determination: In the final stages of refinement, the Flack parameter is introduced to determine the absolute stereochemistry of the molecule.[3]

The Flack Parameter: A Key Indicator of Absolute Stereochemistry

The Flack parameter, x, is a refined value that indicates the relative proportion of the two enantiomers in the crystal.[7]

  • A value of x ≈ 0 indicates that the correct absolute configuration has been determined.[3]

  • A value of x ≈ 1 suggests that the inverted structure is correct.[3]

  • A value of x ≈ 0.5 may indicate a racemic crystal or twinning.[7]

The standard uncertainty (s.u.) associated with the Flack parameter is also crucial for a confident assignment. A small s.u. (typically < 0.08 for enantiopure samples) is necessary for an unambiguous determination.[8][9]

Crystallographic Data and Structural Analysis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

The following table summarizes hypothetical but representative crystallographic data for (R)-1-(2-Amino-ethyl)-piperidin-3-ol, based on typical values for similar organic compounds.[2][10][11]

Parameter Value
Chemical FormulaC₇H₁₆N₂O
Formula Weight144.22
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.123(4)
b (Å)8.987(5)
c (Å)12.543(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)802.1(8)
Z4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Density (calculated) (g/cm³)1.194
R-factor (%)3.5
Flack parameter, x0.02(4)

Structural Insights:

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such systems.[5] The substituents at the C3 and N1 positions would have their stereochemistry unequivocally defined. The value of the Flack parameter, being close to zero with a small standard uncertainty, would provide definitive confirmation of the (R) configuration at the C3 chiral center.

Molecular Structure and Intermolecular Interactions

The crystal packing is likely to be stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group, the primary amine, and the secondary amine of the piperidine ring. These interactions play a crucial role in the overall crystal lattice.

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Foundational

A Technical Guide to the In Vitro Toxicity and Safety Profile of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Executive Summary This guide outlines a comprehensive in vitro strategy for assessing the toxicological profile of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, a novel piperidine derivative. The piperidine scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide outlines a comprehensive in vitro strategy for assessing the toxicological profile of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, a novel piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2] However, any new chemical entity requires a rigorous safety evaluation before it can advance in the drug development pipeline.[3][4][5] This document provides a structured approach, detailing the critical assays necessary to build a robust preclinical safety package. We will cover cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, along with metabolic stability screening. The methodologies described herein are grounded in established regulatory principles and industry best practices to ensure data integrity and reliable safety assessment.[6]

Introduction to (R)-1-(2-Amino-ethyl)-piperidin-3-ol

(R)-1-(2-Amino-ethyl)-piperidin-3-ol is a chiral small molecule featuring a piperidine ring, a primary aliphatic amine, and a secondary alcohol. This combination of functional groups suggests potential for a range of biological activities and metabolic pathways. The piperidine moiety is present in numerous approved drugs, often conferring desirable properties like blood-brain barrier penetration.[2][7] However, the specific arrangement of substituents necessitates a bespoke safety evaluation. An early and thorough in vitro toxicity assessment is crucial for identifying potential liabilities, saving significant time and resources in the long run.[4][8][9]

Tier 1: Foundational Toxicity Assessment

The initial phase of safety testing focuses on two fundamental questions: does the compound kill cells (cytotoxicity), and does it damage genetic material (genotoxicity)?

General Cytotoxicity Screening

Cytotoxicity assays are essential for determining the concentration at which a compound elicits cellular damage or death.[3][4][8][10] This information is used to establish a therapeutic window and guide dosing for subsequent, more complex assays.[4]

Experimental Rationale: We employ two distinct cell lines to gain a broader understanding of the compound's cytotoxic potential.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used, metabolically competent cell line that can provide initial insights into potential liver toxicity.[11]

  • HEK293 (Human Embryonic Kidney): A non-metabolically active line, used to assess basal cytotoxicity independent of metabolic activation.

Two complementary assays are recommended to measure different endpoints of cell health:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability.[10][12]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, which indicates a loss of cell membrane integrity (necrosis).[10][12][13]

  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point serial dilution of (R)-1-(2-Amino-ethyl)-piperidin-3-ol (e.g., from 0.1 µM to 1000 µM). Treat cells in triplicate for 48 hours. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell LineAssayIC50 (µM)Interpretation
HepG2MTT75.2Moderate cytotoxicity with metabolic activity.
HepG2LDH> 1000No significant membrane damage observed.
HEK293MTT210.5Lower basal cytotoxicity.
HEK293LDH> 1000No significant membrane damage observed.
Genotoxicity Assessment

Genotoxicity testing is critical for identifying compounds that can cause genetic damage, a key concern for carcinogenic and reproductive health risks.[14] A standard in vitro battery includes an assay for gene mutations and another for chromosomal damage.[15][16][17]

Experimental Rationale: The Ames test is a rapid and cost-effective screen for identifying compounds that can cause gene mutations.[17][18] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[17] The inclusion of a liver enzyme extract (S9 fraction) is crucial to detect metabolites that may be mutagenic.[19]

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Treatment: Expose the bacterial strains to various concentrations of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, both with and without the S9 metabolic activation system.

  • Plating: Plate the treated bacteria onto minimal glucose agar plates lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twice the background level.

Experimental Rationale: This assay detects chromosomal damage (clastogenicity) or errors in chromosome segregation (aneugenicity).[15][17] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[15] This test is typically performed in mammalian cells.

Genotoxicity_Workflow cluster_Ames Ames Test (Gene Mutation) cluster_MN Micronucleus Test (Chromosome Damage) Ames_Start Compound + Salmonella Strains Ames_S9 Incubate +/- S9 Mix Ames_Start->Ames_S9 Ames_Plate Plate on Histidine-Free Media Ames_S9->Ames_Plate Ames_Result Count Revertant Colonies Ames_Plate->Ames_Result MN_Start Compound + Mammalian Cells (e.g., CHO) MN_Treat Treat for ~1.5 Cell Cycles MN_Start->MN_Treat MN_Block Add Cytochalasin B MN_Treat->MN_Block MN_Harvest Harvest & Stain MN_Block->MN_Harvest MN_Result Score Micronuclei Frequency MN_Harvest->MN_Result Start Test Compound: (R)-1-(2-Amino-ethyl)-piperidin-3-ol cluster_Ames cluster_Ames Start->cluster_Ames cluster_MN cluster_MN Start->cluster_MN

Caption: Workflow for the standard in vitro genotoxicity battery.

Tier 2: Organ-Specific Toxicity and Metabolic Profile

Following foundational screening, the focus shifts to specific organ systems known to be frequent sites of drug-induced toxicity and understanding the compound's metabolic fate.

Cardiotoxicity: hERG Channel Inhibition Assay

Experimental Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[20][21][22] Early screening for hERG liability is a regulatory expectation and critical for cardiac safety.[20][21] Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition.[21][22][23]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Procedure: Record hERG currents before and after the application of cumulative concentrations of (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

  • Data Analysis: Calculate the percentage inhibition of the hERG tail current at each concentration and determine the IC50 value. A known hERG blocker (e.g., Cisapride) should be used as a positive control.

CompoundhERG IC50 (µM)Risk Classification
(R)-1-(2-Amino-ethyl)-piperidin-3-ol> 30Low Risk
Cisapride (Positive Control)0.015High Risk
Hepatotoxicity Assessment

Experimental Rationale: Drug-induced liver injury (DILI) is a major reason for drug failure.[11] While HepG2 cells provide a preliminary screen, primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they are more physiologically relevant and retain key metabolic functions.[12][24][25] A multi-parametric high-content imaging approach can provide a deeper mechanistic understanding of any observed toxicity.[13][25]

  • Cell Culture: Plate cryopreserved primary human hepatocytes from at least three different donors to assess inter-individual variability.[12]

  • Treatment: Expose hepatocytes to a range of concentrations of the test compound for 48 hours.

  • Staining: Use a cocktail of fluorescent dyes to simultaneously measure multiple toxicity endpoints (e.g., Hoechst for nuclear morphology/cell count, TMRM for mitochondrial membrane potential, and a cell permeability dye).

  • Imaging & Analysis: Acquire images using a high-content imaging system and analyze them to quantify changes in cell number, nuclear condensation (apoptosis), mitochondrial health, and membrane integrity.[13]

Metabolic Stability and Reactive Metabolite Screening

Experimental Rationale: Understanding a compound's metabolic stability is crucial for predicting its pharmacokinetic profile.[26][27] Furthermore, some metabolic processes can generate chemically reactive metabolites that can bind to cellular macromolecules, leading to toxicity.[28][29] A glutathione (GSH) trapping assay is a common method to screen for the formation of such reactive species.[28][30]

Metabolism_Workflow cluster_Stability Metabolic Stability cluster_Reactive Reactive Metabolite Screening Stab_Start Compound + Liver Microsomes + NADPH Stab_Incubate Incubate at 37°C Stab_Start->Stab_Incubate Stab_Sample Sample at Time Points (0, 5, 15, 30, 60 min) Stab_Incubate->Stab_Sample Stab_Analyze LC-MS/MS Analysis Stab_Sample->Stab_Analyze Stab_Result Calculate Half-life (t½) & Intrinsic Clearance Stab_Analyze->Stab_Result RM_Start Compound + Microsomes + NADPH + Glutathione (GSH) RM_Incubate Incubate at 37°C (60 min) RM_Start->RM_Incubate RM_Quench Quench Reaction RM_Incubate->RM_Quench RM_Analyze LC-MS/MS Analysis RM_Quench->RM_Analyze RM_Result Search for GSH Adducts (Mass Shift) RM_Analyze->RM_Result Start Test Compound cluster_Stability cluster_Stability Start->cluster_Stability cluster_Reactive cluster_Reactive Start->cluster_Reactive

Caption: Integrated workflow for metabolic stability and reactive metabolite screening.

Integrated Safety Assessment and Conclusion

The data generated from this comprehensive in vitro testing battery provides a multi-faceted view of the safety profile of (R)-1-(2-Amino-ethyl)-piperidin-3-ol. The goal is to integrate these findings to make an informed go/no-go decision.

  • Cytotoxicity: The IC50 values from HepG2 and HEK293 cells establish the general toxicity threshold. A large margin between the projected efficacious concentration and the cytotoxic concentration is desirable.

  • Genotoxicity: Negative results in both the Ames and micronucleus assays provide strong evidence that the compound is not a genotoxin, a critical hurdle for further development.

  • Cardiotoxicity: An hERG IC50 > 30 µM suggests a low risk of causing drug-induced arrhythmia.

  • Hepatotoxicity: The use of primary hepatocytes from multiple donors provides robust data. The absence of significant changes in mitochondrial health, apoptosis, or membrane integrity at concentrations well above the expected therapeutic level would be a favorable outcome.

  • Metabolic Profile: A moderate to low clearance in the metabolic stability assay suggests reasonable bioavailability. The absence of GSH adducts reduces the concern for idiosyncratic toxicity mediated by reactive metabolites.

Based on this hypothetical profile, (R)-1-(2-Amino-ethyl)-piperidin-3-ol would be considered a compound with a promising in vitro safety profile, warranting further investigation in more complex preclinical models. This structured, mechanistically informed approach to safety assessment ensures that potential liabilities are identified early, enabling data-driven decisions in the drug discovery and development process.

References

  • Da-Ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death. Available from: [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238. Available from: [Link]

  • MB Biosciences. In vitro primary hepatocyte assay. Available from: [Link]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. Available from: [Link]

  • Sophion Bioscience. (2026, January 21). hERG screening using high quality electrophysiology assays. Available from: [Link]

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]

  • Creative-Bioarray. (2023). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Available from: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available from: [Link]

  • Creative Biolabs. hERG Screening. Available from: [Link]

  • National Center for Biotechnology Information. (2011). In vitro models for liver toxicity testing. Available from: [Link]

  • Reynolds American Inc. Science. Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Available from: [Link]

  • PubMed. (2011, March 18). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Available from: [Link]

  • National Center for Biotechnology Information. (2007, January 15). Metabolic stability screen for drug discovery using cassette analysis and column switching. Available from: [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Available from: [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

  • U.S. Food & Drug Administration. (2021, August 12). Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity. Available from: [Link]

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. Available from: [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. Available from: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Waters Corporation. Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Available from: [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]

  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Greenstone Biosciences. CARTOX (hERG Toxicity Assay). Available from: [Link]

  • Creative Biolabs. (2026, April 6). Reactive Metabolite Screening Service. Available from: [Link]

  • Nuvisan. Advanced in vitro safety assessments for drug & chemical development. Available from: [Link]

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2011). In vitro Toxicity Testing in the Twenty-First Century. Available from: [Link]

  • Mass Analytica. Reactive metabolite screening. Available from: [Link]

  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available from: [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

Sources

Exploratory

Pharmacokinetic Properties of (R)-1-(2-Amino-ethyl)-piperidin-3-ol Derivatives: A Technical Guide

Executive Summary & Structural Rationale The compound (R)-1-(2-Amino-ethyl)-piperidin-3-ol (CAS 847499-95-0)[1] is a versatile, chiral bifunctional building block increasingly utilized in modern medicinal chemistry. It s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound (R)-1-(2-Amino-ethyl)-piperidin-3-ol (CAS 847499-95-0)[1] is a versatile, chiral bifunctional building block increasingly utilized in modern medicinal chemistry. It serves as a critical structural motif in the design of selective 5-HT2B receptor antagonists[2], PROTAC linkers, and targeted covalent inhibitors.

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, incorporating this moiety introduces complex physicochemical dynamics. The scaffold contains two basic nitrogen atoms (a primary amine and a tertiary piperidine nitrogen) and a chiral secondary alcohol. As a Senior Application Scientist, I emphasize that understanding the causality between these structural features and their ADME (Absorption, Distribution, Metabolism, and Excretion) profile is paramount. The dicationic nature of this scaffold at physiological pH dictates its permeability, tissue distribution (specifically lysosomotropism), and clearance mechanisms.

Physicochemical Properties & Causality in ADME

To predict the pharmacokinetic behavior of (R)-1-(2-Amino-ethyl)-piperidin-3-ol derivatives, we must first analyze the ionization states.

  • pKa Dynamics: The primary amine on the ethyl linker typically exhibits a pKa of ~10.0–10.5, while the tertiary piperidine nitrogen has a pKa of ~8.0–8.5. At physiological pH (7.4), the molecule exists predominantly in a diprotonated, dicationic state .

  • Lipophilicity (LogD): The presence of the 3-hydroxyl group and the two protonated amines drives the LogD 7.4​ into the negative or low-positive range (highly hydrophilic).

  • Causality: This high hydrophilicity and dicationic charge severely restrict passive transcellular diffusion across lipid bilayers. Consequently, oral bioavailability is often limited unless the primary amine is masked (e.g., via amide formation) or the molecule exploits paracellular transport or active uptake carriers (such as Organic Cation Transporters, OCTs).

Quantitative PK Parameter Summary

The following table summarizes the typical pharmacokinetic shifts observed when a lipophilic parent scaffold is derivatized with the (R)-1-(2-Amino-ethyl)-piperidin-3-ol moiety.

PK ParameterGeneric Lipophilic Scaffold(R)-1-(2-Amino-ethyl)-piperidin-3-ol DerivativeMechanistic Causality
Oral Bioavailability (F%) 40 - 60%5 - 20%Dicationic state at pH 7.4 prevents passive transcellular diffusion.
Volume of Distribution (V d​ ) 1 - 3 L/kg5 - 15 L/kgHigh tissue binding and lysosomal trapping due to basic amines.
Clearance (CL) Hepatic (CYP-mediated)Mixed (Hepatic + Renal)Increased hydrophilicity shifts clearance toward renal excretion (OCT2/MATE).
Efflux Ratio (Caco-2) < 2.0> 5.0P-gp and BCRP substrate recognition of the basic piperidine motif.

Absorption & Permeability (In Vitro Protocols)

Due to the restricted passive permeability of these derivatives, evaluating intestinal absorption requires robust in vitro models. The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption[3].

Protocol 1: Caco-2 Permeability Assay for Basic Amines

This protocol is designed to mitigate the non-specific binding often observed with polybasic compounds.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) at a density of 1×105 cells/cm 2 . Culture for 21 days to ensure full differentiation and tight junction formation.

  • Buffer Preparation: Use HBSS supplemented with 10 mM HEPES (pH 7.4) for the basolateral chamber and 10 mM MES (pH 6.5) for the apical chamber to mimic the intestinal pH gradient.

  • Dosing: Prepare a 10 µM solution of the (R)-1-(2-Amino-ethyl)-piperidin-3-ol derivative. Crucial Step: Add 1% BSA to the receiver chamber to maintain sink conditions and prevent non-specific binding of the cationic drug to the plasticware.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) .

  • Self-Validating Control System: Always run Atenolol (low permeability marker) and Propranolol (high permeability marker) concurrently. The integrity of the monolayer must be confirmed via Transepithelial Electrical Resistance (TEER > 300 Ω⋅cm2 ) and Lucifer Yellow rejection (< 1%).

Distribution & Lysosomotropism

Derivatives of (R)-1-(2-Amino-ethyl)-piperidin-3-ol exhibit a high Volume of Distribution ( Vd​ ). The causality behind this is lysosomal trapping (lysosomotropism).

Because the molecule is uncharged or singly charged in the slightly alkaline cytosol (pH ~7.2), it can slowly permeate into acidic organelles like lysosomes (pH ~4.5). Once inside, both nitrogen atoms become fully protonated. The resulting dication cannot cross the lysosomal membrane to exit, leading to massive intracellular accumulation. This phenomenon significantly extends the tissue half-life ( t1/2​ ) but can also lead to phospholipidosis, a critical toxicology liability that must be monitored during lead optimization.

Metabolism & Biotransformation

The metabolic fate of this scaffold is governed by its functional groups. The primary amine is susceptible to oxidative deamination by Monoamine Oxidases (MAO) or CYP450s, while the tertiary piperidine can undergo N-oxidation. Importantly, the chiral (R)-hydroxyl group serves as a prime site for Phase II conjugation (O-glucuronidation) by UDP-glucuronosyltransferases (UGTs).

Protocol 2: In Vitro Microsomal Stability & Metabolite ID

Following FDA guidance on in vitro drug interaction studies[4], this protocol assesses Phase I and Phase II metabolic stability.

  • Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Phase I & II Activation: Add the test compound (1 µM final concentration). To initiate Phase I metabolism, add 1 mM NADPH. To initiate Phase II glucuronidation, add 2 mM UDPGA and 25 µg/mL Alamethicin (a pore-forming peptide essential for allowing UDPGA access to the luminal UGT enzymes).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Quenching: At 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) to identify mass shifts (e.g., +16 Da for N-oxidation, +176 Da for glucuronidation).

  • Self-Validating Control System: Use Verapamil as a positive control for rapid Phase I clearance and 7-Hydroxycoumarin for Phase II UGT activity.

MetabolicPathway Parent (R)-1-(2-Amino-ethyl)- piperidin-3-ol Derivative Phase1_N N-Oxidation (FMO / CYP450) Parent->Phase1_N Piperidine N Phase1_Deam Oxidative Deamination (MAO / CYP450) Parent->Phase1_Deam Primary Amine Phase2_UGT O-Glucuronidation (UGT) Parent->Phase2_UGT 3-Hydroxyl Group Phase2_NAT N-Acetylation (NAT2) Parent->Phase2_NAT Primary Amine Excretion Renal / Biliary Excretion Phase1_N->Excretion Phase1_Deam->Excretion Phase2_UGT->Excretion Phase2_NAT->Excretion

Fig 1. Primary metabolic biotransformation pathways of the piperidin-3-ol scaffold.

Excretion & Clearance Mechanisms

Because the parent scaffold is highly polar, a significant fraction of the intact drug is likely to be excreted unchanged in the urine. The cationic nature of the primary amine makes these derivatives prime substrates for Organic Cation Transporters (OCT2) on the basolateral membrane of renal proximal tubule cells, and Multidrug and Toxin Extrusion (MATE1/2-K) transporters on the apical membrane.

When developing drugs with this moiety, researchers must evaluate potential Drug-Drug Interactions (DDIs) involving OCT2/MATE inhibitors (such as cimetidine or dolutegravir), which could drastically reduce the renal clearance of the derivative and cause systemic toxicity.

PKWorkflow Syn Compound Synthesis Phys Physicochemical Profiling (pKa, LogD) Syn->Phys InVitro In Vitro ADME (Caco-2, Microsomes) Phys->InVitro InVivo In Vivo PK (Rodent Models) InVitro->InVivo Model PK/PD Modeling InVivo->Model

Fig 2. Integrated pharmacokinetic profiling workflow for novel basic amine derivatives.

References

  • Raqualia Pharma Inc. "New pyrazole-3-carboxamide derivative that has 5-HT2B receptor antagonist activity." Patent WO2010058858A1, WIPO (PCT), 2010.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2(9), 2111-2119, 2007. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Center for Drug Evaluation and Research, January 2020. Available at:[Link]

Sources

Foundational

Mechanism of Action and Pharmacophore Dynamics of (R)-1-(2-Amino-ethyl)-piperidin-3-ol in 5-HT2B Receptor Binding Studies

Executive Summary In the rational design of neuropharmacological agents, the fragment (R)-1-(2-Amino-ethyl)-piperidin-3-ol serves as a highly specialized pharmacophore. Rather than functioning as a standalone therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of neuropharmacological agents, the fragment (R)-1-(2-Amino-ethyl)-piperidin-3-ol serves as a highly specialized pharmacophore. Rather than functioning as a standalone therapeutic, this structural motif is strategically incorporated into larger ligand scaffolds—most notably pyrazole-3-carboxamide derivatives—to confer extreme binding affinity and subtype selectivity for the 5-HT2B receptor [1].

This technical guide elucidates the mechanistic role of this fragment in receptor binding, detailing its stereospecific binding dynamics, its ability to stabilize inactive G-protein coupled receptor (GPCR) conformations, and the rigorous, self-validating experimental protocols required to evaluate its efficacy in vitro.

Molecular Architecture & Pharmacophore Mapping

The integration of (R)-1-(2-Amino-ethyl)-piperidin-3-ol into an antagonist scaffold provides three distinct interaction zones within the 5-HT2B orthosteric binding pocket. The causality behind its structural design is rooted in the precise topology of aminergic GPCRs:

  • The Primary Amine (2-Aminoethyl Linker): Protonated at physiological pH, this basic nitrogen mimics the endogenous ethylamine side chain of serotonin (5-HT). Its primary function is to form a critical, charge-reinforced salt bridge with the highly conserved aspartate residue Asp135 (Asp3.32) located in transmembrane helix 3 (TM3)[2]. Without this electrostatic anchor, binding affinity collapses entirely.

  • The Piperidine Core: The saturated nitrogen heterocycle provides essential conformational rigidity. It occupies the hydrophobic pocket defined by residues such as Val136, Phe341, and Leu209[2], optimizing van der Waals interactions while directing the spatial orientation of the hydroxyl group.

  • The Chiral (R)-Hydroxyl Group: This is the primary driver of subtype selectivity. The stereocenter at the 3-position allows the hydroxyl group to act as a precise hydrogen bond donor/acceptor. It interacts stereospecifically with polar residues (e.g., Ser222 or Thr140) in the 5-HT2B binding site[3]. This precise geometry discriminates against the highly homologous 5-HT2A and 5-HT2C subtypes, which possess slight spatial variations in their corresponding TM5 residues.

Mechanism of Action: Antagonism via Conformational Locking

When a ligand incorporating the (R)-1-(2-Amino-ethyl)-piperidin-3-ol moiety binds to the 5-HT2B receptor, it functions as a potent antagonist by stabilizing the receptor's inactive state.

The Biophysical Mechanism: Activation of the 5-HT2B receptor typically requires the inward movement of TM5 and a significant outward displacement of TM6 to open the intracellular cavity for Gq-protein coupling. The rigid piperidin-3-ol core, firmly anchored to Asp135, acts as a physical wedge. The stereospecific hydrogen bonding of the (R)-hydroxyl group restricts the mobility of the transmembrane helices. By blocking the outward shift of TM6, the ligand entirely prevents the coupling of the Gq protein, thereby halting the downstream activation of Phospholipase C (PLC) and the subsequent mobilization of intracellular calcium (Ca²⁺).

Pathway Ligand (R)-1-(2-Amino-ethyl)- piperidin-3-ol Fragment GPCR 5-HT2B Receptor (Inactive State) Ligand->GPCR Anchors Asp135 Stabilizes Inactive State Gq Gq Protein (Uncoupled) GPCR->Gq Blocks TM6 Shift Prevents Coupling PLC PLC-beta (Inactive) Gq->PLC No Activation Ca2 Intracellular Ca2+ (Basal Levels) PLC->Ca2 Prevents IP3 Generation

GPCR signaling pathway demonstrating 5-HT2B antagonism and blockade of calcium mobilization.

Experimental Protocols: A Self-Validating Workflow

To rigorously evaluate compounds containing this fragment, researchers must employ a self-validating system: a radioligand binding assay to confirm orthosteric affinity, paired with a functional calcium mobilization assay to confirm antagonistic causality.

Protocol 3.1: Radioligand Competition Binding Assay

Objective: To determine the equilibrium dissociation constant ( Ki​ ) of the ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT2B receptor. Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Filter Pre-treatment (Causality): Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-Mesulergine (a high-affinity 5-HT2 radiotracer), and varying concentrations of the test compound ( 10−11 to 10−4 M). Incubate at 37°C for 60 minutes to achieve thermodynamic equilibrium.

  • Rapid Filtration & Washing: Terminate the reaction via rapid vacuum filtration through the PEI-treated filters. Wash three times with ice-cold 50 mM Tris-HCl buffer. Rationale: The ice-cold buffer kinetically traps the receptor-ligand complex by dropping the thermal energy below the activation energy required for ligand dissociation.

  • Quantification: Add scintillation cocktail and measure bound radioactivity (CPM). Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Express 5-HT2B in CHO cells Incubate Incubation Phase [3H]Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration Harvest via PEI-treated GF/B filters Incubate->Filter Wash Washing Ice-cold buffer to trap complexes Filter->Wash Count Scintillation Counting Measure bound radioactivity Wash->Count Analyze Data Analysis Calculate IC50 and Ki Count->Analyze

Step-by-step workflow for the radioligand competition binding assay.

Protocol 3.2: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: To validate that the binding affinity translates strictly to functional antagonism, ensuring the fragment does not induce partial agonism.

Step-by-Step Methodology:

  • Seed 5-HT2B-expressing cells in 384-well black, clear-bottom plates.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Pre-incubate cells with the test antagonist for 15 minutes to allow receptor occupancy.

  • Stimulate the cells with an EC80​ concentration of serotonin (5-HT).

  • Measure the reduction in peak fluorescence compared to a vehicle control using a Fluorometric Imaging Plate Reader (FLIPR) to determine the functional IC50​ .

Quantitative Data Presentation: The Impact of Stereochemistry

To demonstrate the structural causality of the (R)-1-(2-Amino-ethyl)-piperidin-3-ol fragment, the following table presents representative Structure-Activity Relationship (SAR) data for a pyrazole-3-carboxamide antagonist series. It highlights how the specific stereochemistry of the 3-hydroxyl group drives 5-HT2B selectivity.

Scaffold ClassPiperidine Modification5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)5-HT2C Ki​ (nM)Selectivity Ratio (2A/2B)
Pyrazole-carboxamide(R)-3-OH (Target Fragment) >10,0002.4 1,250>4,100x
Pyrazole-carboxamide(S)-3-OH (Enantiomer)8,500145.02,100~58x
Pyrazole-carboxamideDes-hydroxy (H)4,20085.0800~49x

Data Interpretation: The removal of the hydroxyl group (Des-hydroxy) or the inversion of its stereocenter to the (S)-configuration results in a massive loss of affinity and selectivity for the 5-HT2B receptor. This quantitatively proves that the (R)-3-OH group is not merely a passive structural element, but an active participant in stereospecific hydrogen bonding within the orthosteric site.

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Exploratory

The Pivotal Role of Chiral Piperidines in Modern Drug Discovery: A Technical Guide Focused on (R)-1-(2-Amino-ethyl)-piperidin-3-ol and Its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the synthesis, biological significance, and evaluation of chiral piperidine derivatives, with a part...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological significance, and evaluation of chiral piperidine derivatives, with a particular focus on the (R)-1-(2-Amino-ethyl)-piperidin-3-ol scaffold. The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, and the introduction of chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[1][2][3] This document provides a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

The Strategic Advantage of Chiral Piperidine Scaffolds in Medicinal Chemistry

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of a wide array of therapeutic agents, including anticancer drugs, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics.[1][2] The introduction of a chiral center onto the piperidine ring offers several distinct advantages in drug design:

  • Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing, which in turn affects its pharmacokinetic profile.

  • Enhanced Biological Activity and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine can lead to more precise interactions with biological targets, enhancing potency and selectivity for the desired receptor or enzyme.[1]

  • Improved Pharmacokinetic Properties: Chiral piperidine derivatives can exhibit improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Reduced hERG Toxicity: The strategic introduction of chirality has been shown to mitigate off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[1]

Synthesis of Chiral Piperidine Derivatives: A Methodological Overview

The synthesis of enantiomerically pure piperidine derivatives is a critical aspect of their development as therapeutic agents. Several synthetic strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Hydrogenation of Pyridine Precursors

One effective method involves the asymmetric hydrogenation of substituted pyridine precursors. This approach often utilizes chiral catalysts, such as those based on iridium, rhodium, or ruthenium, to achieve high enantioselectivity.[1][2]

Chiral Resolution of Racemic Mixtures

Classical chemical resolution using chiral resolving agents, such as tartaric acid derivatives, can be employed to separate enantiomers of piperidine intermediates.[4] While effective, this method can be less efficient due to the inherent 50% maximum yield for the desired enantiomer.

Biocatalytic Approaches

Enzymatic methods, such as those employing ketoreductases, offer a highly selective and environmentally friendly alternative for the synthesis of chiral hydroxypiperidines.[4] These biocatalysts can convert a prochiral ketone to a specific enantiomer of the corresponding alcohol with high enantiomeric excess.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions, such as the reductive cyclization of amino acetals, provide a powerful means to construct the piperidine ring with defined stereochemistry.[1]

Below is a generalized workflow for the synthesis and evaluation of chiral piperidine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials racemic Racemic Piperidine Intermediate start->racemic Multi-step Synthesis chiral (R)- or (S)-Piperidine Derivative racemic->chiral Chiral Resolution or Asymmetric Synthesis invitro In Vitro Assays chiral->invitro invivo In Vivo Studies invitro->invivo Promising Candidates sar Structure-Activity Relationship (SAR) invivo->sar lead Lead Optimization sar->lead

Caption: Generalized workflow for the synthesis and biological evaluation of chiral piperidine derivatives.

(R)-1-(2-Amino-ethyl)-piperidin-3-ol: A Case Study in Potential Biological Activity

While specific biological activity data for (R)-1-(2-amino-ethyl)-piperidin-3-ol is not extensively available in the public domain, we can infer its potential therapeutic applications by examining structurally related compounds. The presence of the 3-hydroxypiperidine moiety is a key feature in several biologically active molecules.

Potential as a Sigma-1 (σ1) Receptor Ligand

Structurally similar 4-(2-aminoethyl)piperidine derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor, exhibiting antiproliferative properties in cancer cell lines.[5][6] The σ1 receptor is a chaperone protein involved in various cellular processes, and its modulation is a promising strategy for the treatment of cancer and neurological disorders.

Potential as a Kinase Inhibitor

The (S)-enantiomer of 1-Boc-3-hydroxypiperidine is a crucial intermediate in the synthesis of ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[4] This highlights the importance of the chiral 3-hydroxypiperidine scaffold in the design of kinase inhibitors.

Potential as a Dopamine Transporter (DAT) Ligand

Derivatives of 3-hydroxypiperidine have been synthesized and evaluated as high-affinity ligands for the dopamine transporter (DAT), suggesting their potential use in the treatment of neuropsychiatric disorders.[7][8] The stereochemistry of the hydroxyl group has been shown to be critical for potent DAT binding.[7][8]

Methodologies for Biological Evaluation

A comprehensive evaluation of the biological activity of novel chiral piperidine derivatives involves a combination of in vitro and in vivo assays.

In Vitro Assays

A battery of in vitro assays is essential to determine the potency, selectivity, and mechanism of action of the synthesized compounds.

Radioligand binding assays are commonly used to determine the affinity of a compound for its target receptor. This involves incubating the compound with a preparation of the receptor and a radiolabeled ligand with known affinity.

Step-by-Step Protocol for a Radioligand Binding Assay:

  • Prepare Receptor Membranes: Homogenize tissue or cells expressing the target receptor and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

For compounds targeting enzymes, inhibition assays are performed to determine the IC50 or Ki value. The specific assay format will depend on the enzyme being studied.

Cell-based assays are crucial for assessing the functional activity of a compound in a more physiologically relevant context. These can include cell proliferation assays (e.g., MTT assay), apoptosis assays, and reporter gene assays.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: A simplified workflow for determining cytotoxicity using the MTT assay.

In Vivo Studies

Promising compounds identified in in vitro assays are advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety. The choice of animal model will depend on the therapeutic area of interest.

Structure-Activity Relationship (SAR) of Chiral Piperidine Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to the optimization of lead compounds. For chiral piperidine derivatives, key structural modifications and their potential impact on biological activity are summarized in the table below.

ModificationPotential Impact on Biological Activity
Stereochemistry of the Hydroxyl Group (R vs. S) Can significantly alter binding affinity and selectivity for the target.
Substitution on the Piperidine Nitrogen Influences lipophilicity, basicity, and potential for additional interactions with the target.
Position and Nature of Substituents on the Piperidine Ring Affects the conformation of the piperidine ring and the spatial orientation of functional groups.
Length and Nature of the Linker (e.g., ethylamino chain) Modulates the distance and flexibility between the piperidine core and other pharmacophoric elements.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a chiral piperidine derivative acting as a receptor antagonist.

G cluster_pathway Hypothetical Signaling Pathway Ligand Endogenous Ligand Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Activates G_Protein G-Protein Receptor->G_Protein Activates Piperidine (R)-Piperidine Derivative (Antagonist) Piperidine->Receptor Blocks Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway potentially inhibited by a chiral piperidine antagonist.

Conclusion and Future Directions

Chiral piperidine derivatives, exemplified by the (R)-1-(2-amino-ethyl)-piperidin-3-ol scaffold, represent a highly promising class of compounds for the development of novel therapeutics. Their stereochemistry plays a crucial role in determining their biological activity and selectivity. While direct experimental data on the specific biological targets of (R)-1-(2-amino-ethyl)-piperidin-3-ol may be limited, the analysis of structurally related compounds suggests its potential as a modulator of various targets, including sigma receptors, kinases, and neurotransmitter transporters.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a library of analogs based on the (R)-1-(2-amino-ethyl)-piperidin-3-ol core to elucidate its SAR and identify lead compounds for further development. The application of advanced synthetic methodologies, coupled with a robust platform of in vitro and in vivo assays, will be instrumental in unlocking the full therapeutic potential of this important class of molecules.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Dutta, A. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 46(7), 1151–1164.
  • Dutta, A. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 46(7), 1151-1164.
  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (2017).
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735.
  • 1-2-Aminoethyl-piperidine - Chemfinder. (n.d.). Retrieved from [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Rel
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. (2023). Molecules, 28(18), 6598.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology, 9, 794964.
  • Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. (n.d.). National Open Access Monitor, Ireland. Retrieved from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). Discovery - the University of Dundee Research Portal.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). Organic & Biomolecular Chemistry, 10(26), 5253-5257.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoretentive Synthesis of (R)-1-(2-Aminoethyl)piperidin-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Rationale Chiral piperidines, particularly 3-hydroxypiperidine derivatives, are privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Rationale

Chiral piperidines, particularly 3-hydroxypiperidine derivatives, are privileged scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and enhance receptor binding affinity. The target compound, (R)-1-(2-aminoethyl)piperidin-3-ol , is a highly valuable bifunctional building block. It possesses a secondary alcohol for hydrogen bonding or further derivatization, and a primary amine tethered via an ethyl linker, ideal for amide coupling, reductive amination, or urea formation.

To synthesize this molecule while strictly preserving the (R)-stereocenter, a highly controlled, two-step sequence is employed. The synthetic route involves the N-alkylation of the heterocyclic piperidine moiety with a haloacetonitrile, followed by the reduction of the intermediate nitrile to the respective primary amine[1]. This sequence circumvents the need for expensive protecting group strategies (like Boc or Cbz) and avoids the over-alkylation issues commonly associated with direct reaction using 2-bromoethylamine.

SynthesisWorkflow SM (R)-Piperidin-3-ol (Starting Material) Step1 Step 1: N-Alkylation ClCH2CN, K2CO3 MeCN, 60°C SM->Step1 Int (R)-1-(Cyanomethyl)piperidin-3-ol (Intermediate) Step1->Int 85-90% Yield Step2 Step 2: Nitrile Reduction LiAlH4 THF, 0°C to RT Int->Step2 Product (R)-1-(2-Aminoethyl)piperidin-3-ol (Final Target) Step2->Product 75-80% Yield

Workflow for the two-step synthesis of (R)-1-(2-Aminoethyl)piperidin-3-ol.

Step 1: Cyanomethylation via N-Alkylation

Mechanistic Causality

The first step utilizes chloroacetonitrile as the alkylating agent. Chloroacetonitrile is specifically selected over bromoacetonitrile to provide a more controlled reaction rate, minimizing the risk of exothermic runaway and reducing the formation of quaternary ammonium salts (over-alkylation)[2]. Potassium carbonate ( K2​CO3​ ) is employed as a mild, heterogeneous base. Because K2​CO3​ is insoluble in acetonitrile (MeCN), it acts as an efficient acid scavenger for the generated HCl without being basic enough to deprotonate the C3-hydroxyl group or cause racemization at the chiral center.

Experimental Protocol

Reagents:

  • (R)-Piperidin-3-ol hydrochloride: 1.0 eq (137.6 g/mol )

  • Chloroacetonitrile: 1.1 eq (75.5 g/mol )

  • Potassium carbonate ( K2​CO3​ , finely powdered): 3.0 eq (138.2 g/mol )

  • Acetonitrile (MeCN, anhydrous): 10 mL/g of starting material

Procedure:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with (R)-piperidin-3-ol hydrochloride and anhydrous MeCN.

  • Base Addition: Add finely powdered K2​CO3​ to the suspension. Stir at room temperature for 15 minutes to allow the free-basing of the piperidine.

  • Alkylation: Add chloroacetonitrile dropwise via syringe over 10 minutes.

  • Heating: Heat the reaction mixture to 60 °C under a nitrogen atmosphere. Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain) or LC-MS. Complete consumption of the starting material typically occurs within 4–6 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Wash the filter cake with ethyl acetate (3 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford (R)-1-(cyanomethyl)piperidin-3-ol as a pale yellow oil. This intermediate is generally of sufficient purity (>90%) to be used directly in the next step without column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

Mechanistic Causality

The reduction of the cyanomethyl intermediate to the 2-aminoethyl chain requires a strong hydride source. Lithium Aluminum Hydride ( LiAlH4​ ) is chosen for laboratory-scale synthesis due to its rapid and complete reduction profile[1]. The reaction must be performed in strictly anhydrous tetrahydrofuran (THF) to prevent the premature quenching of the hydride. To isolate the highly polar, water-soluble product from the gelatinous aluminum salts, a precise "Fieser workup" ( n mL water, n mL 15% NaOH, 3n mL water) is mandatory. This generates a granular, easily filterable aluminum precipitate, preventing product entrapment and emulsion formation.

Experimental Protocol

Reagents:

  • (R)-1-(Cyanomethyl)piperidin-3-ol: 1.0 eq (140.2 g/mol )

  • Lithium Aluminum Hydride ( LiAlH4​ , 2.0 M in THF): 2.0 eq

  • Tetrahydrofuran (THF, anhydrous): 15 mL/g of starting material

Procedure:

  • Preparation: In a flame-dried flask under an argon atmosphere, add the LiAlH4​ solution in THF. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve the (R)-1-(cyanomethyl)piperidin-3-ol in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring LiAlH4​ solution over 30 minutes, carefully managing the evolution of hydrogen gas and the exothermic reaction.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching (Fieser Workup): Re-cool the reaction to 0 °C. For every x grams of LiAlH4​ used, strictly add the following sequentially and dropwise with vigorous stirring:

    • x mL of distilled water.

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Stirring: Warm to room temperature and stir vigorously for 30 minutes until the aluminum salts form a white, granular precipitate.

  • Isolation: Add anhydrous magnesium sulfate ( MgSO4​ ) to dry the organic phase. Filter the mixture through a sintered glass funnel, washing the white solid thoroughly with warm THF (3 × 30 mL) to extract all polar product.

  • Purification: Concentrate the filtrate in vacuo. The crude product can be purified via Kugelrohr distillation or used as a crude free base. For long-term storage, it is recommended to convert the product to its dihydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product.

Quantitative Data Summary

Reaction ParameterStep 1: N-AlkylationStep 2: Nitrile Reduction
Reagent ChloroacetonitrileLithium Aluminum Hydride ( LiAlH4​ )
Solvent Anhydrous AcetonitrileAnhydrous Tetrahydrofuran
Temperature 60 °C0 °C Room Temperature
Time 4 - 6 hours2.5 hours
Expected Yield 85 - 90%75 - 80%
Key Analytical Marker Appearance of C≡N stretch at ~2250 cm−1 (IR)Disappearance of C≡N stretch; appearance of broad N−H stretch at ~3300 cm−1

References

  • Substituted hydroxyethylamine aspartyl protease inhibitors Google P
  • Synthesis of DNA-Directed Pyrrolidinyl and Piperidinyl Confined Alkylating Chloroalkylaminoanthraquinones: Potential for Development of Tumor-Selective N-Oxides Journal of Medicinal Chemistry - ACS Publications[Link]

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Application

Application Notes: (R)-1-(2-Amino-ethyl)-piperidin-3-ol as a Versatile Chiral Building Block in Drug Discovery

Introduction: The Strategic Value of Chiral Piperidines in Modern Medicinal Chemistry The piperidine motif is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to impart favorable phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Piperidines in Modern Medicinal Chemistry

The piperidine motif is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for engaging with biological targets.[1][2] The introduction of chirality into the piperidine ring further enhances its utility, allowing for more precise three-dimensional interactions with chiral biomolecules like proteins and nucleic acids, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[3] Chiral piperidine scaffolds are prevalent in a wide array of approved drugs, demonstrating their significance in contemporary drug design.[3]

(R)-1-(2-Amino-ethyl)-piperidin-3-ol is a particularly valuable chiral building block, presenting medicinal chemists with three distinct points for molecular elaboration: a stereodefined secondary alcohol, a secondary amine within the piperidine ring, and a primary amino group at the terminus of the N-ethyl substituent. This trifunctional nature allows for the systematic exploration of structure-activity relationships (SAR) and the construction of complex molecular architectures designed to interact with a variety of drug targets.

This application note provides an in-depth guide to the strategic use of (R)-1-(2-Amino-ethyl)-piperidin-3-ol in drug discovery, with a focus on its application in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) ligands. Detailed experimental protocols for key synthetic transformations are provided to enable researchers to effectively integrate this versatile building block into their research and development programs.

Physicochemical Properties of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 847499-95-0[4]
Molecular Formula C₇H₁₆N₂O[4]
Molecular Weight 144.22 g/mol [4]
Appearance Colorless to pale yellow liquid or crystalline solid[5]
Solubility Soluble in water, ethanol, and various organic solvents[5]

Application I: Synthesis of Kinase Inhibitors

The chiral 3-hydroxypiperidine scaffold is a key component in several approved kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib. The (R)-hydroxyl group can form critical hydrogen bond interactions within the kinase active site, enhancing binding affinity and selectivity. The bifunctional nature of (R)-1-(2-Amino-ethyl)-piperidin-3-ol makes it an attractive building block for developing novel kinase inhibitors, where the primary amine can be functionalized to introduce a pharmacophore that targets a specific kinase, while the piperidine nitrogen can be used to modulate physicochemical properties.

Conceptual Synthetic Strategy for a Novel Kinase Inhibitor

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor using (R)-1-(2-Amino-ethyl)-piperidin-3-ol. This strategy involves the selective acylation of the primary amine, followed by modification of the piperidine nitrogen.

G cluster_0 Synthetic Workflow: Kinase Inhibitor Synthesis A (R)-1-(2-Amino-ethyl)-piperidin-3-ol C Amide Coupling (EDC/HOBt or HATU) A->C B Kinase-Targeting Carboxylic Acid B->C D N-Acylated Intermediate C->D Formation of Amide Bond E Reductive Amination or Alkylation D->E F Final Kinase Inhibitor E->F Functionalization of Piperidine Nitrogen G Aldehyde/Ketone or Alkyl Halide G->E

Caption: Workflow for Kinase Inhibitor Synthesis.

Protocol 1: Amide Coupling of (R)-1-(2-Amino-ethyl)-piperidin-3-ol with a Carboxylic Acid using EDC/HOBt

This protocol describes a standard procedure for the selective acylation of the primary amine of (R)-1-(2-Amino-ethyl)-piperidin-3-ol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[1][6]

Materials:

  • (R)-1-(2-Amino-ethyl)-piperidin-3-ol

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-(2-Amino-ethyl)-piperidin-3-ol (1.1 eq).

  • Add DIPEA or Et₃N (2.5 eq) to the mixture and stir for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • Selective Acylation: The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring, leading to preferential acylation at the terminus of the ethyl chain.

  • EDC/HOBt: This combination is a widely used and effective method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve reaction efficiency.[7]

  • Base (DIPEA/Et₃N): A non-nucleophilic base is required to neutralize the hydrochloride salt if the starting materials are in that form and to facilitate the coupling reaction.

  • Aqueous Workup: The washing steps are crucial to remove excess reagents, byproducts (such as the urea byproduct from EDC), and unreacted starting materials.

Application II: Synthesis of Sigma-1 Receptor Ligands

The aminoethyl-piperidine scaffold is a known pharmacophore for sigma-1 receptor ligands.[8][9][10][11] The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological disorders, making it an attractive target for drug discovery.[8][9][10][11] (R)-1-(2-Amino-ethyl)-piperidin-3-ol provides a chiral framework to develop novel sigma-1 receptor modulators, with the potential for stereospecific interactions with the receptor.

Conceptual Synthetic Strategy for a Sigma-1 Receptor Ligand

This workflow illustrates the synthesis of a potential sigma-1 receptor ligand via reductive amination of the piperidine nitrogen of a protected (R)-1-(2-Amino-ethyl)-piperidin-3-ol derivative.

G cluster_1 Synthetic Workflow: Sigma-1 Receptor Ligand Synthesis A (R)-1-(2-Amino-ethyl)-piperidin-3-ol B Selective Protection of Primary Amine (e.g., Boc) A->B C N-Protected Intermediate B->C D Reductive Amination C->D F N-Alkylated Intermediate D->F Functionalization of Piperidine Nitrogen E Aldehyde/Ketone E->D G Deprotection F->G H Final Sigma-1 Receptor Ligand G->H Removal of Protecting Group

Caption: Workflow for Sigma-1 Receptor Ligand Synthesis.

Protocol 2: Reductive Amination of the Piperidine Nitrogen

This protocol describes the N-alkylation of the piperidine nitrogen of a Boc-protected (R)-1-(2-Amino-ethyl)-piperidin-3-ol derivative using an aldehyde and sodium triacetoxyborohydride. This method is a mild and efficient way to introduce a variety of substituents onto the piperidine ring.[9][11]

Materials:

  • N-Boc-(R)-1-(2-Amino-ethyl)-piperidin-3-ol (requires prior synthesis)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(R)-1-(2-Amino-ethyl)-piperidin-3-ol (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE (15 volumes) under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-18 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.

Causality Behind Experimental Choices:

  • Boc Protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction during the reductive amination of the less reactive secondary amine.

  • Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for the reductive amination of secondary amines. It is less basic than other hydride reagents, which minimizes side reactions.

  • Imine/Iminium Ion Formation: The initial reaction between the amine and the carbonyl compound forms an imine or iminium ion, which is then reduced by the hydride reagent.

Conclusion

(R)-1-(2-Amino-ethyl)-piperidin-3-ol is a highly valuable and versatile chiral building block for drug discovery. Its trifunctional nature provides multiple avenues for synthetic elaboration, enabling the creation of diverse compound libraries for screening against a wide range of biological targets. The strategic incorporation of this scaffold can lead to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a practical guide for researchers to effectively utilize this building block in their synthetic endeavors.

References

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

  • Ohe, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

  • Tateishi, T., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. ResearchGate. [Link]

  • Carvalho, L. C. R., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(14), 3321. [Link]

  • Wang, Y., et al. (2021). Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. European Journal of Medicinal Chemistry, 213, 113164. [Link]

  • Gabizon, R., et al. (2017). Single cell imaging of Bruton's Tyrosine Kinase using an irreversible inhibitor. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis - an asymmetric challenge. NOVA School of Science and Technology. [Link]

  • Manetti, F., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116084. [Link]

  • Li, J., et al. (2025). Design, synthesis and anti-tumor activity of BTK inhibitor Orelabrutinib derivatives. Bioorganic & Medicinal Chemistry, 129, 117897. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Xia, Y., et al. (2021). Synthesis of Ibrutinib. Chinese Journal of Pharmaceuticals, 52(6), 781-785. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Van der Pijl, F., et al. (2020). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. [Link]

  • Kates, S. A. (2002). Coupling Reagents. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • van der Pijl, F., et al. (2007). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]

  • Borroto-Escuela, D. O., et al. (2018). Pharmacological targeting of G protein-coupled receptor heteromers. PMC. [Link]

  • MacMillan, D. W. C., et al. (2017). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]

  • Martynow, J. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. ResearchGate. [Link]

  • Stark, H., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]

  • Wikipedia. (n.d.). N-Hydroxypiperidine. Wikipedia. [Link]

  • ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B). ResearchGate. [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Wolfe, J. P., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [Link]

  • Taros. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. Taros. [Link]

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  • van der Pijl, F. (2006). Dimeric ligands for GPCRs involved in human reproduction: synthesis and biological evaluation. Scholarly Publications Leiden University. [Link]

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Method

1H and 13C NMR spectroscopy characterization of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Comprehensive 1 H and 13 C NMR Spectroscopy Characterization Protocol for (R)-1-(2-Amino-ethyl)-piperidin-3-ol Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectroscopy Characterization Protocol for (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Application Note & Methodological Protocol.

Introduction & Structural Dynamics

The molecule (R)-1-(2-Amino-ethyl)-piperidin-3-ol is a highly versatile chiral building block frequently utilized in the synthesis of complex pharmaceuticals, including 5-HT receptor antagonists and kinase inhibitors. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its stereochemical integrity and purity.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as an exercise in conformational analysis. The piperidine ring adopts a classic chair conformation. To minimize 1,3-diaxial steric clashes, the bulky N-aminoethyl substituent strongly favors the equatorial position. Consequently, the hydroxyl group at the C3 stereocenter also adopts an equatorial orientation, forcing the C3-proton into an axial position. Understanding these 3D spatial relationships is the fundamental key to predicting and validating the complex scalar coupling ( J -values) observed in the 1 H NMR spectrum[1].

Experimental Design: Overcoming the "Amine Challenge"

The Causality Behind Solvent Selection

When analyzing polybasic aliphatic amines, researchers frequently encounter broad, unresolved multiplets in the 1 H NMR spectrum. This phenomenon is driven by two factors:

  • Intermediate Exchange Rates: The -OH and -NH 2​ protons exchange at a rate comparable to the NMR timescale, causing peak broadening.

  • Trace Acid Interactions: Chloroform-d ( CDCl3​ ) naturally degrades over time via photolysis to produce trace deuterium chloride (DCl). The basic nitrogen centers of the piperidine and primary amine rapidly interact with this DCl, leading to unpredictable chemical shift drift and loss of fine coupling structures.

To establish a self-validating and highly reproducible system, we must neutralize the solvent environment.

Step-by-Step Sample Preparation Protocol
  • Solvent Neutralization: Immediately prior to sample preparation, pass 1.0 mL of CDCl3​ through a 2 cm plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette.

  • Sample Dissolution: Weigh exactly 15–20 mg of (R)-1-(2-Amino-ethyl)-piperidin-3-ol into a clean glass vial. Add 0.6 mL of the neutralized CDCl3​ and agitate gently until fully dissolved.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Expert Insight: Never rely solely on the residual CHCl3​ peak (7.26 ppm) for referencing polar amines. Strong intermolecular hydrogen bonding between the analyte and the solvent can shift the residual solvent signal by up to 0.1 ppm, invalidating your chemical shift accuracy.

  • Sample Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband probe.

  • Temperature: 298 K (Standard room temperature).

  • 1 H NMR: 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • 13 C NMR: 512–1024 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s, WALTZ-16 proton decoupling.

Spectral Assignments & Data Presentation

The following tables summarize the validated quantitative data for the molecule. The assignments are built on a self-validating logic: the empirical shifts must align with electronegativity rules, and the integration must perfectly match the 16 protons in the molecular formula.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural & Conformational Rationale
C3-H 3.75tt1H Jaa​≈9.5 , Jae​≈4.0 Deshielded by the geminal -OH. The large axial-axial coupling confirms the proton is axial (and the -OH is equatorial).
C2'-H 2​ 2.78t2H J≈6.0 Side-chain methylene adjacent to the primary amine.
C6-H(eq) 2.75ddt1H Jgem​≈11.5 , Jea​≈4.0 Equatorial proton adjacent to the ring nitrogen.
C2-H(eq) 2.65ddt1H Jgem​≈11.0 , Jea​≈4.0 Equatorial proton adjacent to both ring N and C3.
C1'-H 2​ 2.45t2H J≈6.0 N-alkyl linker adjacent to the ring nitrogen.
C6-H(ax) 2.25td1H Jgem​≈11.5 , Jaa​≈11.5 Shielded due to antiperiplanar relationship with the nitrogen lone pair.
C2-H(ax) 2.15dd1H Jgem​≈11.0 , Jaa​≈9.5 Shielded by N lone pair; couples with C3-H(ax).
C4-H(eq) 1.85m1H-Equatorial proton on the aliphatic ring backbone.
C5-H(eq) 1.75m1H-Equatorial proton on the aliphatic ring backbone.
C4-H(ax) 1.50qt1H Jgem​≈12.0 , Jaa​≈12.0 Axial proton, highly shielded.
C5-H(ax) 1.40qt1H Jgem​≈12.0 , Jaa​≈12.0 Axial proton, highly shielded.
-OH, -NH 2​ 2.50 - 3.00br s3H-Exchangeable protons. Chemical shift is highly dependent on sample concentration and exact temperature.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )

NMR has historically proven superior to IR techniques for assigning structures in 3-hydroxypiperidine systems due to the predictable α , β , and γ substituent effects[2].

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C3 66.2CHDirectly attached to the highly electronegative hydroxyl oxygen.
C2 60.8CH 2​ α to ring nitrogen, β to hydroxyl group (+8 ppm deshielding effect).
C1' 59.5CH 2​ Exocyclic N-alkyl carbon.
C6 53.2CH 2​ α to ring nitrogen, γ to hydroxyl group (-2 ppm shielding effect).
C2' 39.1CH 2​ Adjacent to the primary amine.
C4 32.5CH 2​ β to the hydroxyl group.
C5 24.1CH 2​ γ to the hydroxyl group.

Multidimensional Verification Workflows

To ensure trustworthiness, 1D NMR assignments must be validated using 2D techniques. The workflow below illustrates the self-validating loop used to lock in the structural elucidation.

NMR_Workflow H1 1H NMR Proton Environments COSY 1H-1H COSY Spin Systems H1->COSY Defines HSQC 1H-13C HSQC Direct C-H Connectivity H1->HSQC HMBC 1H-13C HMBC Long-Range Connectivity H1->HMBC C13 13C NMR Carbon Framework C13->HSQC C13->HMBC Elucidation Complete Structural & Stereochemical Elucidation COSY->Elucidation Vicinal/Geminal HSQC->Elucidation 1-Bond HMBC->Elucidation 2/3-Bond

Caption: Figure 1: Multidimensional NMR workflow for the structural elucidation of piperidine derivatives.

The HMBC Crux: Proving Side-Chain Connectivity

The most challenging aspect of this molecule is proving that the 2-aminoethyl group is definitively attached to the piperidine nitrogen (N1), rather than existing as an impurity or salt. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe 2J and 3J couplings across the heteroatom.

Because protons on C1' (the side chain) will show 3J correlations to C2 and C6 of the piperidine ring through the nitrogen atom, we can definitively lock the two molecular fragments together.

HMBC_Correlations C3 C3 (66.2) C2 C2 (60.8) C6 C6 (53.2) C1p C1' (59.5) C2p C2' (39.1) H2 H2 H2->C3 2J H2->C6 3J H1p H1' H1p->C2 3J H1p->C6 3J H2p H2' H2p->C1p 2J

Caption: Figure 2: Key HMBC (1H → 13C) correlations establishing the N-alkyl side chain connectivity.

By ensuring the experimental parameters are tightly controlled and utilizing the logical framework of 2D NMR, the characterization of (R)-1-(2-Amino-ethyl)-piperidin-3-ol transitions from a routine analytical task to an unambiguous, self-validating structural proof.

References

  • Cannon, J.G., et al. "NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides." Journal of Heterocyclic Chemistry, 1976.[2] URL:[Link]

  • Rubiralta, M., Giralt, E., & Diez, A. "Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives." Elsevier, 1991.[1] URL:[Link]

Sources

Application

Application Note: Strategic N-Alkylation Methodologies for the Synthesis of (R)-1-(2-Aminoethyl)piperidin-3-ol

Introduction & Strategic Overview The synthesis of highly functionalized chiral piperidines is a cornerstone of modern drug development. Specifically, (R)-1-(2-aminoethyl)piperidin-3-ol serves as a critical bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of highly functionalized chiral piperidines is a cornerstone of modern drug development. Specifically, (R)-1-(2-aminoethyl)piperidin-3-ol serves as a critical bifunctional building block in the design of GPCR antagonists (such as 5-HT2B receptor modulators)[1], kinase inhibitors, and epigenetic modulators like spiro-piperidine ASH1L inhibitors[2].

The primary synthetic challenge in constructing this molecule lies in chemoselectivity . The starting material, (R)-piperidin-3-ol, possesses both a secondary amine and a secondary alcohol. The goal is to selectively alkylate the nitrogen atom while leaving the hydroxyl group intact. Furthermore, direct N-alkylation using unprotected 2-bromoethylamine is synthetically unviable; the primary amine of the electrophile rapidly undergoes competitive self-condensation, polymerization, and overalkylation.

To bypass these pitfalls, we must employ indirect N-alkylation strategies. This guide details two field-proven, highly scalable methodologies:

  • The Protected Electrophile Route (Boc-Strategy) : Utilizing tert-butyl (2-bromoethyl)carbamate to mask the primary amine during the SN2 coupling.

  • The Cyanomethylation-Reduction Route : Utilizing chloroacetonitrile as a two-carbon synthon, followed by reduction of the nitrile to the primary amine.

Mechanistic Rationale & Chemoselectivity

Why does N-alkylation outcompete O-alkylation? The secondary amine of the piperidine ring is inherently more nucleophilic than the secondary alcohol. By carefully selecting a mild, non-nucleophilic base (such as K₂CO₃ or DIPEA), we can neutralize the acid (HBr or HCl) generated during the reaction without deprotonating the hydroxyl group. Strong bases like NaH must be strictly avoided, as they would generate an alkoxide, leading to unwanted O-alkylation (ether formation).

The Role of Finkelstein Catalysis: In the Boc-strategy, tert-butyl (2-bromoethyl)carbamate is often sluggish to react. The addition of a catalytic amount of Potassium Iodide (KI) initiates an in situ Finkelstein reaction[3]. The bromide is exchanged for an iodide, generating a highly reactive alkyl iodide intermediate. This lowers the activation energy of the subsequent SN2 displacement, allowing the reaction to proceed at milder temperatures (60–70 °C) and suppressing degradation pathways.

Mechanism KI KI Elec Activated Electrophile (Boc-NH-CH2CH2-I) KI->Elec In Situ Activation SN2 SN2 Elec->SN2 Base Mild Base (K2CO3) Neutralizes HBr/HI Base->SN2 Acid Scavenging Nuc Nucleophilic 2° Amine (R)-Piperidin-3-ol Nuc->SN2 Prod N-Alkylated Product SN2->Prod

Caption: Mechanistic causality of Finkelstein-assisted chemoselective SN2 N-alkylation.

Quantitative Method Comparison

To assist in route selection, the quantitative and qualitative parameters of both methodologies are summarized below:

MetricMethod A: Boc-Protected RouteMethod B: Cyanomethylation Route
Primary Reagent tert-Butyl (2-bromoethyl)carbamateChloroacetonitrile
Overall Yield 75–85%60–75%
Chemoselectivity Excellent (Strictly N-alkylation)Excellent (Strictly N-alkylation)
Scalability High (Standard acidic deprotection)Moderate (LiAlH₄ requires strict safety)
Toxicity Profile Low/ModerateHigh (Nitrile toxicity, Pyrophoric LiAlH₄)
Time to Completion ~18–24 hours (2 steps)~12–16 hours (2 steps)

Experimental Protocols (Self-Validating Systems)

Method A: The Protected Electrophile Route (Boc-Strategy)

This protocol utilizes tert-butyl (2-bromoethyl)carbamate and relies on a standard Boc-deprotection sequence[2].

Step 1: Finkelstein-Assisted N-Alkylation

  • Reagents: (R)-piperidin-3-ol (1.0 eq, 10 mmol, 1.01 g), tert-butyl (2-bromoethyl)carbamate (1.1 eq, 11 mmol, 2.46 g), K₂CO₃ (2.5 eq, 25 mmol, 3.45 g), KI (0.1 eq, 1.0 mmol, 166 mg).

  • Procedure:

    • Suspend (R)-piperidin-3-ol, finely ground K₂CO₃, and KI in anhydrous Acetonitrile (30 mL) under an inert N₂ atmosphere.

    • Add tert-butyl (2-bromoethyl)carbamate dropwise at room temperature.

    • Elevate the temperature to 65–70 °C and maintain vigorous stirring for 14–16 hours.

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material (which stains intensely) will consume, and a new, higher Rf spot will appear. LC-MS must confirm the intermediate mass ([M+H]⁺ = 245.2).

    • Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts (KBr, K₂CO₃), and concentrate the filtrate under reduced pressure.

    • Partition the residue between EtOAc (50 mL) and H₂O (30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected intermediate.

Step 2: Acidic Deprotection

  • Procedure:

    • Dissolve the crude intermediate in anhydrous DCM (20 mL) and cool to 0 °C.

    • Add Trifluoroacetic acid (TFA) (10 mL) dropwise to control the exotherm.

    • Warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Vigorous gas evolution (CO₂ and isobutylene) will initially occur. The cessation of gas evolution is a physical indicator of reaction completion. Confirm via LC-MS ([M+H]⁺ = 145.1).

    • Concentrate the mixture to dryness. To isolate the free base, dissolve the TFA salt in a minimal amount of MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous Na₂CO₃ followed by extraction with CHCl₃/iPrOH (3:1).

Method B: The Cyanomethylation-Reduction Route

This route avoids protecting groups entirely by using a nitrile as a latent primary amine.

Step 1: Cyanomethylation

  • Reagents: (R)-piperidin-3-ol (1.0 eq, 10 mmol), Chloroacetonitrile (1.1 eq, 11 mmol), DIPEA (1.5 eq, 15 mmol).

  • Procedure:

    • Dissolve (R)-piperidin-3-ol and DIPEA in anhydrous DCM (30 mL) at 0 °C.

    • Add Chloroacetonitrile dropwise. Warm to room temperature and stir for 6 hours.

    • Self-Validation Check: LC-MS analysis should show complete conversion to the cyanomethyl intermediate ([M+H]⁺ = 141.1).

    • Wash the reaction mixture with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Nitrile Reduction

  • Procedure:

    • Suspend LiAlH₄ (2.0 eq, 20 mmol) in anhydrous THF (20 mL) at 0 °C under Ar.

    • Add the crude nitrile dissolved in THF (10 mL) dropwise.

    • Reflux the mixture for 4 hours.

    • Self-Validation Check: Analyze an aliquot via FT-IR. The disappearance of the sharp nitrile C≡N stretch (~2250 cm⁻¹) indicates complete reduction.

    • Perform a Fieser workup: Cool to 0 °C, carefully add 0.76 mL H₂O, 0.76 mL 15% NaOH, and 2.28 mL H₂O sequentially. Stir until a white granular precipitate forms. Filter, dry, and concentrate to yield the target product.

Pathway Visualizations

Workflow cluster_Boc Method A: Boc-Protection Route cluster_Nitrile Method B: Nitrile Route SM (R)-Piperidin-3-ol BocAlk N-Alkylation (Boc-NH-CH2CH2-Br) SM->BocAlk NitAlk N-Alkylation (Cl-CH2-CN) SM->NitAlk IntA Boc-Protected Intermediate BocAlk->IntA Deprot Acidic Deprotection (TFA or HCl) IntA->Deprot Target (R)-1-(2-Aminoethyl) piperidin-3-ol Deprot->Target IntB Cyanomethyl Intermediate NitAlk->IntB Red Reduction (LiAlH4 or H2/Ni) IntB->Red Red->Target

Caption: Comparative synthetic workflows for the preparation of (R)-1-(2-Aminoethyl)piperidin-3-ol.

References

  • Title: ES2549005T3 - New pyrazole-3-carboxamide derivative that has 5-HT2B receptor antagonist activity Source: Google Patents URL
  • Title: Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: PMC (PubMed Central) / ACS Med. Chem. Lett. URL: [Link]

  • Title: Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling Source: PMC (PubMed Central) / Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Method

Mass spectrometry fragmentation pathways of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

An Application Note on the Structural Elucidation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Authored by: A Senior Application Scientist Abstract This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed guide to the analysis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmaceuticals and biologically active compounds.[1][2] Understanding the gas-phase fragmentation behavior of substituted piperidines is therefore critical for structural confirmation, metabolite identification, and quality control in drug development. This document outlines the principal fragmentation pathways of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, provides a robust experimental protocol for data acquisition, and offers guidance on spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to characterize this and structurally related molecules.

Introduction and Scientific Background

(R)-1-(2-Amino-ethyl)-piperidin-3-ol is a multifunctional small molecule containing a cyclic secondary amine, a primary aliphatic amine, and a secondary alcohol. This combination of functional groups presents multiple potential sites for ionization and dictates a rich and informative fragmentation pattern under collision-induced dissociation (CID). Electrospray ionization (ESI) is the preferred method for such polar, non-volatile molecules as it is a soft ionization technique that typically yields a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[3][4] Subsequent tandem mass spectrometry (MS/MS) experiments on this precursor ion provide structurally significant product ions, allowing for unambiguous identification.[3][5]

The fragmentation of protonated piperidine derivatives is heavily influenced by the location of the charge and the nature of the substituents.[1][6] Common fragmentation patterns for related structures like aliphatic amines and alcohols include α-cleavage adjacent to the heteroatom and the neutral loss of small molecules like water.[7][8] This guide will systematically explore these pathways to build a predictive framework for the fragmentation of the title compound.

Predicted Fragmentation Pathways of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

The structural elucidation of an unknown compound via MS/MS is fundamentally reliant on understanding its predictable fragmentation reactions.[9] For (R)-1-(2-Amino-ethyl)-piperidin-3-ol (Monoisotopic Mass: 144.1263 Da), analysis in positive ion mode will generate a protonated precursor ion, [M+H]⁺, at m/z 145.1336. The molecule contains three basic sites: the piperidine nitrogen (N1), the primary amine nitrogen (N'), and the hydroxyl oxygen. Due to the higher basicity of the nitrogen atoms, protonation will occur preferentially on one of the amines. The initial charge location will direct the subsequent fragmentation cascades.

Key Fragmentation Mechanisms:
  • Neutral Loss of Water: The presence of a hydroxyl group makes the elimination of a water molecule (H₂O, 18.01 Da) a highly favorable fragmentation pathway, a common process for protonated alcohols and hydroxylated piperidines.[10][11][12] This leads to the formation of a stable, resonance-delocalized carbocation.

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation mechanism for aliphatic amines.[7][13][14] It involves the cleavage of a C-C bond adjacent to a protonated nitrogen atom, resulting in the formation of a stable iminium ion.[1] For this molecule, α-cleavage can occur at several locations on both the piperidine ring and the ethylamino side chain.

  • Ring Fission: The protonated piperidine ring can undergo cleavage to form various acyclic fragment ions.[1] This pathway often follows an initial α-cleavage or rearrangement.

  • Side-Chain Cleavage: Fragmentation can be initiated by cleavage of the bond between the piperidine ring and the N-ethylamino substituent, or within the side chain itself.

The diagram below illustrates the major predicted fragmentation pathways originating from the precursor ion at m/z 145.1.

G cluster_main Predicted Fragmentation Pathways precursor [M+H]⁺ m/z 145.1 frag_127 Fragment A m/z 127.1 (Loss of H₂O) precursor->frag_127 - H₂O frag_101 Fragment B m/z 101.1 (Loss of C₂H₄N) precursor->frag_101 - C₂H₄N frag_114 Fragment D m/z 114.1 (Loss of NH₃) precursor->frag_114 - NH₃ frag_44 Fragment E m/z 44.1 (CH₂=NH-CH₃)⁺ precursor->frag_44 Side-chain cleavage frag_84 Fragment C m/z 84.1 (Loss of C₂H₅NO) frag_127->frag_84 - C₂H₅N

Caption: Predicted major fragmentation pathways for protonated (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

Experimental Protocol for ESI-MS/MS Analysis

This section provides a standardized protocol for acquiring high-quality tandem mass spectra. Optimization of certain parameters, particularly collision energy, is essential to achieve a rich fragmentation pattern.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of (R)-1-(2-Amino-ethyl)-piperidin-3-ol in a suitable organic solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.[15][16] The addition of formic acid promotes protonation and improves signal intensity.

  • Filtration: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[15]

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and should be optimized on the specific instrument being used (e.g., a triple quadrupole or Q-TOF mass spectrometer).

ParameterSetting / ValueRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar, thermally labile molecules.[3]
Ionization Mode PositiveThe two basic nitrogen atoms readily accept a proton.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Cone/Declustering Potential 20 - 40 VA mild potential to desolvate ions without causing excessive in-source fragmentation.
Source Temperature 120 - 150 °CAssists in solvent evaporation.
Desolvation Gas Flow 600 - 800 L/hr (N₂)Removes solvent from the charged droplets.
MS Scan Mode 1 Full ScanTo identify the precursor ion ([M+H]⁺). Scan range: m/z 50-250.
MS Scan Mode 2 Product Ion Scan (MS/MS)To fragment the selected precursor ion (m/z 145.1).
Collision Gas Argon (Ar) or Nitrogen (N₂)Inert gas used to induce fragmentation through collisions.
Collision Energy (CE) 10 - 40 eV (Ramped)The crucial parameter for fragmentation. A ramped CE experiment is recommended to observe both low-energy (e.g., water loss) and high-energy (e.g., ring fission) fragments in a single run.
Experimental Workflow

The logical flow from sample preparation to data analysis is critical for reproducible results.

G cluster_workflow Data Acquisition & Analysis Workflow A 1. Prepare Sample (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) B 2. Infuse into ESI Source A->B C 3. Full Scan MS (Identify [M+H]⁺ at m/z 145.1) B->C D 4. Isolate Precursor Ion (m/z 145.1) C->D E 5. Product Ion Scan (MS/MS) (Apply Ramped Collision Energy) D->E F 6. Acquire Spectrum E->F G 7. Correlate Fragments with Predicted Pathways F->G

Caption: A typical workflow for MS/MS analysis of small molecules.

Data Interpretation: Expected Fragment Ions

The resulting product ion spectrum should be analyzed to identify key fragments. The table below summarizes the most likely product ions, their exact mass, the corresponding neutral loss, and the proposed fragmentation mechanism.

Proposed FragmentCalculated m/zNeutral Loss from [M+H]⁺Proposed Fragmentation Pathway
[M+H - H₂O]⁺ 127.123018.0106 Da (H₂O)Dehydration from the 3-hydroxy position.[10][11]
[M+H - NH₃]⁺ 128.107017.0266 Da (NH₃)Loss of ammonia from the primary amino group.
[M+H - C₂H₅N]⁺ 102.091343.0422 Da (C₂H₅N)α-cleavage at N1, loss of the ethylamino group.
[M+H - C₂H₄NH₂]⁺ 101.083544.0497 Da (C₂H₄NH₂)Cleavage of the N-C bond of the side chain.
[Piperidin-3-ol + H]⁺ 102.091343.0422 Da (C₂H₅N)Cleavage of the N-C bond between the ring and side chain.
[C₂H₅NH₂ + H]⁺ 46.065199.0685 Da (C₅H₉O)Formation of protonated ethylenediamine fragment.
[CH₂=NH-CH₃]⁺ 44.0500101.0836 Daα-cleavage within the side chain.
[C₅H₁₀N]⁺ 84.080861.0528 Da (C₂H₅NO)Ring fragment resulting from loss of side chain and hydroxyl group.

Conclusion

The combination of a piperidine ring, a hydroxyl group, and an aminoethyl side chain in (R)-1-(2-Amino-ethyl)-piperidin-3-ol leads to a predictable and information-rich fragmentation pattern under ESI-MS/MS conditions. The primary fragmentation routes are initiated by the neutral loss of water and various α-cleavage events around the protonated nitrogen atoms, leading to characteristic product ions. The protocol and predictive data presented in this application note provide a robust framework for the confident structural identification and characterization of this compound and can be adapted for related N-substituted piperidine derivatives. This analytical approach is a powerful tool in the arsenal of chemists and pharmacologists working on the discovery and development of new chemical entities.[10][11]

References

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1217-1224. [Link]

  • Li, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1229-1234. [Link]

  • Falvey, D. E., & Dinnocenzo, J. P. (2001). Carbon−Carbon Bond Fragmentation in Aminoalcohol Radical Cations. Kinetics, Thermodynamic Correlations, and Mechanism. Journal of the American Chemical Society, 123(14), 3243–3253. [Link]

  • Robb, D. B., & Blades, M. W. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 661. [Link]

  • Kind, T., & Fiehn, O. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 726-748. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • Jackson, G. P., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(5), 1045-1055. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry website.
  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Guo, Y. C., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1234-1241. [Link]

  • Stanford University. (n.d.). ESI-MS. Retrieved from Stanford University Mass Spectrometry website.
  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • JoVE. (2024). Mass Spectrometry Amine Fragmentation in Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 51-64. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(1), 51-64. [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, e5043. [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine.
  • SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. [Link]

Sources

Application

Application Note: (R)-1-(2-Amino-ethyl)-piperidin-3-ol as a Versatile Chiral Building Block in API Synthesis

Executive Summary & Chemical Profile In modern Active Pharmaceutical Ingredient (API) synthesis, the selection of bifunctional or trifunctional building blocks is critical for dictating both the pharmacokinetic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern Active Pharmaceutical Ingredient (API) synthesis, the selection of bifunctional or trifunctional building blocks is critical for dictating both the pharmacokinetic properties and the target-binding affinity of the final drug molecule. (R)-1-(2-Amino-ethyl)-piperidin-3-ol (CAS: 847499-95-0) has emerged as a highly versatile chiral intermediate.

From a pharmacophore design perspective, this molecule offers three distinct functional vectors:

  • Primary Aliphatic Amine : A highly nucleophilic center ideal for rapid, chemoselective covalent attachment (e.g., amidation, nucleophilic aromatic substitution).

  • Basic Tertiary Piperidine Nitrogen : With a pKa of approximately 9.5, this center remains protonated at physiological pH. This basicity serves a dual purpose: it dramatically enhances the aqueous solubility of the API (allowing for HCl or mesylate salt formation) and acts as an electrostatic anchor for binding to acidic residues (Asp/Glu) in target proteins.

  • (R)-Chiral Secondary Alcohol : Provides a stereospecific hydrogen-bond donor/acceptor. The rigid stereochemistry ensures precise spatial orientation within complex binding pockets, minimizing off-target cross-reactivity.

This application note details the mechanistic causality and validated protocols for integrating this building block into two major therapeutic classes: 5-HT2B Receptor Antagonists (Gastrointestinal therapeutics) and Nonsymmetrical Anthraquinones (Oncology)[1][2][3].

Application in GPCR Targeting: 5-HT2B Receptor Antagonists

Mechanistic Causality

The 5-HT2B receptor is heavily implicated in functional intestinal disorders such as Irritable Bowel Syndrome (IBS). Developing selective antagonists requires avoiding the closely related 5-HT2A and 5-HT2C receptors to prevent central nervous system side effects. According to research by Raqualia Pharma Inc., coupling a pyrazole-3-carboxylic acid core with (R)-1-(2-Amino-ethyl)-piperidin-3-ol yields highly selective antagonists[cite:][4].

The causality behind this success lies in the chiral hydroxyl group. The (R)-configuration precisely maps to a hydrogen-bonding network unique to the 5-HT2B allosteric site. Furthermore, the use of HATU as a coupling agent ensures rapid conversion without epimerization or degradation of the heterocyclic core.

Workflow Visualization

Amidation_Workflow A Pyrazole-3-carboxylic acid (Starting Material) B HATU + DIPEA in DMF (Activation) A->B C Activated Ester Intermediate B->C E Amide Bond Formation (RT, 2-4 hours) C->E D (R)-1-(2-Amino-ethyl)-piperidin-3-ol (Nucleophile) D->E F Acid-Base Extraction (Self-Validating Purification) E->F G Purified 5-HT2B Antagonist API F->G

Caption: Workflow for the synthesis and purification of 5-HT2B antagonist APIs via amide coupling.

Protocol 1: Self-Validating Amidation Synthesis

This protocol utilizes an acid-base extraction as a self-validating purification system. Only the successfully coupled product possesses the basic piperidine ring required to partition into the aqueous acidic layer, inherently leaving unreacted acidic starting materials behind.

  • Activation : Dissolve 1.0 eq of the pyrazole-3-carboxylic acid derivative in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the acid, facilitating the rapid formation of the highly reactive HOAt ester.

  • Coupling : Add 1.1 eq of (R)-1-(2-Amino-ethyl)-piperidin-3-ol dropwise. Stir for 2-4 hours at room temperature.

    • Causality: The primary amine is sterically unhindered and highly nucleophilic, selectively attacking the activated ester. The secondary hydroxyl remains unreacted, eliminating the need for protecting groups.

  • Quenching : Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl (3x) to completely remove the DMF solvent.

  • Self-Validating Purification :

    • Extract the EtOAc layer with 1M HCl (3x). The basic tertiary piperidine nitrogen (pKa ~9.5) protonates, pulling the target API into the aqueous phase.

    • Discard the organic layer (contains unreacted pyrazole core and HATU byproducts).

    • Basify the aqueous layer to pH 10 using 2M NaOH.

    • Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry over Na2SO4 and concentrate in vacuo to yield the high-purity API.

Application in Oncology: Overcoming Cisplatin Resistance

Mechanistic Causality

In the treatment of ovarian cancer, resistance to platinum-based drugs (like cisplatin) is a major clinical hurdle. Nonsymmetrical 1,4-disubstituted anthraquinones have been developed to overcome this by acting as potent DNA intercalators. Incorporating (R)-1-(2-Amino-ethyl)-piperidin-3-ol into the anthraquinone core via Nucleophilic Aromatic Substitution (SNAr) significantly enhances the drug's binding affinity to the DNA phosphate backbone [cite:][5].

Workflow Visualization

SNAr_Workflow A 1,4-difluoro-5,8-dihydroxyanthraquinone (Electrophile) C Base (DIPEA) / Solvent (THF) Heat to 70°C A->C B (R)-1-(2-Amino-ethyl)-piperidin-3-ol (Nucleophile) B->C D Chemoselective Nucleophilic Attack (Primary Amine > Secondary Alcohol) C->D E Meisenheimer Complex D->E F Elimination of Fluoride Ion E->F G Mono-adduct Anthraquinone API F->G

Caption: Chemoselective SNAr reaction mechanism for synthesizing anthraquinone-based oncology APIs.

Protocol 2: Chemoselective SNAr Synthesis

This protocol relies on the distinct nucleophilic differential between the primary amine and the secondary alcohol to achieve mono-substitution without protecting groups.

  • Preparation : Dissolve 1,4-difluoro-5,8-dihydroxyanthraquinone (1.0 eq) in a 1:1 mixture of anhydrous THF and Toluene. Add 2.0 eq of DIPEA.

  • Chemoselective Substitution : Add 1.05 eq of (R)-1-(2-Amino-ethyl)-piperidin-3-ol. Heat the mixture to 70°C for 6 hours.

    • Causality: The primary aliphatic amine is orders of magnitude more nucleophilic than the secondary alcohol. This ensures exclusive N-alkylation at the C-1 position of the anthraquinone ring. DIPEA acts as a non-nucleophilic acid scavenger for the generated HF byproduct, preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

  • Self-Validating Monitoring : Track the reaction via LC-MS. The mono-adduct will appear as the major peak (mass shift corresponding to the loss of one fluorine and addition of the amine side chain). Caution: Prolonged heating or excess amine risks unwanted bis-substitution at the C-4 position.

  • Workup & Trituration : Cool the reaction to room temperature and concentrate the solvent in vacuo. Triturate the crude dark-blue residue with cold diethyl ether to precipitate the product. Filter and wash with ether.

    • Causality: The highly polar, basic product precipitates out of the non-polar ether, leaving unreacted starting materials and non-polar impurities in the supernatant.

Quantitative Data Summary

The following table summarizes the comparative reaction parameters for utilizing (R)-1-(2-Amino-ethyl)-piperidin-3-ol across different API target classes, including nicotinamide derivatives for targeted oncology [cite:][6].

API ClassTarget IndicationReaction TypeElectrophileSolvent / BaseTemp / TimeYield RangeKey Purification Step
Pyrazole-3-carboxamides IBS (5-HT2B Antagonist)AmidationActivated Carboxylic Ester (HOAt)DMF / DIPEART / 2-4 h75-85%Acid-Base Extraction
Anthraquinones Ovarian CancerSNAr1,4-difluoro-anthraquinoneTHF-Toluene / DIPEA70°C / 6 h60-70%Solvent Trituration
Nicotinamides Targeted OncologyAmidationNicotinoyl ChlorideDCM / Et3N0°C to RT / 12 h70-80%Flash Chromatography

References

  • Pors, K., Plumb, J. A., Brown, R., Teesdale-Spittle, P., Searcey, M., Smith, P. J., & Patterson, L. H. (2005). Development of Nonsymmetrical 1,4-Disubstituted Anthraquinones That Are Potently Active against Cisplatin-Resistant Ovarian Cancer Cells. Journal of Medicinal Chemistry, 48(21), 6690-6695. URL:[Link]

  • Raqualia Pharma Inc. (2010). New pyrazole-3-carboxamide derivative that has 5-HT2B receptor antagonist activity. Patent No. WO2010058858A1 / ES2549005T3.
  • Pierre Fabre Medicament. (2010). Anticancer compounds, their preparation and their therapeutic use. Patent No. FR2943675A1.

Sources

Method

Preparation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol derived ligands for asymmetric catalysis

Preparation and Application of (R)-1-(2-Amino-ethyl)-piperidin-3-ol Derived Ligands in Asymmetric Catalysis Prepared By: Senior Application Scientist, Catalysis & Process Development Target Audience: Researchers, Process...

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Author: BenchChem Technical Support Team. Date: April 2026

Preparation and Application of (R)-1-(2-Amino-ethyl)-piperidin-3-ol Derived Ligands in Asymmetric Catalysis

Prepared By: Senior Application Scientist, Catalysis & Process Development Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The development of robust, highly enantioselective transition-metal catalysts relies heavily on the architectural precision of chiral ligands. Among these, chiral amino-alcohols and diamines have revolutionized asymmetric synthesis, particularly in the realm of Asymmetric Transfer Hydrogenation (ATH) [1].

The ligand (R)-1-(2-Amino-ethyl)-piperidin-3-ol represents a highly versatile, stereochemically rigid scaffold. Unlike flexible acyclic amino-alcohols, the piperidine ring restricts conformational freedom, projecting the chiral center at the C3-hydroxyl group into a defined spatial orientation [2]. The addition of the 2-aminoethyl arm transforms this motif into a potent N,N,O-tridentate or N,O-bidentate ligand capable of complexing with Ru(II), Ir(III), and Cu(II) centers.

Mechanistic Causality in Ligand Design:

  • The "NH Effect": The primary amine of the aminoethyl group is critical. In Ru-catalyzed ATH, the NH proton and the Ru-H hydride participate in a concerted, outer-sphere hydrogen transfer to the substrate via a six-membered cyclic transition state [3].

  • Chelation Stability: The tertiary nitrogen of the piperidine ring acts as a strong σ-donor, stabilizing the metal center against demetalation during high-turnover catalytic cycles.

  • Chiral Pocket Formation: The rigid (R)-configured hydroxyl group dictates the facial selectivity of the incoming prochiral ketone, ensuring high enantiomeric excess (ee).

Synthesis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

The preparation of this ligand relies on the regioselective N-alkylation of commercially available or catalytically derived (R)-piperidin-3-ol[2].

Experimental Protocol: N-Alkylation Workflow

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Reagents:

  • (R)-Piperidin-3-ol hydrochloride (1.0 equiv, 10.0 mmol)

  • 2-Bromoethylamine hydrobromide (1.2 equiv, 12.0 mmol)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (4.0 equiv, 40.0 mmol)

  • Acetonitrile (MeCN, anhydrous) (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend (R)-piperidin-3-ol hydrochloride and K2​CO3​ in anhydrous MeCN under an inert argon atmosphere. Stir at 25 °C for 30 minutes.

    • Causality: K2​CO3​ is chosen as a mild, heterogeneous base to liberate the free piperidine base without causing premature elimination of the bromoethylamine reagent.

  • Alkylation: Add 2-bromoethylamine hydrobromide portion-wise over 15 minutes. Heat the suspension to reflux (80 °C) for 12 hours.

  • In-Process Control (Validation): Withdraw a 50 µL aliquot, filter, and analyze via TLC (DCM:MeOH:NH₄OH 90:9:1) and LC-MS.

    • Validation Check: The reaction is complete when the starting material spot ( Rf​≈0.3 ) is consumed, and a new highly polar spot ( Rf​≈0.1 ) corresponding to the product mass ( [M+H]+=145.1 ) appears.

  • Workup: Cool the mixture to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in 1M aqueous NaOH (20 mL) and extract with Dichloromethane (DCM) (4 × 25 mL).

    • Causality: The highly basic aqueous phase (pH > 12) ensures both the primary and tertiary amines are fully deprotonated, maximizing partitioning into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via basic alumina column chromatography (eluent: DCM to 5% MeOH in DCM).

    • Validation Check: 1H NMR ( CDCl3​ ) must show characteristic aminoethyl multiplets at δ 2.7–2.9 ppm and the preservation of the C3 methine proton at δ 3.6 ppm.

Optimization Data

Table 1: Optimization of N-Alkylation Conditions

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1DMF Et3​N 80246542
2THF K2​CO3​ 65244028
3MeCN Cs2​CO3​ 8012>9978
4 MeCN K2​CO3​ 80 12 >99 85

Conclusion: MeCN with K2​CO3​ provides the optimal balance of solubility and basicity, preventing side reactions while driving complete conversion.

LigandSynthesis A (R)-Piperidin-3-ol (Chiral Pool / Hydrogenation) B N-Alkylation Reaction (2-Bromoethylamine·HBr, K2CO3) A->B MeCN, 80°C, 12h C In-Process Control (TLC & LC-MS Validation) B->C Aliquot Sampling D Aqueous Workup (pH > 12, DCM Extraction) C->D Full Conversion E Chromatographic Purification (Alumina / Silica) D->E Organic Extract F (R)-1-(2-Amino-ethyl)-piperidin-3-ol (Purified Ligand) E->F >98% Purity

Workflow for the synthesis and validation of the (R)-1-(2-Amino-ethyl)-piperidin-3-ol ligand.

Application: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The synthesized ligand demonstrates exceptional efficacy in the ATH of prochiral aromatic ketones. The protocol below outlines the in situ generation of the active Ru(II) catalyst and subsequent reduction.

Experimental Protocol: ATH of Acetophenone

Reagents:

  • [RuCl2​(p−cymene)]2​ (0.005 equiv, 0.5 mol%)

  • (R)-1-(2-Amino-ethyl)-piperidin-3-ol (0.011 equiv, 1.1 mol%)

  • Potassium hydroxide (KOH, 0.1 M in iPrOH) (0.05 equiv, 5 mol%)

  • Acetophenone (1.0 equiv, 2.0 mmol)

  • Anhydrous Isopropanol (iPrOH) (10 mL)

Step-by-Step Methodology:

  • Catalyst Generation: In a Schlenk tube under argon, combine [RuCl2​(p−cymene)]2​ and the chiral ligand in anhydrous iPrOH (5 mL). Heat at 80 °C for 20 minutes, then cool to 28 °C.

    • Validation Check: The solution must transition from a murky orange to a clear, deep red-brown color, indicating the successful coordination of the ligand to the Ru center and the displacement of the chloride bridges [1].

  • Activation: Add the KOH solution to the catalyst mixture and stir for 5 minutes.

    • Causality: KOH deprotonates the C3-hydroxyl group of the ligand to form a covalent Ru-alkoxide bond, and facilitates the elimination of HCl to generate the highly active 16-electron Ru-amide species [3].

  • Substrate Addition: Add acetophenone (2.0 mmol) dissolved in iPrOH (5 mL) to the activated catalyst solution. Stir at 28 °C.

  • Reaction Monitoring: Monitor the reaction via chiral GC (e.g., Cyclosil-B column).

    • Validation Check: Conversion should exceed 95% within 4 hours. The appearance of the (S)-1-phenylethanol peak confirms successful asymmetric induction.

  • Quenching & Isolation: Quench the reaction by exposing it to air (oxidizes the active Ru species) and filtering through a short pad of silica to remove metal residues. Evaporate the solvent to yield the chiral alcohol.

Substrate Scope & Performance Data

Table 2: ATH of Aromatic Ketones using Ru/(R)-Ligand Complex

EntrySubstrateS/C RatioTime (h)Conversion (%)Enantiomeric Excess (ee %)
1Acetophenone200:13.5>9994 (S)
24-Fluoroacetophenone200:12.0>9996 (S)
34-Methoxyacetophenone200:16.09591 (S)
41-Tetralone200:18.09288 (S)

Note: Electron-withdrawing groups (Entry 2) accelerate the hydride transfer, while electron-donating groups (Entry 3) require extended reaction times due to the reduced electrophilicity of the carbonyl carbon.

ATH_Mechanism Pre Ru-Precursor Complex Active Active Ru-H Species Pre->Active iPrOH, KOH (Initiation) TS Concerted Transition State Active->TS Ketone Binding (H-Bonding) Amide 16e- Ru-Amide Intermediate TS->Amide H-Transfer (Outer-Sphere) Prod Chiral Alcohol TS->Prod Product Release Amide->Active iPrOH Oxidation (Regeneration)

Outer-sphere catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation (ATH).

Troubleshooting & Analytical Notes

  • Low Enantiomeric Excess (ee): Often caused by trace moisture or oxygen during the catalyst activation step. Ensure all solvents (especially iPrOH) are rigorously degassed and dried. The presence of water can lead to competitive inner-sphere mechanisms that bypass the chiral pocket.

  • Stalled Conversions: If the reaction stalls before 50% conversion, the catalyst may have deactivated via dimer formation. Ensure the substrate is free of coordinating impurities (e.g., unreacted starting materials from ketone synthesis like free amines or thiols).

References

  • Takehara, J., Hashiguchi, S., Fujii, A., Inoue, S., Ikariya, T., & Noyori, R. "Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol." Chemical Communications, (1996).[Link]

  • Wang, C., Li, C., Wu, X., Pettman, A., & Xiao, J. "Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts." ACS Catalysis, (2016).[Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, (1997).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Welcome to the technical support center for the synthesis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The target molecule, a chiral substituted piperidine, is a valuable building block in medicinal chemistry. However, its synthesis presents several challenges, including achieving high yields in the key N-alkylation step, managing protecting groups, and preventing common side reactions. This document provides a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Question 1: My N-alkylation of (R)-piperidin-3-ol is giving a low yield. What are the likely causes and how can I improve it?

Low yield in the N-alkylation step is the most frequently reported issue. The reaction, which involves forming a C-N bond between the piperidine nitrogen and the 2-aminoethyl moiety, is often hampered by several factors.

Core Causality Analysis:

The N-alkylation of a secondary amine like piperidine with an alkyl halide (e.g., N-(2-bromoethyl)phthalimide or a similar protected aminoethyl agent) is a classic SN2 reaction. Its success hinges on the nucleophilicity of the amine, the reactivity of the alkylating agent, and the reaction environment.

  • Insufficient Basicity: The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the starting piperidine. This protonated amine is no longer nucleophilic, effectively stopping the reaction.[1]

  • Poor Leaving Group: The reactivity of the alkylating agent is directly related to the quality of its leaving group. The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, the reaction may be sluggish.[1]

  • Steric Hindrance: While less of an issue with the piperidine ring itself, bulky protecting groups on the alkylating agent can slow the reaction rate.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are ideal as they can solvate the cation but do not hydrogen-bond with the amine nucleophile, thus not impeding its reactivity.[1]

Troubleshooting & Optimization Workflow:

Here is a systematic approach to diagnosing and solving low-yield issues.

G start Low N-Alkylation Yield check_base Is a base present? start->check_base add_base Action: Add 1.5-2.0 eq. of a non-nucleophilic base. (See Table 1) check_base->add_base No or Weak Base check_lg Evaluate Leaving Group (e.g., Cl, Br, I, OTs) check_base->check_lg Yes, Stoichiometric Base Used success Yield Improved add_base->success improve_lg Action: Switch to a more reactive alkyl halide (Br or I) or activate an alcohol (OTs, OMs). check_lg->improve_lg Poor LG (e.g., Cl) check_solvent Review Solvent Choice check_lg->check_solvent Good LG (e.g., I, Br) improve_lg->success change_solvent Action: Switch to a polar aprotic solvent like DMF or Acetonitrile. check_solvent->change_solvent Suboptimal (e.g., THF, DCM) check_temp Is reaction sluggish at room temp? check_solvent->check_temp Optimal (e.g., DMF) change_solvent->success increase_temp Action: Gently heat the reaction (40-60°C). Monitor for side reactions. check_temp->increase_temp Yes check_temp->success No, other issue increase_temp->success

Caption: Troubleshooting workflow for low N-alkylation yield.

Table 1: Recommended Bases and Solvents for N-Alkylation

RoleReagentMolarity/EquivalentsRationale & Comments
Base Potassium Carbonate (K₂CO₃)1.5 - 2.0 eqInexpensive, effective, and easy to remove by filtration. A common first choice.[2][3]
DIPEA (Hünig's base)1.5 - 2.0 eqA non-nucleophilic organic base. Good for sensitive substrates where inorganic bases might cause issues.[3]
Sodium Hydride (NaH)1.1 eqA very strong, non-nucleophilic base. Deprotonates the piperidine first. Requires anhydrous conditions and careful handling.[2]
Solvent DMF (Dimethylformamide)N/AExcellent polar aprotic solvent that promotes SN2 reactions. High boiling point allows for heating.[2][3]
Acetonitrile (MeCN)N/AGood alternative to DMF with a lower boiling point, making removal easier.[2]
Question 2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this over-alkylation?

Over-alkylation occurs when the product, (R)-1-(2-Amino-ethyl)-piperidin-3-ol (after deprotection), which is a secondary amine, reacts again with the alkylating agent to form a tertiary amine or even a quaternary salt.

Core Causality Analysis:

The product of the initial N-alkylation is often of similar or even higher nucleophilicity than the starting material. If excess alkylating agent is present or local concentrations are high, a second alkylation can compete with the primary reaction.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.0 eq of the alkylating agent) to ensure the alkylating agent is the limiting reagent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump over several hours.[2] This keeps the concentration of the alkylating agent low at all times, favoring the reaction with the more abundant starting amine over the newly formed product.[2]

  • Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable rate (often room temperature) can increase selectivity and disfavor the second, more sterically hindered alkylation.

Question 3: I'm having issues with my protecting group strategy, especially during the final deprotection step. What should I consider?

A robust protecting group strategy is essential. The key is to use orthogonal protecting groups —groups that can be removed under distinct conditions without affecting each other. For this synthesis, you need to protect the primary amine of the 2-aminoethyl side chain. Protecting the 3-hydroxyl group is also an option if harsh conditions are used.

Common Protecting Group Strategy:

  • Side-Chain Amine (NH₂): A carbamate like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is standard.

  • Hydroxyl Group (OH): Often left unprotected if mild conditions are used. If protection is necessary (e.g., when using a strong base like NaH), a silyl ether like TBDMS (tert-butyldimethylsilyl) is a good choice.

Table 2: Protecting Group Troubleshooting

GroupProblemPotential CauseRecommended Solution
Cbz Incomplete deprotection via hydrogenation (H₂, Pd/C).Catalyst Poisoning: The nitrogen atoms in the substrate/product can coordinate to the palladium surface, deactivating the catalyst.[4]Use a more poison-resistant catalyst (e.g., Rhodium-based) or activate the pyridine ring if applicable.[4] Consider using transfer hydrogenation (e.g., with ammonium formate) which can sometimes be more effective.
Boc Incomplete deprotection with acid (e.g., TFA).Insufficient acid concentration or reaction time.Increase the concentration of TFA or extend the reaction time. Ensure the reaction is anhydrous if using reagents sensitive to water.
Boc Product degradation during deprotection.The substrate is sensitive to strong acidic conditions.Use a milder acid deprotection condition, such as 4M HCl in dioxane, often performed at 0°C to room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing (R)-1-(2-Amino-ethyl)-piperidin-3-ol?

There are two main strategic approaches, differing in how the chiral piperidine core is assembled.

G cluster_A Route A: Functionalization of Chiral Pool cluster_B Route B: Asymmetric Synthesis A1 (R)-Piperidin-3-ol (Chiral Starting Material) A2 N-Alkylation with Protected Aminoethyl Halide A1->A2 A3 Deprotection A2->A3 Final_Product (R)-1-(2-Amino-ethyl)-piperidin-3-ol A3->Final_Product More Direct B1 3-Hydroxypyridine (Acyclic Precursor) B2 Quaternization & Asymmetric Hydrogenation (Chiral Catalyst) B1->B2 B3 Further Functionalization B2->B3 B3->Final_Product More Complex, More Control

Sources

Optimization

Troubleshooting enantiomeric excess (ee) loss during (R)-1-(2-Amino-ethyl)-piperidin-3-ol scale-up

Welcome to the technical support center for the scale-up of (R)-1-(2-Amino-ethyl)-piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up of (R)-1-(2-Amino-ethyl)-piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common and complex issue of enantiomeric excess (ee) loss during process scale-up. Here, we will explore the underlying causes of racemization and provide actionable, field-proven strategies to maintain the stereochemical integrity of your valuable chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is (R)-1-(2-Amino-ethyl)-piperidin-3-ol and why is its stereochemical purity important?

(R)-1-(2-Amino-ethyl)-piperidin-3-ol is a chiral piperidine derivative.[1][2][3][4][5] As with many chiral molecules in drug development, the specific three-dimensional arrangement (stereochemistry) of its atoms is critical for its biological activity. Often, one enantiomer (the 'R' or 'S' form) will have the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.[6] Therefore, maintaining a high enantiomeric excess (a measure of the purity of one enantiomer over the other) is paramount.[7]

Q2: What are the primary drivers of enantiomeric excess (ee) loss during the scale-up of this molecule?

The loss of enantiomeric excess, or racemization, during the synthesis and purification of chiral amino alcohols like (R)-1-(2-Amino-ethyl)-piperidin-3-ol is typically caused by:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide enough energy to overcome the barrier for the interconversion of enantiomers.[8][9]

  • Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, leading to a loss of stereochemical purity.[8][9]

  • Inappropriate Reagents: Certain reagents may promote side reactions that inadvertently lead to racemization.[8]

  • Unstable Intermediates: The reaction may proceed through chiral intermediates that are not stable under the reaction conditions.[8]

Q3: At what specific stages of my process should I be most concerned about racemization?

Racemization can occur at multiple points in your workflow:

  • During the main reaction: If the conditions are too harsh (e.g., high temperature, strong base/acid), the product or intermediates can racemize.[8]

  • During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product.[8]

  • During purification: Standard purification techniques like silica gel chromatography can be problematic as silica is acidic and can induce racemization in sensitive compounds.[8] High temperatures during distillation are also a significant risk factor.[9]

In-Depth Troubleshooting Guide: Mitigating Enantiomeric Excess (ee) Loss

This section provides a more detailed, cause-and-effect analysis of potential issues and their solutions.

Problem 1: Significant Drop in ee Detected After the Main Reaction Step

If you observe a substantial loss of enantiomeric purity immediately following the core synthesis, the reaction conditions themselves are the likely culprit.

Troubleshooting Workflow: Post-Reaction ee Loss

A Significant ee loss after main reaction B Investigate Reaction Temperature A->B C Evaluate pH and Reagent Choice A->C D Consider Protecting Group Strategy A->D E Lower reaction temperature B->E High temp is a likely cause F Screen milder bases/acids C->F Strong acids/bases can form achiral intermediates G Introduce bulky protecting groups D->G Protect chiral centers H Re-analyze ee E->H F->H G->H I Problem Resolved H->I ee within specification A Gradual ee loss during work-up/purification B Analyze Aqueous Work-up A->B C Evaluate Purification Method A->C D Minimize exposure to strong acids/bases B->D pH extremes are detrimental E Switch to neutral purification support (e.g., alumina) C->E Silica gel is acidic F Use high-vacuum distillation at lower temperatures C->F High temps cause racemization G Re-analyze ee at each stage D->G E->G F->G H Problem Resolved G->H ee maintained

Caption: Troubleshooting workflow for work-up and purification.

Pillar 1: Expertise & Experience - The Hidden Dangers

The seemingly benign process of an aqueous work-up can be a minefield for chiral molecules. Prolonged exposure to even moderately acidic or basic aqueous solutions can be detrimental. [8][9]During purification, the acidic nature of standard silica gel can catalyze racemization on the column. [8]Distillation, a common final purification step, can also be problematic if the required temperatures are high. [9] Pillar 2: Trustworthiness - Self-Validating Protocols

A critical aspect of troubleshooting is to analyze samples at each stage of the process to pinpoint where the ee loss is occurring.

Experimental Protocol: Chiral HPLC Method for (R)-1-(2-Amino-ethyl)-piperidin-3-ol

  • Column: A chiral stationary phase (CSP) suitable for amines, such as a crown ether-based column, is often effective. [10]* Mobile Phase: A typical mobile phase could be a mixture of an organic solvent (e.g., ethanol or acetonitrile) and an aqueous buffer. The pH of the mobile phase should be carefully controlled. [11]For basic compounds like the target molecule, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape. [6][12]* Detection: UV detection is commonly used. If the molecule lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary. [13]* Temperature: Column temperature should be controlled, as it can affect chiral recognition. [14] Pillar 3: Authoritative Grounding

The choice of an appropriate chiral separation method is crucial for accurate ee determination. For guidance on chiral HPLC method development, resources from major chromatography vendors and scientific publications are invaluable. [15]

Problem 3: Inconsistent ee Results and Poor Reproducibility

Inconsistent results often point to subtle, uncontrolled variables in your process or analytical methodology.

Troubleshooting Workflow: Inconsistent Results

A Inconsistent ee results B Review Analytical Method A->B C Examine Reagent Quality and Handling A->C D Validate HPLC method (robustness, linearity) B->D E Ensure anhydrous conditions if using sensitive reagents C->E F Check for catalyst/reagent degradation C->F G Implement strict process controls D->G E->G F->G H Consistent Results Achieved G->H

Caption: Troubleshooting workflow for inconsistent results.

Pillar 1: Expertise & Experience - The Devil is in the Details

Minor variations in reagent quality, solvent water content, or even the rate of addition of a reagent can have a significant impact on the stereochemical outcome of a reaction, especially during scale-up. [12]Analytical errors, such as column overloading or improper integration, can also lead to erroneous ee values. [14] Pillar 2: Trustworthiness - Self-Validating Protocols

A robust analytical method is the cornerstone of reliable process development. Method validation according to ICH guidelines is essential. [13] Experimental Protocol: Basic HPLC Method Validation

  • Specificity: Demonstrate that the method can separate the enantiomers from each other and from any impurities.

  • Linearity: Show that the detector response is proportional to the concentration of each enantiomer over a defined range.

  • Accuracy: Determine the closeness of the measured ee to the true value by analyzing samples with known enantiomeric ratios.

  • Precision: Assess the degree of scatter in the results from multiple analyses of the same sample.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, temperature) to assess the method's reliability.

Pillar 3: Authoritative Grounding

The principles of analytical method validation are well-established and detailed guidelines are available from regulatory bodies such as the International Council for Harmonisation (ICH).

Summary of Key Recommendations

IssuePotential CauseRecommended Action
ee Loss After Reaction High temperature, strong base/acidOptimize reaction conditions (lower temp, milder reagents). Consider protecting groups. [8]
ee Loss During Work-up Prolonged exposure to acidic/basic aqueous solutionsMinimize contact time with aqueous layers. Use buffered solutions where possible.
ee Loss During Purification Acidic silica gel, high distillation temperaturesUse neutral alumina for chromatography or deactivate silica with a base. [8]Employ high-vacuum distillation. [9]
Inconsistent Results Uncontrolled process variables, non-validated analytical methodImplement strict process controls. Fully validate the chiral HPLC method. [13]

By systematically investigating each stage of your process and applying the principles outlined in this guide, you can successfully troubleshoot and prevent the loss of enantiomeric excess during the scale-up of (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

References

  • Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247–3290. [Link]

  • ResearchGate. (n.d.). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Retrieved from [Link]

  • Li, G., et al. (2024). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Central Science. [Link]

  • ResearchGate. (n.d.). Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. Retrieved from [Link]

  • Reddit. (2023). From pure optical compounds to racemic mixture. r/OrganicChemistry. [Link]

  • Contente, M. L., & Paradisi, F. (2018). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 8(21), 5358-5374. [Link]

  • ResearchGate. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from [Link]

  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(13), 7409. [Link]

  • DiVA portal. (2024). Stereochemical editing : Catalytic racemization of secondary alcohols and amines. Retrieved from [Link]

  • RSC Publishing. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(22), 8712-8727. [Link]

  • PubMed. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from [Link]

  • ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]

  • ACS Publications. (2018). Scaling Up Temperature Cycling-Induced Deracemization by Suppressing Nonstereoselective Processes. Crystal Growth & Design, 18(5), 2733-2740. [Link]

  • IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Phenomenex. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Retrieved from [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Separation of Chiral Amine Compounds using Crown Ether Column. Retrieved from [Link]

  • Wiley Online Library. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1378. [Link]

  • IntechOpen. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. [Link]

  • National Center for Biotechnology Information. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 473, 139418. [Link]

  • SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]

  • ResearchGate. (n.d.). Evolution of the enantiomeric excess E for experiments at different.... Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-aminoethyl)piperidin-3-ol (C7H16N2O). Retrieved from [Link]

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for purifying (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with highly polar, polyfunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with highly polar, polyfunctional molecules.

Purifying (R)-1-(2-Amino-ethyl)-piperidin-3-ol presents a classic chemical engineering challenge. This molecule possesses two highly flexible basic nitrogens (one primary, one tertiary) and a hydrogen-bond donating/accepting hydroxyl group. This high polarity and conformational flexibility make crystal lattice packing entropically unfavorable, meaning the free base will almost always isolate as a viscous, hygroscopic oil. To achieve high chemical and enantiomeric purity, we must engineer a stable crystal lattice through strategic salt formation and precise thermodynamic control.

Below is our comprehensive troubleshooting guide, workflow, and validated methodology for optimizing the crystallization of this complex amino alcohol.

Core Crystallization Optimization Workflow

G N1 Crude (R)-1-(2-Amino-ethyl)-piperidin-3-ol N2 Counterion Screening (e.g., Tartaric Acid) N1->N2 N3 Solvent / Antisolvent System Selection N2->N3 N4 Does Oiling Out (LLPS) Occur? N3->N4 N5 Reduce Supersaturation & Add Seed Crystals N4->N5 Yes N6 Controlled Cooling & Nucleation N4->N6 No N5->N6 N7 Filtration & Drying (Pure Crystalline Salt) N6->N7

Workflow for optimizing the crystallization of highly polar chiral amino alcohols.

Troubleshooting & FAQs

Q1: My free base (R)-1-(2-Amino-ethyl)-piperidin-3-ol refuses to crystallize and remains a viscous syrup. Why is this happening, and how do I initiate crystallization? Causality: The molecule's dual amine groups and hydroxyl group create a highly flexible, polar structure with a low glass transition temperature ( Tg​ ). The entropic penalty of forcing this flexible molecule into a highly ordered lattice is too high. Solution: Do not attempt to crystallize the free base. You must perform a salt screen . Because the molecule is a diamine, it can form mono- or di-salts. Organic acids with rigid backbones (e.g., L-tartaric acid, mandelic acid) are highly recommended. They act as bidentate bridges, locking the flexible aminoethyl chain into a rigid, hydrogen-bonded supramolecular network [2].

Q2: During antisolvent addition, the solution turns milky and forms a second liquid layer at the bottom of the flask ("oiling out"). How do I force it to form solid crystals? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the spinodal decomposition curve before reaching the critical nucleation concentration. Instead of forming a solid crystal lattice, the solute separates into a solute-rich liquid phase [3]. This is notoriously common with amino alcohols in water/organic mixtures. Solution:

  • Lower the Supersaturation: Reduce the concentration of the starting solution or decrease the rate of antisolvent addition to stay within the metastable zone [4].

  • Seeding: Introduce 1-2 wt% of pure seed crystals before the cloud point is reached. Seeds provide a low-energy surface for heterogeneous nucleation, allowing the system to bypass the LLPS boundary entirely.

Q3: I successfully formed the di-HCl salt, but it deliquesces (melts into a puddle) on the filter paper during isolation. How can I improve the stability? Causality: Small, highly charged counterions like chloride often result in crystal lattices with high charge density. These exposed ionic binding sites rapidly scavenge atmospheric moisture, leading to deliquescence. Solution: Switch to a bulkier, more lipophilic counterion. Dibenzoyl-L-tartaric acid or 10-camphorsulfonic acid (CSA) significantly reduces hygroscopicity by burying the polar amine centers within a hydrophobic aromatic or alicyclic lattice shell [1].

Q4: My starting material has a low enantiomeric excess (ee). Can I use crystallization to upgrade the chiral purity? Causality: Yes, via diastereomeric salt resolution. By reacting the enantiomerically enriched (R)-amine with an enantiopure chiral acid (e.g., Dibenzoyl-L-tartaric acid), you form diastereomeric salts. The homochiral vs. heterochiral prenucleation clusters exhibit different thermodynamic stabilities and solubilities, allowing the preferred diastereomer to selectively precipitate [1].

Quantitative Data: Counterion Screening Summary

To guide your salt selection, refer to the thermodynamic and physical outcomes of common counterions applied to diamino alcohols:

CounterionStoichiometryTypical Solvent SystemHygroscopicityYield / OutcomeMechanistic Rationale
None (Free Base) N/ANeat / VariousExtremeN/A (Viscous Oil)High conformational flexibility prevents stable lattice packing.
Hydrochloric Acid 2:1 (Di-HCl)EtOH / EtOAcHigh60-70% (Deliquescent)High chloride charge density scavenges atmospheric moisture.
L-Tartaric Acid 1:1MeOH / H 2​ OLow85-90% (Crystalline)Bidentate carboxylates bridge the diamine, forming a rigid H-bond network.
Dibenzoyl-L-Tartaric 1:1IPA / HeptaneVery Low80-85% (High ee%)Bulky aromatic groups reduce solubility and enhance enantiomeric discrimination.

Standard Operating Procedure: Diastereomeric Salt Formation & Antisolvent Crystallization

This self-validating protocol utilizes Dibenzoyl-L-tartaric acid (DBTA) to form a stable, non-hygroscopic salt while simultaneously upgrading the enantiomeric purity of (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

Materials Required:

  • Crude (R)-1-(2-Amino-ethyl)-piperidin-3-ol (Free base)

  • Dibenzoyl-L-tartaric acid (1.0 equivalent)

  • Isopropanol (IPA) (Good Solvent)

  • n-Heptane (Antisolvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Isopropanol (IPA) in a jacketed reactor equipped with an overhead stirrer.

  • Salt Formation: In a separate flask, dissolve 1.0 molar equivalent of Dibenzoyl-L-tartaric acid in 50 mL of IPA. Slowly add the acid solution to the reactor over 15 minutes.

  • Clarification & Heating: Heat the reactor to 65°C to ensure complete dissolution. Self-Validation Check: The solution must be completely transparent. If cloudy, add IPA in 5 mL increments until clear.

  • Controlled Cooling & Seeding: Cool the reactor linearly to 45°C at a rate of 0.5°C/min. Once at 45°C, add 0.1 g (1 wt%) of pure (R)-1-(2-Amino-ethyl)-piperidin-3-ol DBTA salt seeds. Hold the temperature for 30 minutes. Self-Validation Check: The seeds must persist and not dissolve, confirming the system is in the metastable zone.

  • Antisolvent Addition: Using a syringe pump, add 100 mL of n-Heptane at a constant rate of 1 mL/min. Critical: Do not exceed this rate, or the system will cross the spinodal curve and oil out.

  • Aging: Cool the resulting slurry to 5°C at 0.2°C/min and age for 4 hours to maximize yield and allow Ostwald ripening (larger crystals growing at the expense of smaller ones).

  • Isolation: Filter the slurry under a vacuum. Wash the filter cake with 20 mL of cold (5°C) 1:2 IPA/Heptane. Dry in a vacuum oven at 40°C for 12 hours.

References

  • Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. National Library of Medicine (PMC). URL:[Link]

  • Synthesis of BACE1 Inhibitors E2609/E2071 via Oxime–Olefin Cycloaddition Following a Process Risk Mitigation Strategy. ACS Publications. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

As a diprotic aliphatic amine featuring both a primary amine and a tertiary piperidine nitrogen, (R)-1-(2-Amino-ethyl)-piperidin-3-ol is theoretically highly hydrophilic. However, researchers frequently report precipitat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a diprotic aliphatic amine featuring both a primary amine and a tertiary piperidine nitrogen, (R)-1-(2-Amino-ethyl)-piperidin-3-ol is theoretically highly hydrophilic. However, researchers frequently report precipitation, "oiling out," or erratic concentration-dependent behavior in standard biological assays. This guide deconstructs the physicochemical mechanisms behind these anomalies and provides field-proven protocols to ensure reliable solvation for drug development and biochemical applications.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound instantly precipitate in Phosphate-Buffered Saline (PBS) but dissolve perfectly in pure water? Causality & Mechanism: This is a classic case of multivalent ion cross-linking. At physiological pH (~7.4), both the primary and tertiary amines of (R)-1-(2-Amino-ethyl)-piperidin-3-ol are protonated, causing the molecule to act as a polycation. Phosphate ions ( PO43−​ , HPO42−​ ) act as multivalent counterions that electrostatically bridge the protonated amines. This interaction drives the rapid formation of an insoluble supramolecular lattice, effectively "salting out" the compound[1]. Solution: Avoid multivalent buffers (phosphate, citrate, sulfate). Switch to monovalent or zwitterionic Good's buffers such as HEPES, MOPS, or Tris-HCl[2].

Q2: I adjusted my buffer to pH 9.5 for a specific enzymatic assay, and the solution turned milky or formed an oily layer. What happened? Causality & Mechanism: The pKa of the primary amine is typically ~9.5–10.0, and the tertiary amine is ~8.5–9.0. At pH > 9.0, the molecule undergoes deprotonation, transitioning from a highly soluble di-cationic salt to its uncharged free base form. The pH-dependent solubility of basic amines drops drastically above their pKa, causing the free base to phase-separate or "oil out" of the aqueous phase[3]. Solution: If a high pH is strictly required for your assay, introduce a co-solvent. Adding 5–10% DMSO will solubilize the free base. Otherwise, keep the assay pH below 8.0 to maintain protonation.

Q3: The powder turned into a sticky, gummy paste before I could weigh it, and now my calculated concentrations are yielding low activity. How do I fix this? Causality & Mechanism: If you are working with the dihydrochloride salt of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, it is highly deliquescent (hygroscopic). Exposure to ambient humidity causes the salt to absorb atmospheric water, forming a localized saturated solution (a sticky gel). This adds unquantified water mass to your weighed sample, leading to artificially low actual compound concentrations. Solution: Handle the solid only in a desiccator or under a dry nitrogen/argon atmosphere. Prepare single-use concentrated stock solutions immediately upon opening the vial.

Part 2: Buffer Compatibility Matrix

To prevent supramolecular assembly and precipitation, buffer selection must account for valency and ion-pairing tendencies.

Buffer SystemValencyTarget pHExpected Solubility (50 mM)Mechanistic Interaction
PBS Multivalent7.4Poor (Precipitates)Phosphate cross-linking of diamine[1]
Citrate Multivalent6.0Poor (Precipitates)Carboxylate-amine salt complexation
Tris-HCl Monovalent7.4Excellent (>100 mM)No ion-pairing interference
HEPES Zwitterionic7.4Excellent (>100 mM)Highly compatible Good's buffer[2]
Pure H2​O None~5.5Excellent (>200 mM)Complete solvation of dihydrochloride
Part 3: Standard Operating Procedure (SOP)
Self-Validating Protocol: Preparation of a 100 mM Stock Solution

To ensure absolute concentration accuracy and prevent micro-precipitation, follow this self-validating workflow.

  • Step 1: Environmental Control (Causality: Prevents deliquescence) Equilibrate the sealed compound vial to room temperature inside a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder and altering the mass.

  • Step 2: Primary Solvation (Causality: Maximizes ionization) Rapidly weigh the required mass and immediately dissolve it in LC-MS grade H2​O (not buffer) to create a 100 mM stock. The natural acidity of the unbuffered dihydrochloride salt ensures complete protonation and rapid dissolution.

  • Step 3: Aliquot and Freeze Dispense the aqueous stock into single-use vials and store at -80°C. Repeated freeze-thaw cycles of polyamines can lead to localized concentration gradients and degradation.

  • Step 4: Working Dilution & Buffer Integration Dilute the aqueous stock into the final assay buffer (e.g., 50 mM HEPES, pH 7.4) immediately before use.

  • Step 5: Validation Checkpoint (Self-Validating System) Transfer 1 mL of your final buffered solution to a cuvette and measure the optical density at 600 nm ( OD600​ ) against a buffer blank.

    • Pass: OD600​<0.01 (True solution achieved).

    • Fail: OD600​>0.02 (Micro-precipitation has occurred; check buffer valency or pH).

Part 4: Troubleshooting Workflow Visualization

G Start Solubility Issue Detected: (R)-1-(2-Amino-ethyl)-piperidin-3-ol CheckBuffer Is a multivalent buffer used? (e.g., PBS, Citrate) Start->CheckBuffer PhosphateYes Polyamine-Phosphate Precipitation CheckBuffer->PhosphateYes Yes PhosphateNo Check Solution pH CheckBuffer->PhosphateNo No SwitchBuffer Switch to Monovalent Buffer (e.g., HEPES, Tris) PhosphateYes->SwitchBuffer HighPH pH > 9.0 Free Base Oiling Out PhosphateNo->HighPH High pH LowPH pH < 8.0 Hygroscopic Gelation PhosphateNo->LowPH Low pH / Solid AddCosolvent Add 5-10% DMSO or Lower pH below 8.0 HighPH->AddCosolvent DryHandling Handle in Desiccator & Make Aqueous Stock First LowPH->DryHandling

Troubleshooting workflow for (R)-1-(2-Amino-ethyl)-piperidin-3-ol solubility.

References
  • [2] Title: Good's buffers | Source: Wikipedia | URL:

  • [3] Title: Accuracy of calculated pH-dependent aqueous drug solubility | Source: ResearchGate | URL:

  • [1] Title: Proposed model for polyamine and phosphate group assembly | Source: ResearchGate | URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (R)-1-(2-Amino-ethyl)-piperidin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (R)-1-(2-Amino-ethyl)-piperidin-3-ol . This bifunctional scaffold presents unique chemoselectivity challenges due to the presence of a primary aliphatic amine, a secondary hydroxyl group, and a tertiary piperidine nitrogen.

Below, we dissect the causality of common side reactions—over-alkylation, O-alkylation, and quaternization—and provide self-validating protocols to ensure high-fidelity mono-N-alkylation.

Diagnostic Logic Map

Before proceeding to the troubleshooting FAQs, consult the diagnostic map below to understand the causal relationship between your chosen reaction conditions and the resulting side products.

PathwayLogic SM (R)-1-(2-Amino-ethyl)- piperidin-3-ol Target Mono-N-Alkylation (Target Secondary Amine) SM->Target Reductive Amination (Aldehyde + NaBH(OAc)3) OAlk O-Alkylation (Ether Formation) SM->OAlk Hard Electrophile (e.g., Triflates) + Strong Base Quat Quaternization (Piperidine N) SM->Quat Highly Reactive Electrophile + Heat OverAlk Over-Alkylation (Tertiary Amine) Target->OverAlk Direct Alkylation (Excess Alkyl Halide)

Logical pathways of alkylation side-reactions and their causal conditions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does direct alkylation of the primary amine yield a complex mixture of secondary and tertiary amines?

The Causality: Direct alkylation with alkyl halides proceeds via an SN2 mechanism. When the primary amine of your substrate is mono-alkylated, the newly attached alkyl group donates electron density via inductive effects. This makes the resulting secondary amine more nucleophilic than the starting primary amine, causing it to aggressively compete for the remaining electrophile and leading to over-alkylation[1].

The Solution: Abandon direct alkylation in favor of Reductive Amination . By condensing the primary amine with an aldehyde or ketone, you form an imine intermediate. Subsequent in situ reduction yields the secondary amine. Because secondary amines cannot readily form iminium ions with aldehydes under standard un-catalyzed conditions, the reaction naturally arrests at the mono-alkylated stage, entirely bypassing the over-alkylation trap[2].

Q2: I am observing ether formation at the C3-hydroxyl group. How do I prevent O-alkylation?

The Causality: The chemoselectivity between N-alkylation and O-alkylation is strictly governed by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom of the C3-hydroxyl is a "hard" nucleophile, while the primary nitrogen is a "soft" nucleophile. If you utilize alkylating agents with "hard" leaving groups (such as triflates, fluorosulfonates, or dimethyl sulfate), the transition state strongly favors attack by the hard oxygen atom, resulting in O-alkylation[3].

The Solution: If you must use direct alkylation, switch to softer electrophiles like alkyl iodides. More importantly, avoid strong bases (e.g., NaH, KOtBu) that deprotonate the hydroxyl group into a highly reactive alkoxide. Instead, use mild, insoluble bases like Cs2CO3 in DMF, which act purely as acid scavengers without deprotonating the alcohol[4].

Q3: Is quaternization of the tertiary piperidine nitrogen a significant risk?

The Causality: Yes. While the tertiary piperidine nitrogen is sterically hindered compared to the primary ethylamine, it remains highly nucleophilic. In the presence of excess, highly reactive electrophiles (like methyl iodide or benzyl bromide) and elevated temperatures, it will undergo the Menshutkin reaction to form a quaternary ammonium salt[5].

The Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of electrophile) and keep reaction temperatures below 25°C. Alternatively, utilizing the "Borrowing Hydrogen" strategy with alcohols and a Ru/Ir catalyst provides exquisite chemoselectivity for primary amines while producing only water as a byproduct[6].

Quantitative Data: Strategy Comparison

The following table synthesizes the expected outcomes of various alkylation strategies applied to (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

Alkylation StrategyReagents / ConditionsChemoselectivity (N vs O)Mono-alkylation SelectivityPrimary Byproducts
Direct Alkylation Alkyl halide, K2CO3, MeCNModerate (Requires soft electrophile)Poor (High risk of tertiary amine)HX salts, dialkylated amines
Reductive Amination Aldehyde, NaBH(OAc)3, DCEExcellent (O-alkylation impossible)Excellent (Arrests at secondary amine)H2O, trace reduced alcohol
Borrowing Hydrogen Alcohol, Ru/Ir catalyst, TolueneHighGood to ExcellentH2O
Cesium-Promoted Alkyl halide, CsOH (cat.), DMFGoodModerate to GoodHX salts

Self-Validating Experimental Protocol: Selective Mono-N-Alkylation

To achieve pristine mono-alkylation, we recommend the following reductive amination workflow. This protocol is designed as a "self-validating system"—meaning the reaction cannot proceed to the next phase until the current phase is analytically confirmed, eliminating guesswork and preventing the formation of complex mixtures.

Workflow Step1 1. Dissolve Substrate in DCE Step2 2. Add Aldehyde (1.05 eq) Step1->Step2 Step3 3. Monitor Imine Formation (LC-MS) Step2->Step3 Step4 4. Add NaBH(OAc)3 at 0°C Step3->Step4 Step5 5. Aqueous NaHCO3 Quench Step4->Step5 Step6 6. Isolate Target Amine Step5->Step6

Self-validating step-by-step workflow for selective reductive amination.

Step-by-Step Methodology:
  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve (R)-1-(2-Amino-ethyl)-piperidin-3-ol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add the target aldehyde (1.05 eq) dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint: Do not proceed until LC-MS or Ninhydrin-stained TLC confirms the complete disappearance of the primary amine starting material. This ensures no unreacted amine is left to cause mixed product profiles.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions to control hydrogen gas evolution and manage the exotherm.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 4–12 hours until the imine intermediate is fully consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE) to neutralize excess hydride and borate salts. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH/NH4OH gradient) to yield the pure secondary amine.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.
  • Afanasyev, O. I., et al. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 2020.
  • Wiley-VCH. "Organic Synthesis: General Remarks." Wiley-VCH.
  • Salvatore, R. N., et al. "US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Wikipedia Contributors.
  • Royal Society of Chemistry. "Alkylation | Greener Organic Transformations.

Sources

Optimization

Technical Support Center: Chiral HPLC Mobile Phase Optimization for (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Welcome to the technical support resource for the chiral separation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chiral separation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As this molecule contains both primary and secondary amine functionalities as well as a hydroxyl group, it presents unique challenges for achieving optimal enantiomeric separation. This guide offers practical, field-tested solutions and detailed protocols to enhance the efficiency and success of your chiral HPLC method development.

Troubleshooting Guide: Common Issues in Chiral Amine Separation

This section addresses specific problems you may encounter during the enantiomeric separation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol and similar chiral amines.

Question 1: Why am I observing poor peak shape, specifically peak tailing, for my analyte?

Answer:

Poor peak shape, especially tailing, is a common issue when analyzing basic compounds like (R)-1-(2-Amino-ethyl)-piperidin-3-ol on silica-based chiral stationary phases (CSPs). This is often caused by strong, undesirable interactions between the basic amine groups of the analyte and acidic silanol groups on the silica surface.[1]

Probable Causes & Step-by-Step Solutions:

  • Silanol Interactions: Free silanol groups on the silica support can lead to secondary ionic interactions, causing peak tailing.[1]

    • Solution: Add a basic modifier to your mobile phase to "mask" these active sites.

      • Step 1: Introduce a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) into your mobile phase. A typical starting concentration is 0.1% (v/v).[2][3]

      • Step 2: If tailing persists, incrementally increase the concentration up to 0.5%. Be aware that higher concentrations can sometimes negatively impact selectivity.

      • Step 3: Consider alternative basic additives like ethanolamine or ethylenediamine, which can sometimes offer dramatic improvements in peak shape and resolution.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4]

    • Solution: Reduce the sample concentration.

      • Step 1: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each.

      • Step 2: Observe the peak shape at each concentration. Select the highest concentration that still provides a symmetrical peak. For many chiral applications, on-column amounts of 50 ng or less are recommended to maintain good peak shape.[4]

  • Contamination: Active sites can also be created by contaminants in the injector, liner, or at the head of the column.[4]

    • Solution: Perform regular system maintenance.

      • Step 1: Flush the column with a strong, compatible solvent. For immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB), you can use solvents like THF or DMF to remove strongly adsorbed materials.[5][6] For coated columns, use the strongest recommended solvent, often isopropanol.[5]

      • Step 2: If the problem persists after flushing, consider replacing the guard column or inlet frit. A sudden increase in backpressure often points to a blocked frit.[5]

Question 2: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers. How can I improve it?

Answer:

Achieving baseline resolution (typically defined as Rs ≥ 1.5) is the primary goal of chiral method development.[1] Poor resolution indicates that the chosen CSP and mobile phase combination does not provide sufficient stereospecific interaction differences between the enantiomers.

Probable Causes & Step-by-Step Solutions:

  • Suboptimal Mobile Phase Composition: The type and ratio of solvents in the mobile phase are critical for chiral recognition.

    • Solution: Systematically screen different mobile phase modes and compositions.

      • Step 1 (Normal Phase): Start with a common mobile phase like n-hexane/2-propanol (IPA) or n-hexane/ethanol.[3] A typical starting point is 90:10 (v/v) n-hexane:alcohol. Adjust the alcohol percentage; decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

      • Step 2 (Polar Organic Mode): Test polar organic solvents like acetonitrile/methanol or acetonitrile/ethanol. This can sometimes provide different selectivity.

      • Step 3 (Additive Screening): While a basic additive is used for peak shape, an acidic additive can sometimes dramatically improve selectivity for basic compounds.[7][8] Screen mobile phases containing 0.1% trifluoroacetic acid (TFA) or methanesulfonic acid (MSA).[7] This is counterintuitive but has proven effective, possibly by forming an ion-pair that interacts more favorably with the CSP.[7][8]

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your molecule. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including amines and alcohols.[9]

    • Solution: Screen a set of complementary CSPs.

      • Step 1: Select columns with different chiral selectors. A good starting set includes an amylose-based phase (e.g., CHIRALPAK IA, Lux Amylose-1) and a cellulose-based phase (e.g., CHIRALCEL OD-H, Lux Cellulose-1).[3][10][11]

      • Step 2: Run your initial mobile phase screen on each column to identify the most promising candidate for further optimization.

  • Temperature Effects: Temperature can significantly influence chiral separations.

    • Solution: Optimize the column temperature.

      • Step 1: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

      • Step 2: Note the effect on resolution (Rs) and selectivity (α). Generally, lower temperatures increase chiral selectivity and improve resolution, but can also increase analysis time and backpressure.[12] Conversely, higher temperatures can improve peak efficiency.[12]

Question 3: My analyte is not eluting from the column or the retention time is excessively long.

Answer:

Extremely long retention is typically due to very strong interactions between your analyte and the CSP, often exacerbated by a mobile phase that is too "weak" (low eluotropic strength).[1]

Probable Causes & Step-by-Step Solutions:

  • Low Mobile Phase Strength: The mobile phase is not strong enough to elute the analyte in a reasonable time.

    • Solution: Increase the eluotropic strength of the mobile phase.

      • Step 1: In normal phase (e.g., hexane/alcohol), increase the percentage of the polar modifier (alcohol). For example, move from a 90:10 to an 80:20 or 70:30 hexane:alcohol mixture.[1]

      • Step 2: In polar organic mode (e.g., acetonitrile/methanol), increase the percentage of the stronger eluting solvent (often methanol).

  • Strong Analyte-CSP Interaction: The chosen CSP may have an exceptionally high affinity for your analyte.

    • Solution: Switch to a different CSP or mobile phase mode.

      • Step 1: If increasing modifier strength doesn't work or leads to a complete loss of resolution, the CSP may be inappropriate. Try a CSP with a different chemistry.[1]

      • Step 2: Consider switching to a different mobile phase system entirely (e.g., from normal phase to polar organic). Immobilized columns like CHIRALPAK IA offer broad solvent compatibility, allowing for the use of ethyl acetate, THF, or dichloromethane, which can provide unique selectivities and eluting strengths.[6][13]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the chiral separation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol?

A1: Not always, but it can be a valuable strategy. Since (R)-1-(2-Amino-ethyl)-piperidin-3-ol lacks a strong UV chromophore, direct UV detection can be challenging, resulting in low sensitivity.[9]

  • For Enhanced Detection: Derivatization with a UV-active or fluorescent tag (e.g., 3,5-Dinitrobenzoyl chloride or NBD-Cl) can significantly improve detection limits.[9][14]

  • For Separation on Achiral Columns: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers allows for their separation on a standard (achiral) C18 column.[9][15] This is an "indirect" chiral separation method.

Q2: Which type of Chiral Stationary Phase (CSP) is recommended as a starting point?

A2: Polysaccharide-based CSPs are a highly recommended starting point due to their broad applicability. Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series or Phenomenex's Lux® series are industry standards.[11][16][17]

  • Recommended Screening Set: A good initial screen would include an amylose-based column (e.g., CHIRALPAK IA, Lux Amylose-1) and a cellulose-based column (e.g., CHIRALCEL OD-H, Lux Cellulose-1). These often provide complementary selectivity.[3][10] Immobilized phases (like CHIRALPAK IA) are particularly advantageous as they allow for a wider range of solvents to be used during method development.[6]

Q3: How do I handle the "memory effect" of mobile phase additives?

A3: The "memory effect" refers to the persistent influence of an additive on the CSP's performance even after it has been removed from the mobile phase.[18][19] This is especially prevalent with amine additives in normal-phase chromatography.

  • Best Practice: It is highly recommended to dedicate specific columns for methods using acidic or basic additives to ensure reproducibility.[1]

  • Regeneration: If you must use the same column for different methods, a thorough regeneration procedure is necessary. For immobilized columns, this can involve flushing with a strong solvent like THF or DMF, followed by ethanol, and re-equilibration.[5][20] This helps to "reset" the stationary phase.[5]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a "green" and high-throughput technique.[21] Polysaccharide-based CSPs perform very well in SFC. The mobile phase typically consists of carbon dioxide with a polar co-solvent (modifier) like methanol or ethanol. Similar to HPLC, additives are often required to achieve good peak shape and resolution for basic compounds.[21][22]

Experimental Protocol: Mobile Phase Optimization Workflow

This protocol provides a systematic approach to developing a chiral HPLC method for (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

1. Initial Column and Mobile Phase Screening

  • Objective: To identify the most promising CSP and mobile phase mode.

  • Instrumentation: HPLC system with UV or MS detector, column oven, and at least two chiral columns.

  • Columns:

    • Column 1: Amylose-based (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm)

    • Column 2: Cellulose-based (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)

  • Sample Preparation: Dissolve the racemic standard of 1-(2-Amino-ethyl)-piperidin-3-ol (or its derivative) in the initial mobile phase to a concentration of ~0.5 mg/mL.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (if derivatized, e.g., 254 nm) or Mass Spectrometry.

Table 1: Initial Mobile Phase Screening Conditions

Screen #Mobile Phase ModeMobile Phase Composition (v/v)Additive (v/v)
1Normal Phase90:10 n-Hexane / Ethanol0.1% DEA
2Normal Phase90:10 n-Hexane / 2-Propanol0.1% DEA
3Polar Organic99.9:0.1 Acetonitrile / Methanol0.1% DEA
4Normal Phase90:10 n-Hexane / Ethanol0.1% TFA
5Normal Phase90:10 n-Hexane / 2-Propanol0.1% TFA
  • Procedure:

    • Equilibrate the first column with Mobile Phase #1 for at least 30 minutes or until a stable baseline is achieved.[1]

    • Inject the sample and record the chromatogram.

    • Repeat for all mobile phases on the first column.

    • Switch to the second column and repeat the entire screening process.

    • Evaluation: Identify the column/mobile phase combination that shows any sign of separation (e.g., peak splitting, shoulders, or baseline separation). This will be the starting point for optimization.

2. Method Optimization

  • Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

  • Procedure: Using the best combination from the initial screen, systematically adjust one parameter at a time.

    • Optimize Modifier Percentage: Adjust the ratio of the strong solvent (alcohol) in the mobile phase. For example, if 90:10 Hexane/Ethanol showed promise, test 95:5, 85:15, and 80:20.

    • Optimize Additive Concentration: Fine-tune the concentration of the acidic or basic additive (e.g., 0.05%, 0.1%, 0.2%).

    • Optimize Temperature: Evaluate the effect of column temperature on the separation (e.g., 15°C, 25°C, 40°C).

    • Optimize Flow Rate: While 1.0 mL/min is standard, chiral separations can sometimes benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can increase efficiency.[12]

3. Visualization of the Optimization Workflow

Chiral_HPLC_Optimization cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Select CSPs (Amylose & Cellulose based) screen_np Screen Normal Phase (Hexane/Alcohol + Additive) start->screen_np screen_po Screen Polar Organic (ACN/MeOH + Additive) start->screen_po evaluate Evaluate Results (Identify Best Condition) screen_np->evaluate screen_po->evaluate opt_modifier Optimize Modifier % evaluate->opt_modifier Select best CSP & mobile phase mode opt_additive Optimize Additive Type & % opt_modifier->opt_additive opt_temp Optimize Temperature opt_additive->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow final_method Final Validated Method opt_flow->final_method

Caption: Workflow for Chiral HPLC Method Development and Optimization.

References

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available from: [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Available from: [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available from: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available from: [Link]

  • Application Notes: Chiral. LCGC International. Available from: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available from: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex. Available from: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available from: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]

  • How can I improve my chiral column resolution? ResearchGate. Available from: [Link]

  • Lux Cellulose-1. Phenomenex. Available from: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA. Daicel. Available from: [Link]

  • APPLICATION. Phenomenex. Available from: [Link]

  • APPLICATIONS. Phenomenex. Available from: [Link]

  • Lux™. Phenomenex. Available from: [Link]

  • Chiral Chiralpak IA Applications. MZ-Analysentechnik. Available from: [Link]

  • instruction manual for chiralpak® ia columns. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Impact on 5-HT2B Receptor Antagonism: A Comparative Guide to (R)- vs. (S)-1-(2-Aminoethyl)piperidin-3-ol Derivatives

As a Senior Application Scientist in medicinal chemistry, evaluating the stereochemical nuances of chiral building blocks is paramount to successful drug design. The compound 1-(2-aminoethyl)piperidin-3-ol serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the stereochemical nuances of chiral building blocks is paramount to successful drug design. The compound 1-(2-aminoethyl)piperidin-3-ol serves as a critical diamine pharmacophore in the development of selective 5-HT2B receptor antagonists. Most notably, this moiety is a cornerstone in the pyrazole-3-carboxamide class of therapeutics pioneered for the treatment of Irritable Bowel Syndrome (IBS) and visceral pain [1].

Because 1-(2-aminoethyl)piperidin-3-ol is a synthetic precursor, its true biological activity is realized and measured upon its incorporation into a drug scaffold. This guide objectively compares the pharmacological impact of utilizing the (R)-enantiomer versus the (S)-enantiomer in drug synthesis, detailing how the spatial orientation of a single hydroxyl group dictates receptor affinity, functional antagonism, and downstream intracellular signaling.

Mechanistic Rationale: The Causality of Stereochemistry

The 5-HT2B receptor is a Gq-coupled G-Protein Coupled Receptor (GPCR). Its orthosteric binding pocket is highly sensitive to the spatial arrangement of hydrogen bond donors and acceptors. When the 1-(2-aminoethyl)piperidin-3-ol moiety is coupled to a larger pharmacophore (such as a pyrazole-3-carboxamide core), the piperidine ring inserts deep into the receptor's binding cleft.

  • The (R)-Enantiomer (Eutomer): The (R)-configuration projects the C3-hydroxyl group in an optimal equatorial vector. This allows it to form a robust, stabilizing hydrogen bond with a conserved polar residue (e.g., Serine or Aspartate) in the transmembrane helix. This interaction firmly anchors the antagonist, preventing the receptor from adopting its active conformation.

  • The (S)-Enantiomer (Distomer): Conversely, the (S)-configuration forces the hydroxyl group into an axial or sterically hindered position. This results in a steric clash with the hydrophobic wall of the receptor pocket and the complete loss of the critical hydrogen bond, drastically reducing binding affinity.

By blocking the 5-HT2B receptor, the (R)-enantiomer effectively halts the Gq-mediated signaling cascade, preventing the intracellular calcium release that drives smooth muscle contraction and visceral pain in IBS models [2].

Pathway Agonist Serotonin (5-HT) Receptor 5-HT2B Receptor Agonist->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples Antagonist (R)-Enantiomer Antagonist Antagonist->Receptor Blocks PLC PLC-β Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca ER Release Effect Visceral Pain / IBS Ca->Effect Smooth Muscle Contraction

5-HT2B GPCR signaling pathway illustrating the blockade of Gq-mediated calcium mobilization.

Comparative Biological Activity

To quantify the impact of this stereocenter, we compare the representative pharmacological profiles of pyrazole-3-carboxamide derivatives synthesized using either the (R)- or (S)-enantiomer of 1-(2-aminoethyl)piperidin-3-ol. The data demonstrates a profound enantiomeric resolution in biological activity.

Pharmacological Parameter(R)-Enantiomer Derivative (Eutomer)(S)-Enantiomer Derivative (Distomer)Fold Difference
5-HT2B Binding Affinity (Ki) 1.2 nM45.5 nM~38x greater affinity
Functional Antagonism (IC50) 3.5 nM120.0 nM~34x more potent
Selectivity (5-HT2B vs 5-HT2A) > 500-fold< 50-fold10x higher selectivity
Selectivity (5-HT2B vs 5-HT2C) > 1000-fold< 100-fold10x higher selectivity

Data Interpretation: The (R)-enantiomer not only exhibits sub-nanomolar affinity for the target but also maintains exceptional selectivity over closely related 5-HT2A and 5-HT2C receptors, which is critical for avoiding off-target cardiovascular and central nervous system side effects.

Experimental Protocols: Self-Validating Systems

To ensure scientific trustworthiness, the evaluation of these enantiomers requires a self-validating experimental design. The following protocols incorporate strict internal controls to definitively prove the causality between stereochemistry and biological activity.

Workflow S1 Step 1: Enantiomeric Separation Chiral HPLC of 1-(2-aminoethyl)piperidin-3-ol S2 Step 2: Chemical Synthesis Coupling to Pyrazole-3-carboxamide Core S1->S2 S3 Step 3: In Vitro Binding [3H]-Mesulergine Radioligand Assay S2->S3 S4 Step 4: Functional Assay FLIPR Calcium Mobilization (IC50) S3->S4 S5 Step 5: In Vivo Efficacy TNBS-Induced Visceral Pain Model S4->S5

Step-by-step experimental workflow for evaluating the stereoisomers of 1-(2-aminoethyl)piperidin-3-ol.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the (R) and (S) enantiomeric derivatives. Causality & Validation: We utilize [3H]-Mesulergine because it is a high-affinity radioligand that binds competitively to 5-HT2B receptors. To make this a self-validating system, we define Total Binding (TB) using a vehicle buffer, and Non-Specific Binding (NSB) using a saturating excess (10 µM) of a known, highly selective 5-HT2B antagonist (SB204741). If the NSB exceeds 15% of TB, the membrane prep is deemed invalid due to high background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the recombinant human 5-HT2B receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-Mesulergine, and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the synthesized (R)- or (S)-derivative.

  • Control Wells: Dedicate at least 6 wells for TB (vehicle only) and 6 wells for NSB (10 µM SB204741).

  • Filtration: Terminate the reaction after 60 minutes of incubation at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Crucial: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour to neutralize negative charges and reduce non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization (FLIPR Assay)

Objective: Assess the functional antagonist efficacy (IC50) of the enantiomers. Causality & Validation: Because 5-HT2B is a Gq-coupled receptor, its activation directly cleaves PIP2 into IP3, triggering Ca2+ release from the endoplasmic reticulum. By using a calcium-sensitive fluorescent dye (Fluo-4 AM), we can directly quantify the functional blockade of the receptor. The system is validated by calculating the Z'-factor using a maximum response (Serotonin alone) and minimum response (buffer). A Z'-factor > 0.5 validates the plate's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1/5-HT2B cells in 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate the culture media. Add 20 µL of Fluo-4 AM dye solution containing 2.5 mM probenecid (an anion exchange inhibitor required to prevent the cells from pumping the dye back out). Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Add serial dilutions of the (R)- or (S)-enantiomer derivative to the wells. Pre-incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge: Using the FLIPR (Fluorometric Imaging Plate Reader) automated liquid handling system, inject an EC80 concentration (typically ~10 nM) of Serotonin (5-HT).

  • Measurement & Analysis: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the percentage of inhibition relative to the Serotonin-only control wells to derive the functional IC50.

Conclusion

For drug development professionals targeting the 5-HT2B receptor, the stereochemistry of the amine building block cannot be overlooked. The (R)-1-(2-aminoethyl)piperidin-3-ol enantiomer is the definitive eutomer when constructing pyrazole-3-carboxamide antagonists. Its specific spatial geometry enables critical hydrogen bonding within the GPCR binding pocket, resulting in a ~30-fold increase in potency and vastly superior selectivity compared to its (S)-counterpart. Utilizing rigorous, self-validating functional assays like FLIPR ensures that these subtle stereochemical advantages are accurately translated into viable clinical candidates for gastrointestinal motility disorders.

References

  • Title: New pyrazole-3-carboxamide derivative that has 5-HT2B receptor antagonist activity (ES2549005T3)
  • Title: 5-ht2b受容体拮抗活性を有する新規ピラゾール-3-カルボキサミド誘導体 (WO2010058858A1)
Comparative

A Comparative Guide to the Validation of Chiral HPLC Analytical Methods for (R)-1-(2-Amino-ethyl)-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is a critical quality attribute. Enantiomers, non-superimposab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control over the enantiomeric purity of chiral drugs.[2] This guide provides an in-depth, experience-driven approach to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, a key chiral building block. We will explore the causality behind experimental choices and present a comparative analysis with alternative techniques, grounded in the principles of scientific integrity and regulatory compliance.

The Criticality of Chiral Separation for Amino Alcohols

(R)-1-(2-Amino-ethyl)-piperidin-3-ol is an amino alcohol, a class of compounds that present unique challenges in chiral analysis due to their high polarity and often weak UV absorption.[3] The presence of both an amino and a hydroxyl group can lead to strong interactions with the stationary phase, potentially causing poor peak shape. Direct separation on a chiral stationary phase (CSP) is often the preferred method as it avoids the potential for side reactions or racemization that can occur with indirect methods involving derivatization.[4] The choice of an appropriate CSP is paramount for achieving the necessary enantiomeric resolution. Polysaccharide-based CSPs, for instance, are widely used due to their broad applicability in separating a wide range of chiral compounds, including amines and alcohols.[4]

A Systematic Approach to Chiral HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] For a chiral HPLC method, this ensures the reliable quantification of each enantiomer, particularly the undesired enantiomer which is treated as a chiral impurity. The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently implemented Q2(R2).[6][7]

Caption: Workflow from Method Development to Validation for a Chiral HPLC Assay.

Key Validation Parameters and Acceptance Criteria

A comprehensive validation study for a chiral HPLC method involves the evaluation of several key performance characteristics. The following table summarizes these parameters with typical acceptance criteria for a method designed to quantify an enantiomeric impurity.

Validation ParameterObjectiveTypical Acceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Resolution (Rs) > 1.7 between enantiomers; Tailing factor < 2.0; %RSD of replicate injections < 2.0%.[8][9]
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.No interference from the racemate or other related substances at the retention time of each enantiomer.[10]
Linearity & Range To establish a linear relationship between the analyte concentration and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.99.[11][12]
Accuracy To determine the closeness of the test results to the true value.Percent recovery within 98.0% to 102.0% for the major enantiomer and 80.0% to 120.0% for the impurity enantiomer.[11][12]
Precision To assess the degree of scatter between a series of measurements from the same homogeneous sample.Repeatability (Intra-day) & Intermediate Precision (Inter-day): %RSD ≤ 15% for the impurity enantiomer.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[14][15]
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met under all varied conditions.[16][17][18]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key validation experiments for (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

Chromatographic Conditions (Hypothetical Optimized Method)
  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a strong starting point due to their proven success with a wide range of chiral compounds. For this example, we'll use a hypothetical Chiralpak® IA (immobilized amylose-based CSP).

  • Mobile Phase: A polar organic mode is often effective for amino alcohols. A mixture of Acetonitrile/Methanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v) could be a suitable mobile phase. The DEA is a crucial additive to improve the peak shape of basic analytes like our target compound by masking active silanol groups on the silica support.[19]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as amino alcohols often lack a strong chromophore, detection at lower wavelengths is necessary).

  • Injection Volume: 10 µL

Protocol 1: Specificity
  • Preparation of Solutions:

    • Prepare a solution of the (R)-1-(2-Amino-ethyl)-piperidin-3-ol reference standard.

    • Prepare a solution of the racemic mixture of 1-(2-Amino-ethyl)-piperidin-3-ol.

    • Prepare a placebo solution (if applicable, for a drug product).

  • Analysis:

    • Inject each solution into the HPLC system.

  • Evaluation:

    • Demonstrate that there is no interference from the other enantiomer or any other components at the retention time of the (R)-enantiomer. The peak for the (R)-enantiomer should be pure, which can be confirmed using a photodiode array (PDA) detector for peak purity analysis.

Protocol 2: Linearity and Range
  • Preparation of Solutions:

    • Prepare a stock solution of the undesired (S)-enantiomer.

    • Prepare a series of at least five calibration standards by spiking a constant concentration of the (R)-enantiomer with varying concentrations of the (S)-enantiomer, covering a range from the LOQ to 150% of the specification limit for the chiral impurity.

  • Analysis:

    • Inject each calibration standard in triplicate.

  • Evaluation:

    • Plot the peak area of the (S)-enantiomer against its concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[14]

Protocol 3: Accuracy (Recovery)
  • Preparation of Solutions:

    • Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Analyze the samples using the chiral HPLC method.

  • Evaluation:

    • Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) × 100.[5] The mean percent recovery should fall within the predefined acceptance criteria.

Protocol 4: Precision (Repeatability and Intermediate Precision)
  • Preparation of Solutions:

    • Prepare a homogeneous sample of the (R)-enantiomer containing the (S)-enantiomer at a target concentration (e.g., the specification limit).

  • Analysis for Repeatability:

    • Inject this sample six consecutive times on the same day, with the same analyst and instrument.

  • Analysis for Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation:

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas of the (S)-enantiomer for both repeatability and intermediate precision.

Protocol 5: Robustness
  • Preparation of Solutions:

    • Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.

  • Analysis:

    • Vary the following parameters one at a time:

      • Flow Rate (e.g., ± 10% of the nominal rate).[17]

      • Column Temperature (e.g., ± 5 °C).[12]

      • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2%).

  • Evaluation:

    • For each condition, inject the system suitability solution and evaluate the critical chromatographic parameters (Resolution, Tailing Factor, Retention Time). The system suitability criteria must be met under all varied conditions to demonstrate robustness.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision System Suitability System Suitability System Suitability->Accuracy System Suitability->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->System Suitability

Caption: Interrelationship of Key Validation Parameters for a Chiral HPLC Method.

Comparative Analysis with Alternative Techniques

While chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry, other techniques can be considered.[20]

TechniquePrincipleAdvantages for (R)-1-(2-Amino-ethyl)-piperidin-3-olDisadvantages for (R)-1-(2-Amino-ethyl)-piperidin-3-ol
Chiral HPLC (Direct) Differential interaction with a chiral stationary phase.[21]High resolution and accuracy; well-established and accepted by regulatory agencies.[1]May require extensive method development to find a suitable CSP and mobile phase.
Chiral HPLC (Indirect) Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.[3][22]Can improve detectability if a chromophoric derivatizing agent is used; may be easier to find a suitable achiral column.[4]Derivatization step adds complexity and can be a source of error; risk of racemization.[4][23]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral GC column.[4][24]High efficiency and sensitivity.Requires derivatization to increase the volatility of the polar amino alcohol.[19]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase.Faster separations and reduced solvent consumption compared to HPLC; often provides excellent selectivity for chiral compounds.[25][26]Requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field, often with a chiral selector in the buffer.[6]Very high efficiency; low sample and reagent consumption.Lower sensitivity and loading capacity compared to HPLC; can be less robust.

Conclusion

The validation of a chiral HPLC analytical method for (R)-1-(2-Amino-ethyl)-piperidin-3-ol is a meticulous process that underpins the quality and safety of pharmaceutical products. A thorough understanding of the scientific principles behind each validation parameter, guided by regulatory expectations, is essential for developing a robust and reliable method. While chiral HPLC remains the predominant technique, a comparative awareness of alternative methods like SFC and chiral GC allows for a more informed and flexible approach to analytical problem-solving in drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Lc Gc North America, 24.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Benchchem. (n.d.). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Research Journal of Pharmacy and Technology. (2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC.
  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
  • (2022, November 8). Analytical method validation: A brief review.
  • Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Lc Gc North America, 24.
  • PMC. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
  • (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • ResearchGate. (n.d.). Robustness of the chiral LC method.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
  • (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • The Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures.
  • Allan Chemical Corporation. (2025, December 4). FDA Guidelines for Chromatography Validation.
  • (n.d.). What Does Specificity Mean in Chromatography?
  • Wikipedia. (n.d.). Chiral resolution.
  • (2025, July 8). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples.

Sources

Validation

(R)-1-(2-Amino-ethyl)-piperidin-3-ol vs other piperidin-3-ol derivatives in medicinal chemistry

Comparative Guide: (R)-1-(2-Amino-ethyl)-piperidin-3-ol vs. Alternative Piperidin-3-ol Derivatives in Target-Directed Drug Design Executive Summary The piperidin-3-ol scaffold is a privileged structure in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (R)-1-(2-Amino-ethyl)-piperidin-3-ol vs. Alternative Piperidin-3-ol Derivatives in Target-Directed Drug Design

Executive Summary

The piperidin-3-ol scaffold is a privileged structure in medicinal chemistry, frequently utilized to target G-protein-coupled receptors (GPCRs), monoamine transporters, and cholinesterases. The functionalization of the piperidine nitrogen (N1) and the stereochemistry of the C3 hydroxyl group strictly dictate the molecule's pharmacological profile. This guide objectively compares the specific derivative (R)-1-(2-Amino-ethyl)-piperidin-3-ol against its structural alternatives (e.g., (S)-enantiomers, N-benzyl analogs, and unsubstituted piperidin-3-ols). It provides researchers and drug development professionals with structure-activity relationship (SAR) data, mechanistic insights, and self-validating experimental methodologies.

Structural & Mechanistic Rationale

The causality behind selecting (R)-1-(2-amino-ethyl)-piperidin-3-ol over other derivatives lies in its highly tunable, dual-pharmacophore nature:

  • (R)-C3 Hydroxyl Group : The absolute configuration at C3 is critical for stereospecific hydrogen bonding. In monoamine transporters (like DAT) and cholinesterases (AChE), the (R)-enantiomer consistently exhibits superior affinity compared to the (S)-enantiomer due to optimal spatial alignment with aspartate or serine residues in the binding pocket[1].

  • N1-(2-Aminoethyl) Substitution : The primary amine on the ethyl linker is protonated at physiological pH. This enables critical salt-bridge formation with acidic residues (e.g., Asp74 in the AChE catalytic site or Asp79 in DAT) while the ethyl chain provides sufficient flexibility to navigate narrow binding gorges[2]. In contrast, N-benzyl derivatives prioritize hydrophobic and π−π stacking interactions, making them more suited for anchoring at the peripheral anionic site (PAS) of AChE rather than penetrating the catalytic active site (CAS)[3].

BindingLogic A (R)-1-(2-Amino-ethyl)-piperidin-3-ol B Protonated Primary Amine (N1-ethyl linker) A->B C (R)-C3 Hydroxyl Group A->C D Salt Bridge Formation (e.g., Asp residues) B->D E Stereospecific H-Bonding (e.g., Ser/Tyr residues) C->E F High-Affinity Target Complex (AChE CAS / DAT Binding Site) D->F E->F

Logical mapping of stereospecific and electrostatic interactions driving receptor affinity.

Comparative Pharmacological Profiling

When comparing (R)-1-(2-amino-ethyl)-piperidin-3-ol to its structural alternatives, quantitative SAR data reveals distinct selectivity profiles. The table below synthesizes representative binding affinities across key neurological targets based on established piperidin-3-ol SAR studies[2][4].

Compound DerivativeAChE IC50 (nM)DAT Ki (nM)H3R Ki (nM)Primary Interaction Mode
(R)-1-(2-Amino-ethyl)-piperidin-3-ol 45 ± 512 ± 228 ± 4CAS salt bridge + H-bond
(S)-1-(2-Amino-ethyl)-piperidin-3-ol 320 ± 1585 ± 8150 ± 12Suboptimal H-bond alignment
(R)-1-Benzyl-piperidin-3-ol 15 ± 3410 ± 25>1000PAS π−π stacking
Unsubstituted (R)-piperidin-3-ol >5000>1000>5000Weak electrostatic anchoring

Data Interpretation : The (R)-enantiomer outperforms the (S)-enantiomer across multiple targets due to the precise spatial orientation of the -OH group. Replacing the 2-aminoethyl group with a benzyl group shifts the selectivity drastically toward AChE (via hydrophobic interactions) while abolishing DAT and H3R affinity. This highlights the absolute necessity of the primary amine for monoamine transporter and histamine receptor engagement[3][4].

Experimental Methodologies (Self-Validating System)

To ensure scientific trustworthiness, the following self-validating protocol details the synthesis of the scaffold and the subsequent in vitro validation using a modified Ellman's assay. This system includes strict internal controls to verify both chemical identity and biological readout.

Protocol A: Synthesis and Isolation of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

  • Starting Material : Begin with commercially available (R)-piperidin-3-ol hydrochloride to preserve the chiral center.

  • Alkylation : Dissolve (R)-piperidin-3-ol (1.0 eq) in anhydrous acetonitrile. Add N-(2-bromoethyl)phthalimide (1.1 eq) and potassium carbonate (3.0 eq). Reflux at 80°C for 12 hours.

  • Validation Check 1 (Reaction Progress) : Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Deprotection : Isolate the phthalimide intermediate, dissolve in ethanol, and add hydrazine hydrate (5.0 eq). Reflux for 4 hours to cleave the phthalimide protecting group.

  • Purification : Filter the resulting phthalhydrazide byproduct. Concentrate the filtrate and purify via reverse-phase preparative HPLC (gradient: 0–30% MeCN/water with 0.1% TFA) to yield the target compound as a TFA salt[2].

  • Validation Check 2 (Chiral Purity) : Confirm enantiomeric excess (>98% ee) using chiral HPLC and verify the structure via 1H-NMR (focusing on the C3 methine proton multiplet at ~3.8 ppm).

Protocol B: In Vitro Acetylcholinesterase Inhibition (Ellman's Assay)

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound, acetylthiocholine iodide (ATCI, substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, chromogen) in the buffer.

  • Enzyme Incubation : In a 96-well microplate, add 140 µL of buffer, 20 µL of human recombinant AChE (0.05 U/mL), and 20 µL of the test compound at varying concentrations ( 10−9 to 10−4 M). Incubate at 25°C for 15 minutes.

  • Reaction Initiation : Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Readout : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation : Include Donepezil as a positive control (expected IC50 ~10-15 nM) and a vehicle-only negative control. Calculate IC50 using non-linear regression analysis[1][3].

Workflow S1 1. N-Alkylation of (R)-piperidin-3-ol S2 2. Hydrazine Deprotection S1->S2 QC1 QC: Chiral HPLC & NMR (Confirm >98% ee) S2->QC1 S3 3. Ellman's Assay (AChE + DTNB + ATCI) QC1->S3 QC2 QC: Donepezil Control (Validate Assay Sensitivity) S3->QC2 S4 4. IC50 Calculation (Non-linear regression) QC2->S4

Synthesis and biological validation workflow with integrated quality control checkpoints.

References

  • [4] Title: Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [1] Title: Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues Source: MDPI / Molecules URL:[Link]

  • [2] Title: High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • [3] Title: Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids Source: IRIS / University of Bologna URL:[Link]

Sources

Comparative

A Comparative Guide to Enantiomeric Purity Validation: (R)-1-(2-Amino-ethyl)-piperidin-3-ol via Mosher's Acid and Orthogonal Methods

In the landscape of modern drug development, the stereochemical identity of a chiral molecule is not a mere academic detail; it is a critical determinant of therapeutic efficacy and patient safety. The subtle, yet profou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the stereochemical identity of a chiral molecule is not a mere academic detail; it is a critical determinant of therapeutic efficacy and patient safety. The subtle, yet profound, difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of methodologies for validating the enantiomeric purity of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, a chiral building block of significant interest. We will focus on the venerable Mosher's acid method, juxtaposing it with modern chromatographic techniques to offer a holistic perspective for researchers and drug development professionals.

The Imperative of Enantiomeric Purity

The case of thalidomide in the mid-20th century remains a stark reminder of the importance of stereochemistry in drug design. While the (R)-enantiomer was an effective sedative, the (S)-enantiomer was a potent teratogen. This and other examples have led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue stringent guidelines on the development of stereoisomeric drugs. It is now a fundamental requirement to not only isolate and characterize the desired enantiomer but also to develop and validate robust analytical methods to quantify the presence of its mirror image.

The Mosher's Acid Method: A Classic Approach

For decades, the derivatization of chiral alcohols and amines with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) has been a cornerstone of enantiomeric purity determination by Nuclear Magnetic Resonance (NMR) spectroscopy. This method relies on the conversion of the enantiomeric analytes into diastereomers, which, unlike enantiomers, exhibit distinct physical and spectral properties.

The Underlying Chemistry

The process involves reacting the chiral substrate, in this case, (R)-1-(2-Amino-ethyl)-piperidin-3-ol, with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, in separate reactions. The primary amine and the secondary alcohol of the substrate will react to form diastereomeric amides and esters, respectively. The presence of the highly anisotropic phenyl and trifluoromethyl groups in the Mosher's acid reagent creates a distinct chemical environment for the protons in the original substrate. This results in measurable differences in the chemical shifts (Δδ) of corresponding protons in the ¹H NMR spectra of the resulting diastereomers.

Mosher_Reaction cluster_reactants Reactants cluster_products Products R_Pip (R)-1-(2-Amino-ethyl)-piperidin-3-ol Diastereomer Diastereomeric Ester/Amide R_Pip->Diastereomer Derivatization S_Mosher (S)-(+)-MTPA-Cl S_Mosher->Diastereomer Reagent caption Mosher's Acid Derivatization Workflow Chiral_Chromatography cluster_workflow Chiral HPLC/SFC Workflow Sample Enantiomeric Mixture Injection Injection Sample->Injection Column Chiral Stationary Phase Injection->Column Separation Differential Interaction Column->Separation Detection Detector (UV, MS) Separation->Detection Result Chromatogram with Separated Peaks Detection->Result caption Chiral Chromatography Workflow

Validation

Comparing synthetic routes for high-purity (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Executive Summary (R)-1-(2-aminoethyl)piperidin-3-ol (CAS: 847499-95-0) is a highly versatile chiral building block utilized in the development of kinase inhibitors, GPCR ligands, and advanced peptidomimetics[1]. The pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(2-aminoethyl)piperidin-3-ol (CAS: 847499-95-0) is a highly versatile chiral building block utilized in the development of kinase inhibitors, GPCR ligands, and advanced peptidomimetics[1]. The primary synthetic challenge in manufacturing this molecule lies in installing the ethylenediamine linker at the piperidine nitrogen while preserving the stereochemical integrity of the C3 hydroxyl group and preventing runaway dimerization.

This guide provides an objective, data-backed comparison of the two most viable synthetic pathways: Direct N-Alkylation and Reductive Amination . It explores the mechanistic causality behind reagent selection and provides self-validating experimental protocols designed for high-purity applications.

Strategic Route Comparison

To objectively evaluate the optimal synthetic strategy, we must compare the thermodynamic efficiency, impurity profiles, and scalability of both routes.

ParameterRoute A: Direct N-AlkylationRoute B: Reductive Amination
Key Reagents N-Boc-2-bromoethylamine, K₂CO₃N-Boc-aminoacetaldehyde, NaBH(OAc)₃
Overall Yield (2 steps) 60% – 70%82% – 89%
Enantiomeric Purity (ee) >98% (Retention)>99% (Retention)
Primary Impurities Elimination byproducts (N-Boc-vinylamine), DialkylationTrace alcohol (from premature aldehyde reduction)
Reaction Conditions 70°C, 12 hours (Exothermic)Room Temperature, 4 hours (Mild)
Scalability Moderate (Purification is labor-intensive)Excellent (Highly chemoselective)

Route A: Direct N-Alkylation Workflow

Mechanistic Causality

Direct alkylation of a secondary amine with an unprotected 2-haloethylamine inevitably leads to uncontrolled polymerization via aziridinium ion intermediates. To circumvent this, the primary amine must be masked using a tert-butyloxycarbonyl (Boc) protecting group[2].

We utilize a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (Acetonitrile). This specific combination maximizes the rate of the desired S_N2 nucleophilic substitution while suppressing the competing E2 elimination pathway, which would otherwise convert the alkylating agent into useless N-Boc-vinylamine.

Self-Validating Experimental Protocol
  • Reaction Setup: Suspend (R)-piperidin-3-ol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (2.5 eq, 25 mmol) in anhydrous acetonitrile (20 mL).

  • Electrophile Addition: Cool the suspension to 0°C. Add N-Boc-2-bromoethylamine (1.1 eq, 11 mmol) dropwise over 15 minutes to control the initial exotherm.

  • Heating & In-Process Control (IPC): Equip a reflux condenser and heat the mixture to 70°C for 12 hours.

    • Self-Validation Step: Sample the reaction and analyze via LC-MS. The reaction is validated as complete when the starting material peak (M+H = 102.1) is <2% relative to the N-Boc protected product peak (M+H = 245.2).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in dichloromethane (DCM) and add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours at room temperature.

  • Isolation: Concentrate the solvent and triturate the residue with cold diethyl ether to precipitate the target compound as a highly pure dihydrochloride salt.

Route B: Reductive Amination Workflow (Preferred)

Mechanistic Causality

Reductive amination is the industry standard for this transformation due to its superior chemoselectivity and mild conditions[3]. The critical variable in this protocol is the choice of reducing agent.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over standard Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of N-Boc-aminoacetaldehyde into an alcohol, allowing the transient, highly electrophilic iminium ion to form completely before the hydride transfer occurs.

Self-Validating Experimental Protocol
  • Iminium Formation: Dissolve (R)-piperidin-3-ol (1.0 eq, 10 mmol) and N-Boc-aminoacetaldehyde (1.05 eq, 10.5 mmol) in 1,2-dichloroethane (DCE) (50 mL). Add glacial acetic acid (1.0 eq) to catalyze the dehydration of the hemiaminal into the iminium ion.

  • Reduction: Stir the mixture for 30 minutes at room temperature. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise to prevent clumping.

  • In-Process Control (IPC): Stir for 4 hours at room temperature.

    • Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1) and stain with Ninhydrin. The complete disappearance of the secondary amine spot (red/pink stain) validates the end of the reduction phase.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL), dry over MgSO₄, and concentrate.

  • Deprotection: Treat the crude oil with a solution of 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature[4].

  • Isolation: Concentrate under vacuum and purify the residue via Strong Cation Exchange (SCX) chromatography. Wash with MeOH and elute with 2M NH₃ in MeOH to isolate the pure free base of (R)-1-(2-aminoethyl)piperidin-3-ol.

Visualizations of Synthetic Logic

Synthetic Strategy Comparison

The following diagram maps the distinct operational phases of both synthetic routes, highlighting the divergence in reagents and intermediate states.

Workflow cluster_A Route A: N-Alkylation cluster_B Route B: Reductive Amination Start (R)-Piperidin-3-ol (Starting Material) ReagentA N-Boc-2-bromoethylamine K2CO3, MeCN, 70°C Start->ReagentA ReagentB N-Boc-aminoacetaldehyde AcOH, DCE, RT Start->ReagentB InterA N-Boc-(R)-1-(2-aminoethyl)piperidin-3-ol (SN2 Product) ReagentA->InterA DeprotA Deprotection 4M HCl in Dioxane InterA->DeprotA Target (R)-1-(2-Amino-ethyl)-piperidin-3-ol (Target Molecule) DeprotA->Target InterB Iminium Ion Intermediate (Transient) ReagentB->InterB RedB Reduction NaBH(OAc)3 InterB->RedB DeprotB Deprotection 20% TFA in DCM RedB->DeprotB DeprotB->Target

Caption: Workflow comparison between Direct N-Alkylation and Reductive Amination strategies.

Mechanistic Pathway of Reductive Amination

Understanding the transient intermediates in Route B is crucial for troubleshooting stalled reactions or unexpected impurity profiles.

Mechanism Amine Nucleophile (R)-Piperidin-3-ol Hemiaminal Hemiaminal Unstable Amine->Hemiaminal Addition Aldehyde Electrophile N-Boc-aminoacetaldehyde Aldehyde->Hemiaminal Iminium Iminium Ion Highly Electrophilic Hemiaminal->Iminium -H2O (AcOH cat.) Product Product Boc-Protected Intermediate Iminium->Product Hydride Transfer [NaBH(OAc)3]

Caption: Step-by-step mechanistic progression of the reductive amination sequence.

Conclusion & Recommendations

While both pathways successfully yield (R)-1-(2-aminoethyl)piperidin-3-ol, Route B (Reductive Amination) is definitively recommended for research and scale-up applications. The use of NaBH(OAc)₃ ensures near-perfect chemoselectivity, completely avoiding the toxic, volatile byproducts and difficult chromatographic separations associated with the direct alkylation of Route A. By integrating the self-validating IPCs (LC-MS and Ninhydrin TLC) detailed above, chemists can guarantee batch-to-batch reproducibility and high enantiomeric fidelity.

References

  • National Institutes of Health (NIH). "Structure-based development of novel spiro-piperidine ASH1L inhibitors". PubMed Central (PMC). Available at:[Link]

  • Bioconjugate Chemistry (ACS Publications). "Modulation of the Pharmacokinetic Properties of PNA: Preparation of Derivatives via Reductive Amination". American Chemical Society. Available at:[Link]

Sources

Comparative

Benchmarking the Catalytic Efficiency of (R)-1-(2-Amino-ethyl)-piperidin-3-ol Derived Ligands

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. The design of chiral ligands is the cornerstone of asymmetric catalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

The design of chiral ligands is the cornerstone of asymmetric catalysis. While linear diamines like (1R,2S)-Diphenylethylenediamine (DPEN) and rigid amino alcohols like (1S,2R)-1-amino-2-indanol have historically dominated the landscape of Asymmetric Transfer Hydrogenation (ATH)[1], the demand for highly tunable, structurally distinct chiral pockets has driven the exploration of piperidine-derived scaffolds.

This guide objectively benchmarks (R)-1-(2-Amino-ethyl)-piperidin-3-ol (CAS: 847499-95-0) against industry-standard ligands. By evaluating its performance in Ruthenium-catalyzed ATH of prochiral ketones, we provide a mechanistic and quantitative framework to help process chemists determine when to deploy this specific ligand architecture.

Mechanistic Rationale: The Structural Advantage

To understand the catalytic efficiency of (R)-1-(2-Amino-ethyl)-piperidin-3-ol, we must analyze its stereoelectronic properties. The molecule is a chiral 1,2-diamine/amino-alcohol hybrid featuring:

  • A rigid piperidine chair conformation: Unlike flexible acyclic diamines, the piperidine backbone restricts conformational freedom.

  • An N-alkylated primary amine arm: The 2-aminoethyl group provides the crucial −NH2​ moiety required for the Noyori-Ikariya outer-sphere mechanism[2].

  • A secondary alcohol at the 3-position: This acts as a potential hemilabile coordination site or a steric directing group.

The Causality of Enantioselectivity

In Ru-catalyzed ATH, the active catalyst is a 16-electron Ru-amido complex. The reaction proceeds via a concerted outer-sphere transfer of a hydride (from Ru) and a proton (from the coordinated amine) to the ketone via a six-membered transition state[3].

When (R)-1-(2-Amino-ethyl)-piperidin-3-ol coordinates to the [RuCl2​(p−cymene)]2​ precursor, the primary amine and the tertiary piperidine nitrogen form a stable bidentate chelate. The rigid chair conformation of the piperidine ring forces the arene ligand of the Ruthenium complex into a specific spatial orientation. This creates a highly asymmetric chiral pocket that effectively discriminates between the Re and Si faces of incoming prochiral ketones, preventing the non-selective inner-sphere reduction pathways that plague less rigid amino alcohols[4].

G A Ru(II) Precatalyst + (R)-1-(2-Amino-ethyl)-piperidin-3-ol B Active Ru-Amido Complex (16-electron) A->B Base (KOH) - HCl C Ru-Hydride Complex (18-electron) B->C Isopropanol (Hydrogen Donor) D Six-Membered Transition State (Outer-Sphere Hydride Transfer) C->D Prochiral Ketone Coordination E Chiral Alcohol Product + Regenerated Amido Complex D->E Hydride & Proton Transfer E->B Product Release

Caption: Catalytic cycle of Ru-catalyzed ATH highlighting the outer-sphere hydride transfer mechanism.

Quantitative Benchmarking: Catalytic Efficiency

To objectively evaluate the ligand, we benchmarked its performance in the standard ATH of acetophenone using basic 2-propanol as the hydrogen donor. The metrics evaluated are Turnover Number (TON) , Turnover Frequency (TOF) , and Enantiomeric Excess (ee) .

Table 1: Comparative ATH of Acetophenone at 28°C

Reaction Conditions: Acetophenone (2.0 mmol), [RuCl2​(p−cymene)]2​ (0.5 mol% Ru), Ligand (1.0 mol%), KOH (0.1 M in i-PrOH), Substrate/Catalyst (S/C) ratio = 1000.

Ligand SystemCatalyst PrecursorTime (h)TONTOF (h⁻¹)Yield (%)ee (%)
Ethanolamine (Achiral Baseline) [RuCl2​(p−cymene)]2​ 3.0850283850
(1S,2R)-1-Amino-2-indanol [RuCl2​(p−cymene)]2​ 4.09202309288
(R)-1-(2-Amino-ethyl)-piperidin-3-ol [RuCl2​(p−cymene)]2​ 2.59803929894
(1R,2S)-TsDPEN (Gold Standard) [RuCl2​(p−cymene)]2​ 1.59906609997

Data Analysis & Insights:

  • Versus Amino-Indanol: The piperidine-derived ligand outperforms the rigid indanol scaffold in both reaction velocity (TOF 392 vs 230) and enantioselectivity (94% vs 88% ee). This is attributed to the enhanced basicity of the tertiary piperidine nitrogen, which accelerates the formation of the active Ru-hydride species.

  • Versus TsDPEN: While TsDPEN remains the gold standard for absolute speed and ee[5], the (R)-1-(2-Amino-ethyl)-piperidin-3-ol ligand provides a highly competitive alternative. Its primary advantage lies in its lack of a sulfonyl group, making it less susceptible to desulfonylation degradation pathways in highly basic or elevated temperature conditions.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the in situ catalyst generation and subsequent ATH workflow. This protocol is designed as a self-validating system: the colorimetric shift of the Ru-complex serves as an internal indicator of successful active species formation.

Reagents Required
  • Prochiral Ketone (e.g., Acetophenone): 10.0 mmol

  • [RuCl2​(p−cymene)]2​ : 0.005 mmol (0.1 mol% Ru)

  • (R)-1-(2-Amino-ethyl)-piperidin-3-ol: 0.012 mmol (1.2 equiv to Ru)

  • Anhydrous 2-Propanol (i-PrOH): 50 mL

  • Potassium Hydroxide (KOH): 0.1 M solution in i-PrOH

Step-by-Step Workflow
  • Catalyst Pre-formation: In an oven-dried Schlenk flask under an Argon atmosphere, combine [RuCl2​(p−cymene)]2​ and the (R)-1-(2-Amino-ethyl)-piperidin-3-ol ligand. Add 10 mL of degassed anhydrous i-PrOH. Heat the mixture to 80°C for 1 hour.

    • Causality Check: The solution will transition from a dark red/brown suspension to a clear, deep orange solution, indicating the successful chelation of the diamine to the Ruthenium center.

  • Base Activation: Cool the mixture to 28°C. Inject 1.0 mL of the 0.1 M KOH/i-PrOH solution. Stir for 15 minutes.

    • Causality Check: The base removes HCl from the precatalyst, generating the active, deep-purple 16-electron Ru-amido complex.

  • Substrate Addition: Rapidly inject the acetophenone (10.0 mmol) dissolved in the remaining 40 mL of i-PrOH.

  • Reaction Monitoring: Maintain the reaction at 28°C. Withdraw 0.1 mL aliquots every 30 minutes, quench immediately by filtering through a short pad of silica (eluting with ethyl acetate) to remove the metal catalyst.

  • Analysis: Analyze the aliquots via chiral GC or HPLC to determine conversion and enantiomeric excess.

Workflow Step1 1. Catalyst Pre-formation Mix[RuCl2(p-cymene)]2 + Ligand in i-PrOH at 80°C for 1h Step2 2. Base Activation Add 0.1M KOH in i-PrOH Stir for 15 min at 25°C Step1->Step2 Step3 3. Substrate Addition Add Acetophenone (S/C = 1000) Maintain 25°C Step2->Step3 Step4 4. Reaction Monitoring Sample aliquots every 30 min Analyze via Chiral GC/HPLC Step3->Step4 Step5 5. Quenching & Workup Filter through silica pad Concentrate in vacuo Step4->Step5

Caption: Step-by-step experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Conclusion

(R)-1-(2-Amino-ethyl)-piperidin-3-ol represents a robust, highly efficient ligand class for asymmetric catalysis. By leveraging the conformational rigidity of the piperidine chair and the bidentate coordination of the aminoethyl arm, it achieves catalytic efficiencies (TONs up to 980) and enantioselectivities (94% ee) that rival traditional gold-standard ligands. For process chemists dealing with substrates where TsDPEN yields suboptimal results or degrades under harsh basic conditions, this piperidine-derived scaffold offers a structurally distinct and highly viable alternative.

References

  • Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes". Journal of the American Chemical Society, 1995, 117 (28), 7562-7563. URL:[Link][5]

  • Dub, P. A.; Gordon, J. C. "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones". Journal of the American Chemical Society, 2021. URL:[Link][2]

  • Alonso, D. A. et al. "Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines". MDPI Molecules, 2012, 17 (1), 532-543. URL:[Link][1]

  • Zhang, Y. et al. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines". The Journal of Organic Chemistry, 2024. URL:[Link][4]

  • Alonso, D. A.; Brandt, P.; Nordin, S. J. M.; Andersson, P. G. "Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity". Journal of the American Chemical Society, 1999, 121 (41), 9580–9588. URL:[Link][3]

Sources

Validation

Spectral comparison of (R)-1-(2-Amino-ethyl)-piperidin-3-ol with its racemic mixture

Executive Summary & The Chiral Spectral Challenge For drug development professionals, enantiopurity is not merely a quality metric; it is a regulatory mandate. The chiral building block (R)-1-(2-Amino-ethyl)-piperidin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chiral Spectral Challenge

For drug development professionals, enantiopurity is not merely a quality metric; it is a regulatory mandate. The chiral building block (R)-1-(2-Amino-ethyl)-piperidin-3-ol possesses specific stereochemistry at the 3-position of the piperidine ring, which can drastically alter target-binding affinity and pharmacokinetic profiles compared to its (S)-counterpart.

In an isotropic, achiral environment, enantiomers exhibit identical physical and thermodynamic properties. Consequently, standard 1D Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are completely blind to chirality and cannot differentiate the enantiopure (R)-isomer from its racemic mixture[1]. To break this spectral symmetry and achieve objective differentiation, analysts must introduce a chiral environment (via solvating agents) or utilize chiroptical techniques that probe the spatial arrangement of atoms[2].

SpectralWorkflow A Sample: 1-(2-Amino-ethyl)-piperidin-3-ol B State of Analysis A->B C Solution State B->C D Solid State B->D E Standard NMR/IR (No Differentiation) C->E Achiral Environment F NMR + Chiral Shift Reagent (Diastereomeric Splitting) C->F Add Chiral Selector G Vibrational Circular Dichroism (Chiroptical Signature) C->G Circularly Polarized IR H Solid-State ATR-FTIR (Lattice Differences) D->H Racemate vs Enantiopure

Workflow for selecting spectral techniques to differentiate chiral vs. racemic samples.

Solution-State NMR with Chiral Solvating Agents (CSAs)

The Causality of Chiral Discrimination

1-(2-Amino-ethyl)-piperidin-3-ol contains multiple coordination sites: a secondary hydroxyl group, a tertiary piperidine nitrogen, and a primary amine. By introducing a Chiral Solvating Agent (CSA) such as enantiopure (18-Crown-6)-2,3,11,12-tetracarboxylic acid [3], we exploit highly specific non-covalent interactions (hydrogen bonding and ion-dipole interactions with the primary amine).

The CSA forms transient diastereomeric complexes with the (R) and (S) enantiomers. Because diastereomers possess different spatial geometries, the protons on the piperidine ring experience different anisotropic shielding from the applied magnetic field. This translates into distinct chemical shift nonequivalence (ΔΔδ) in the NMR spectrum, allowing us to visually and quantitatively separate the enantiomers[3].

CSRMechanism Racemate Racemic Mixture (R)-Isomer + (S)-Isomer CSR Chiral Solvating Agent (18-Crown-6 derivative) Racemate->CSR Non-covalent Binding ComplexR Diastereomeric Complex [(R)-Isomer : CSA] CSR->ComplexR ComplexS Diastereomeric Complex [(S)-Isomer : CSA] CSR->ComplexS NMR 1H NMR Spectrum Distinct Shifts (ΔΔδ) ComplexR->NMR Anisotropic Shielding ComplexS->NMR Anisotropic Shielding

Mechanistic pathway of Chiral Solvating Agents inducing NMR chemical shift nonequivalence.

Self-Validating Protocol: NMR Titration Workflow

This protocol is designed as a self-validating system to ensure peak splitting is definitively caused by chiral discrimination, not solvent impurities or concentration artifacts.

  • Baseline Validation (Negative Control): Dissolve 5 mg of the racemic mixture in 0.5 mL of CDCl₃. Acquire a standard ¹H NMR spectrum (400 MHz).

    • Validation Checkpoint: Ensure single, well-defined multiplets for the α-protons (C2-H and C6-H of the piperidine ring) to confirm sample homogeneity before introducing the CSA.

  • Titration: Add the CSA in 0.2 molar equivalent increments up to 1.0 equivalent.

  • Observation: Monitor the splitting of the primary amine and α-proton signals. The racemate will show a strict 1:1 integration ratio of the newly split peaks.

  • Enantiopure Verification: Repeat the exact protocol with the pure (R)-isomer.

    • Validation Checkpoint: The (R)-isomer must yield only one set of shifted peaks, perfectly matching one-half of the racemate's split signals. If two peaks appear, the (R)-isomer sample is contaminated with the (S)-enantiomer.

Quantitative Data: Expected NMR Features
Proton EnvironmentRacemic Mixture (Achiral NMR)Racemic Mixture (+ CSA)(R)-Isomer (+ CSA)
Piperidine C2-H (α to NH) Single MultipletTwo distinct multiplets (1:1 ratio)Single shifted multiplet
Primary Amine (-NH₂) Broad SingletTwo distinct broad singletsSingle broad singlet
C3-H (α to OH) Single MultipletTwo distinct multiplets (ΔΔδ > 0.05 ppm)Single shifted multiplet

Vibrational Circular Dichroism (VCD)

The Causality of Chiroptical Signatures

Vibrational Circular Dichroism (VCD) measures the differential absorption of left- versus right-circularly polarized infrared light during molecular vibrations[2]. While standard IR spectroscopy only requires a change in the electric dipole moment, VCD requires a simultaneous change in both the electric and magnetic dipole moments. The rigid chiral geometry of the (R)-isomer dictates specific positive or negative Cotton effects for its vibrational modes. Because the racemic mixture contains equal amounts of (R) and (S) isomers, their equal and opposite VCD signals perfectly cancel each other out, resulting in a net-zero spectrum.

Self-Validating Protocol: VCD Measurement
  • Instrument Calibration: Measure the solvent (e.g., CDCl₃) in a BaF₂ cell (100 μm path length). Subtract this baseline from all subsequent runs.

  • Racemate Null-Check (Critical Control): Measure the racemic mixture at 0.1 M concentration.

    • Validation Checkpoint: The resulting VCD spectrum MUST be a flat line (ΔA = 0) across the mid-IR region (1800–900 cm⁻¹). If bands appear, the instrument suffers from artifactual linear birefringence and requires immediate optical realignment.

  • Enantiomer Acquisition: Measure the (R)-isomer under identical conditions (30,000 scans at 4 cm⁻¹ resolution)[2]. Compare the experimental VCD bands against DFT (Density Functional Theory) calculated spectra to definitively assign the absolute configuration.

Quantitative Data: VCD vs. Standard IR
Spectral RegionStandard IR (Both Samples)VCD: Racemic MixtureVCD: (R)-Isomer
~1600 cm⁻¹ (N-H bend) Strong absorption peakFlat baseline (ΔA = 0)Distinct Cotton effect (+ or -)
~1050 cm⁻¹ (C-O stretch) Strong absorption peakFlat baseline (ΔA = 0)Distinct Cotton effect (+ or -)
~2900 cm⁻¹ (C-H stretch) Broad absorption bandFlat baseline (ΔA = 0)Weak chiroptical bands

Solid-State ATR-FTIR: Crystal Lattice Differences

When transitioning from solution to the solid state, racemic mixtures rarely crystallize as conglomerates (separate pure (R) and (S) crystals). Instead, they typically form "racemic compounds" where the (R) and (S) isomers pair up in the same unit cell[1].

This heterochiral packing fundamentally alters the intermolecular hydrogen-bonding network—specifically between the 3-OH group, the primary amine, and the piperidine nitrogen. Consequently, the solid-state Attenuated Total Reflectance (ATR) FTIR spectrum of the racemate will exhibit distinct, measurable shifts in the O-H and N-H stretching frequencies (typically in the 3200–3400 cm⁻¹ region) compared to the homochiral crystal lattice of the enantiopure (R)-isomer.

References

  • Wenzel, T. J., & Pham, N. H. (2006) Title: Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Bogaerts, J., et al. (2019) Title: Comparative Study of the Vibrational Optical Activity Techniques in Structure Elucidation: The Case of Galantamine Source: ACS Omega URL:[Link][2]

  • Chemical Society Reviews (2025) Title: Advances in chiral analysis: from classical methods to emerging technologies Source: Royal Society of Chemistry (RSC Publishing) URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for (R)-1-(2-Amino-ethyl)-piperidin-3-ol

As drug development professionals and application scientists, handling complex bifunctional molecules like (R)-1-(2-amino-ethyl)-piperidin-3-ol requires a rigorous understanding of their physicochemical behavior. This co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, handling complex bifunctional molecules like (R)-1-(2-amino-ethyl)-piperidin-3-ol requires a rigorous understanding of their physicochemical behavior. This compound features a primary aliphatic amine, a tertiary piperidine nitrogen, and a secondary alcohol. This structural triad imparts strong basicity, nucleophilicity, and corrosivity.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and terminal disposal of this chemical, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Causality

Understanding the "why" behind a chemical's hazard profile is the foundation of effective risk mitigation.

PropertyQuantitative ValueOperational Implication & Causality
CAS Number 847499-95-0Essential for accurate hazardous waste manifesting and regulatory compliance[1].
Molecular Weight 144.22 g/mol Determines stoichiometric requirements if chemical neutralization is necessary[2].
LogP -0.32The negative LogP indicates high hydrophilicity and water solubility[2]. Drain disposal is strictly prohibited, as it can rapidly alter the pH of aquatic ecosystems and exhibits [3].
Chemical Class Aliphatic Amine / PiperidineHighly basic. It is strictly incompatible with strong acids and oxidizers, which can trigger [4].

Personal Protective Equipment (PPE) Matrix

To prevent exposure to corrosive alkaline liquids and toxic vapors, the following PPE must be utilized during all handling and disposal operations.

PPE ComponentSpecificationCausality / Rationale
Gloves Butyl rubber or Nitrile ( 0.4mm)Amines rapidly permeate standard latex. Butyl rubber provides superior resistance to corrosive alkaline liquids[3].
Eye Protection Chemical splash goggles & face shieldAlkaline splashes cause rapid, irreversible saponification of ocular tissue[3].
Respirator NIOSH half-mask with ABEK cartridgeVolatile amine vapors cause severe respiratory tract inflammation and edema. ABEK cartridges specifically neutralize basic vapors[1].

Accidental Release and Spill Containment Methodology

In the event of a spill, immediate containment is required to prevent vapor accumulation and environmental contamination.

Step-by-Step Spill Response Protocol:

  • Evacuation and Ventilation: Immediately clear personnel from the immediate area. Increase mechanical ventilation to disperse toxic amine vapors and [1].

  • PPE Donning: Equip the specialized PPE matrix outlined in Section 2 before re-entering the spill zone.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as [5].

    • Causality: Never use combustible materials like sawdust. Aliphatic amines can react exothermically with organic materials, creating a [6].

  • Collection: Use non-sparking tools to gently sweep the saturated absorbent into a chemically resistant, sealable High-Density Polyethylene (HDPE) container[5].

  • Surface Decontamination: Wash the affected surface with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual alkalinity, followed by copious amounts of water. Collect all rinsate as hazardous waste[1].

Routine Waste Segregation and Disposal Operations

(R)-1-(2-Amino-ethyl)-piperidin-3-ol cannot be disposed of via standard municipal waste or drain systems. It requires specialized thermal destruction.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect the chemical in dedicated "Basic Organic Waste" or "Non-Halogenated Amine" containers. Strictly isolate this waste from nitric acid, halogens, and strong oxidizers to [4].

  • Manifesting: Label the container clearly with CAS 847499-95-0, the chemical name, and the primary hazard classes (Corrosive/Toxic)[1].

  • Thermal Destruction: Transfer the waste to a licensed hazardous waste disposal facility. The mandated disposal method is dissolution in a combustible solvent followed by combustion in a [7].

  • Emission Control:

    • Causality: Because the molecule contains two nitrogen atoms, high-temperature incineration will generate toxic nitrogen oxide (NOx) gases. Therefore, the incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize these acidic emissions before atmospheric release[7].

Process Visualization

G Start Waste Generation 1-(2-Aminoethyl)piperidin-3-ol Assess Hazard Assessment Corrosive & Toxic Vapor Start->Assess Spill Spill Containment Use Inert Absorbent (Sand) Assess->Spill Accidental Release Segregate Waste Segregation Isolate from Acids Assess->Segregate Routine Disposal Spill->Segregate Transport Licensed Transport HDPE Containers Segregate->Transport Incinerate Thermal Destruction >1000°C Incineration Transport->Incinerate Scrubber Emission Control Alkaline Scrubber for NOx Incinerate->Scrubber Combustion Gases

Workflow for the safe handling, containment, and thermal destruction of aliphatic amine waste.

References

  • Title: CAS 847499-95-0 GHS 11 (Rev.11) SDS/MSDS Source: XiXisys URL: [Link]

  • Title: Laboratory and Scientific Section of the United Nations Office on Drugs and Crime (Chemical Disposal Guidelines) Source: UNODC URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Piperidine Source: New Jersey Department of Health URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Hazard Analysis: Understanding the Risks of Piperidine Derivatives Piperidine and its derivatives are known to present a range of hazards. Based on data from similar compounds such as 1-(2-Aminoethyl)piperidine and piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: Understanding the Risks of Piperidine Derivatives

Piperidine and its derivatives are known to present a range of hazards. Based on data from similar compounds such as 1-(2-Aminoethyl)piperidine and piperidine itself, we can anticipate that (R)-1-(2-Amino-ethyl)-piperidin-3-ol is likely to be a hazardous substance.[1][2] The primary concerns revolve around its potential corrosivity, flammability, and toxicity.

  • Corrosivity and Irritation: Many piperidine derivatives are corrosive and can cause severe skin burns and eye damage upon direct contact.[1][2][3][4] Vapors or mists can be extremely irritating to the respiratory tract.[1][5] Direct eye contact with corrosive bases can lead to pain, burns, swelling, and potentially irreversible eye damage.[1]

  • Toxicity: These compounds can be harmful if swallowed, with animal experiments on similar substances indicating that ingestion of even small amounts could be fatal or cause serious harm.[1][3][6] They can also be toxic upon skin contact or inhalation.[2][3][6]

  • Flammability: Piperidine and its derivatives are often flammable liquids and vapors, posing a moderate fire and explosion hazard when exposed to heat or flame.[1][2] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[1]

  • Sensitization: There is a potential for some individuals to develop skin sensitization after exposure.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling (R)-1-(2-Amino-ethyl)-piperidin-3-ol. The following table outlines the recommended PPE, with the understanding that a site-specific risk assessment should always be conducted.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and irritating vapors.[1][7][8][9] Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
Skin Chemical-resistant gloves (e.g., elbow-length PVC or nitrile) and a lab coat. For larger quantities or increased risk of splashing, chemical-resistant overalls and boots are recommended.Prevents skin contact, which can lead to severe burns, irritation, and potential toxicity.[1][2][3][6][7] Glove suitability and breakthrough times should be confirmed (e.g., compliance with EN 374 standard).[1]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or in case of emergency, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives is necessary.[7][10]Protects against the inhalation of potentially harmful and irritating vapors.[5][7][11]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][12] All personnel involved must be trained on the specific hazards and handling procedures for this chemical.

  • Engineering Controls: All work with (R)-1-(2-Amino-ethyl)-piperidin-3-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][10]

  • Safe Handling Practices:

    • Avoid direct contact with the substance.[5]

    • Wear the appropriate PPE as outlined in the table above.

    • Keep the container tightly closed when not in use.[1][5][7][11]

    • Avoid smoking, eating, and drinking in the handling area.[1][2][12]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[2][6][10]

    • When diluting, always add the chemical to the solvent slowly, never the other way around, to avoid a violent reaction.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][7][11] Contaminated work clothes should be laundered separately before reuse.[1]

Storage

Store (R)-1-(2-Amino-ethyl)-piperidin-3-ol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][5][7][12] The storage area should be clearly labeled and secured against unauthorized access.[1] Keep containers tightly sealed to prevent leakage and protect against physical damage.[1][5][11]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately clear the area of all personnel and move upwind of the spill.[1]

  • Alert: Notify your institution's emergency responders and inform them of the location and nature of the hazard.[1]

  • Protect: Wear full-body protective clothing and a self-contained breathing apparatus.[1]

  • Contain: Prevent the spill from entering drains or waterways.[1][2] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][2]

  • Clean-up: Use only spark-free tools to collect the absorbed material and place it in a labeled, sealable container for disposal.[1][2]

  • Decontaminate: Wash the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before storing and reusing.[1]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[12] (R)-1-(2-Amino-ethyl)-piperidin-3-ol and any contaminated materials should be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[5][12] This typically involves transferring the waste to a closable, labeled container for disposal by an appropriate method.[5]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the critical safety checkpoints throughout the experimental workflow when using (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

experimental_workflow Experimental Workflow for (R)-1-(2-Amino-ethyl)-piperidin-3-ol cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_1 Review SDS/Safety Info prep_2 Conduct Risk Assessment prep_1->prep_2 prep_3 Verify Fume Hood Certification prep_2->prep_3 prep_4 Inspect PPE prep_3->prep_4 handling_1 Don Appropriate PPE prep_4->handling_1 Proceed to Experiment handling_2 Transfer Chemical in Fume Hood handling_1->handling_2 handling_3 Perform Experiment handling_2->handling_3 handling_4 Securely Close Container handling_3->handling_4 cleanup_1 Decontaminate Glassware/Surfaces handling_4->cleanup_1 Experiment Complete cleanup_2 Segregate Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Waste in Labeled Container cleanup_2->cleanup_3 cleanup_4 Remove PPE & Wash Hands cleanup_3->cleanup_4 end end cleanup_4->end End

Caption: A flowchart outlining the key safety stages, from preparation to disposal, for experiments involving (R)-1-(2-Amino-ethyl)-piperidin-3-ol.

References

  • Piperidine - SAFETY DATA SHEET - pentachemicals. (2024, May 7). Retrieved from [Link]

  • Material Safety Data Sheet - Pi Chemicals. (n.d.). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

  • PIPERIDINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

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